Pyrazinamide
Description
Properties
IUPAC Name |
pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Record name | PYRAZINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | pyrazinamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrazinamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021215 | |
| Record name | Pyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992), Solid | |
| Record name | PYRAZINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
SUB (NTP, 1992) | |
| Record name | PYRAZINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4, In water, 15 mg/ml @ 25 °C, 9.37e+01 g/L | |
| Record name | SID8139959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRAZINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrazinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYRAZINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, Crystals from water or alcohol, Crystals from water or ethyl alcohol | |
CAS No. |
98-96-4 | |
| Record name | PYRAZINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrazinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrazinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrazinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrazinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KNI5N06TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRAZINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
| Record name | PYRAZINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrazinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYRAZINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pyrazinamide against Mycobacterium tuberculosis
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazinamide (PZA) is a critical first-line drug for the treatment of tuberculosis (TB), renowned for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) persisters, particularly in acidic environments.[1][2] This unique characteristic allows for a significant reduction in the duration of TB therapy.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[3][4] The precise mechanism of action of POA has been a subject of extensive research, with several proposed targets and pathways. This guide synthesizes the current understanding of PZA's multifaceted mechanism, detailing its activation, the critical role of the acidic microenvironment, its molecular targets, and the corresponding resistance mechanisms.
The Activation of this compound: A Prerequisite for Activity
PZA's journey to becoming a potent anti-tubercular agent begins with its conversion to POA. This bioactivation is a critical step, as PZA itself is inactive.
The Role of Pyrazinamidase (PncA)
The conversion of PZA to POA is catalyzed by the enzyme pyrazinamidase (PZase), which is encoded by the pncA gene in M. tuberculosis.[3][4] This enzymatic hydrolysis of the amide bond of PZA yields the active carboxylic acid, POA. The vast majority of PZA-resistant clinical isolates of M. tuberculosis harbor mutations in the pncA gene, leading to a loss or reduction of PZase activity.[5][6] This underscores the essential role of PncA in PZA's mechanism of action. Mutations are found dispersed throughout the pncA gene and can include nucleotide substitutions, insertions, or deletions.[3][6]
The Critical Influence of Acidic pH
The activity of PZA is uniquely dependent on an acidic environment (pH 5.0-5.5).[3][7][8] This is not due to an effect on the PZase enzyme itself, but rather on the accumulation of the active form, POA.[9][10] In an acidic environment, POA becomes protonated to form pyrazinoic acid (HPOA).[7][11] This uncharged form is more lipid-soluble and can readily diffuse back into the mycobacterial cell.[7] Inside the neutral cytoplasm of the bacterium, HPOA dissociates back into the charged POA anion and a proton, leading to the intracellular accumulation of POA and acidification of the cytoplasm.[7][9][11] This "ion trapping" mechanism is crucial for PZA's efficacy, as M. tuberculosis has a deficient efflux mechanism for POA compared to other mycobacteria.[9]
Molecular Targets and Mechanisms of Action of Pyrazinoic Acid
Once accumulated within the mycobacterial cell, POA is thought to exert its bactericidal effects through multiple mechanisms, reflecting its pleiotropic nature.
Disruption of Coenzyme A (CoA) Biosynthesis via PanD Inhibition
A significant body of evidence points to the aspartate decarboxylase (PanD) as a key target of POA.[12][13][14] PanD is an essential enzyme in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[12][15]
-
Direct Binding and Inhibition: Biophysical studies, such as isothermal titration calorimetry, have demonstrated that POA, but not PZA, binds directly to PanD with a relatively high affinity.[12][14] This binding is abolished in PanD proteins with mutations that confer POA resistance.[12][14]
-
Metabolic Disruption: Treatment of M. tuberculosis with POA leads to a depletion of intracellular CoA and its precursors downstream of the PanD-catalyzed step.[12][14] This disruption of CoA biosynthesis is a critical event, as CoA is vital for numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.
-
Resistance Mechanisms: Mutations in the panD gene have been identified in PZA-resistant strains that lack mutations in pncA or other proposed target genes.[16] Overexpression of panD can also confer resistance to POA and PZA.[13][17]
Inhibition of Fatty Acid Synthase I (FAS-I)
Another proposed mechanism involves the inhibition of fatty acid synthase I (FAS-I), a crucial enzyme for the synthesis of long-chain fatty acids required for the mycobacterial cell wall.[4][7][18] Studies have shown that POA and its analogs can inhibit fatty acid synthesis in whole M. tuberculosis cells.[19][20][21] Palmitic acid biosynthesis was significantly diminished in bacilli treated with pyrazinoic acid.[19][20] However, there is some conflicting evidence, with other studies suggesting that POA does not directly inhibit purified FAS-I, and that the observed effects on fatty acid synthesis may be an indirect consequence of cellular stress.[22] While FAS-I was shown to be a target for the PZA analog 5-chloro-pyrazinamide, its role as a direct target of POA remains a subject of debate.[1]
Targeting Ribosomal Protein S1 (RpsA) and Trans-Translation
Ribosomal protein S1 (RpsA) has been identified as another potential target of POA.[7] RpsA is involved in trans-translation, a ribosome rescue system that is essential for mycobacterial survival under stress conditions.[1][23]
-
Binding and Inhibition: POA has been shown to bind to RpsA, and this interaction is thought to inhibit the process of trans-translation.[7][23] This could lead to an accumulation of toxic, incomplete proteins and a depletion of functional ribosomes.
-
Resistance Mutations: Mutations in the rpsA gene have been found in some PZA-resistant clinical isolates that have a wild-type pncA gene.[16] However, other studies have indicated that the antimycobacterial activity of PZA/POA may be independent of trans-translation and RpsA.[12]
Disruption of Membrane Energetics and Proton Motive Force
The accumulation of POA within the cytoplasm, driven by the acidic external pH, leads to a decrease in the intracellular pH.[8][11] This acidification can disrupt the proton motive force across the mycobacterial membrane, interfering with cellular energy production and transport processes.[2][7][24]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of this compound.
| Table 1: Binding Affinity and Inhibition Constants | |
| Molecule | Target |
| Pyrazinoic Acid (POA) | PanD |
| Nicotinic Acid | PanD |
| 5-Chloro-pyrazinamide (5-Cl-PZA) | FAS-I |
| This compound (PZA) | FAS-I |
| Table 2: Inhibition of Palmitic Acid Biosynthesis in M. tuberculosis | | | :--- | :--- | :--- | | Compound | Inhibition (%) | Reference | | Pyrazinoic Acid (POA) | 97 |[19][20] | | n-propyl pyrazinoate | 96 |[19][20] | | 5-chloro-pyrazinamide | 94 |[19][20] |
Detailed Experimental Protocols
PncA (Pyrazinamidase) Enzyme Activity Assay
This assay measures the enzymatic conversion of PZA to POA.
Principle: The hydrolysis of PZA by PncA produces ammonia. The rate of ammonia production can be quantified using a coupled enzymatic reaction where glutamate dehydrogenase (GDH) consumes ammonia and NADH in the presence of α-ketoglutarate. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.[25]
Protocol:
-
Prepare a reaction mixture in a 1 mL cuvette containing 100 mM HEPES buffer (pH 7.5), 5 mM α-ketoglutarate, 8 units of GDH, and 200 µM NADH.
-
Add varying concentrations of the substrate (this compound).
-
Initiate the reaction by adding a final concentration of 37.5 nM purified PncA enzyme.[25]
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 8-10 minutes using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
PanD (Aspartate Decarboxylase) Binding Assay (Isothermal Titration Calorimetry)
This biophysical technique directly measures the heat changes upon binding of a ligand (POA) to its target protein (PanD) to determine the binding affinity (KD).
Protocol:
-
Purify recombinant wild-type and mutant M. tuberculosis PanD proteins.
-
Prepare solutions of PanD (in the calorimeter cell) and POA (in the injection syringe) in the same buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Perform a series of injections of the POA solution into the PanD solution at a constant temperature.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat signals and plot them against the molar ratio of POA to PanD.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Fatty Acid Synthase I (FAS-I) Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of FAS-I.
Principle: FAS-I catalyzes the synthesis of fatty acids using acetyl-CoA, malonyl-CoA, and NADPH. The activity of the enzyme can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[26]
Protocol:
-
Purify recombinant M. tuberculosis FAS-I.[26]
-
Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., potassium phosphate buffer, pH 7.0), acetyl-CoA, malonyl-CoA, and NADPH.
-
Add the test compound (e.g., POA, PZA, or analogs) at various concentrations.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the purified FAS-I enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the inhibitory concentration (e.g., IC50) or inhibition constant (Ki) of the compound.
Visualizations of Pathways and Workflows
Caption: Overall mechanism of this compound action.
Caption: Inhibition of the Coenzyme A biosynthesis pathway by POA.
Caption: Experimental workflow for elucidating PZA's mechanism.
Conclusion and Future Directions
The mechanism of action of this compound against Mycobacterium tuberculosis is complex and multifaceted, involving prodrug activation, pH-dependent accumulation, and the disruption of several key cellular processes. While the inhibition of PanD and the subsequent disruption of CoA biosynthesis is a strongly supported mechanism, the roles of FAS-I inhibition, RpsA targeting, and membrane destabilization also contribute to the overall bactericidal effect of this crucial anti-tubercular drug. A comprehensive understanding of these mechanisms is vital for the development of new drugs that can overcome PZA resistance and for optimizing treatment regimens for both drug-susceptible and drug-resistant tuberculosis. Future research should focus on further delineating the relative contributions of each proposed mechanism to the sterilizing activity of PZA and exploring the potential for developing novel compounds that exploit these pathways.
References
- 1. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resistance in Mycobacterium tuberculosis: Review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pncA Mutations as a Major Mechanism of this compound Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bewildering Antitubercular Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of pncA mutations in this compound-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. TB antibiotic activity impacted by cell pH | Crick [crick.ac.uk]
- 9. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aspartate decarboxylase (PanD) as a new target of this compound in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. go.drugbank.com [go.drugbank.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrazinamidase (PZase) in the Activation of the First-Line Antitubercular Drug Pyrazinamide
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrazinamide (PZA), a cornerstone of modern short-course tuberculosis therapy, is a prodrug that requires enzymatic activation to exert its potent sterilizing effect against Mycobacterium tuberculosis. This activation is critically dependent on the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. This technical guide provides an in-depth exploration of the biochemical and genetic mechanisms underpinning PZA activation, the structural basis of PZase function, and the molecular basis of PZA resistance. Detailed experimental protocols for assessing PZase activity and PZA susceptibility are provided, alongside a curated summary of quantitative data on enzyme kinetics and resistance-conferring mutations. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat tuberculosis.
The Mechanism of this compound Activation: A Multi-Step Process
This compound's journey from an inert prodrug to a potent bactericidal agent is a fascinating example of targeted bioactivation within the pathogen. The process can be dissected into several key stages, beginning with the passive diffusion of PZA into the Mycobacterium tuberculosis bacillus.[1][2]
Once inside the mycobacterial cytoplasm, PZA is hydrolyzed by the enzyme pyrazinamidase (PZase) into its active form, pyrazinoic acid (POA), and ammonia.[3][4][5] This conversion is the pivotal step in PZA's mechanism of action and is entirely dependent on a functional PZase enzyme.
The acidic environment within the caseous necrosis of tuberculous granulomas is thought to facilitate the accumulation of POA.[1] Under these acidic conditions, a fraction of the extruded POA becomes protonated to form HPOA. This protonated form is more lipophilic and can readily diffuse back into the bacterial cell, where it is deprotonated in the neutral cytoplasm, effectively trapping the active molecule and leading to intracellular acidification.[1]
The accumulated POA is pleiotropic in its effects, with several proposed downstream targets that contribute to the killing of semi-dormant, non-replicating mycobacteria. These targets include the disruption of membrane potential and energy production, inhibition of fatty acid synthase I (FAS I), and the inhibition of trans-translation by binding to the ribosomal protein S1 (RpsA).[6][7][8]
The Central Role of the pncA Gene and Pyrazinamidase Structure
The pyrazinamidase enzyme is a 186-amino acid protein encoded by the pncA gene.[2] The crystal structure of M. tuberculosis PZase reveals a catalytic triad composed of Cys138, Asp8, and Lys96, and a metal-binding site that coordinates a Fe2+ ion with Asp49, His51, His57, and His71.[3][9][10][11] This iron ion is crucial for the structural integrity and catalytic activity of the enzyme.
Resistance to PZA is overwhelmingly associated with mutations in the pncA gene.[3][10][11][12][13] These mutations can be single nucleotide polymorphisms leading to missense or nonsense mutations, insertions, or deletions, and are found scattered throughout the gene.[12] Mutations that disrupt the catalytic triad, the metal-binding site, or the overall folding and stability of the PZase enzyme lead to reduced or abolished enzymatic activity.[9][10] This loss of function prevents the conversion of PZA to POA, rendering the drug ineffective.
Quantitative Analysis of Pyrazinamidase Activity and PZA Resistance
The correlation between pncA mutations, PZase enzymatic activity, and the level of PZA resistance (measured as the Minimum Inhibitory Concentration, MIC) is a critical area of research for understanding resistance mechanisms and developing rapid molecular diagnostics.
Enzyme Kinetics of Wild-Type and Mutant Pyrazinamidases
The enzymatic efficiency of PZase in converting PZA to POA can be quantified by determining the Michaelis constant (Km) and the catalytic constant (kcat). Studies have shown that mutations in pncA can significantly alter these kinetic parameters, leading to a decrease in the overall catalytic efficiency (kcat/Km).
| Enzyme | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Wild-Type PZase | 1.08 | 0.330 | 305.6 | [8] |
| H21R Mutant | 5.5 | 0.184 | 33.5 | [8] |
| T135P Mutant | - | - | Significantly lower than wild-type | [14] |
Correlation of pncA Mutations with this compound MIC
A wide variety of mutations in the pncA gene have been identified in PZA-resistant clinical isolates of M. tuberculosis. The level of resistance can vary depending on the specific mutation and its impact on PZase function.
| pncA Mutation | Amino Acid Change | PZA MIC (µg/mL) | Reference |
| Wild-Type | - | < 100 | [15][16] |
| Gln10Pro | Q10P | ≥ 200 | [5] |
| Asp12Ala | D12A | ≥ 200 | [5] |
| Tyr41Stop | Y41* | ≥ 200 | [5] |
| Gly97Asp | G97D | ≥ 200 | [5] |
| Val128Gly | V128G | ≥ 200 | [5] |
| FSC131(ins) | Frameshift | ≥ 200 | [5] |
| Various mutations | - | 100 - >300 | [16] |
Experimental Protocols for PZase Activity and PZA Susceptibility Testing
Accurate determination of PZase activity and PZA susceptibility is crucial for both clinical management and research. The following are detailed methodologies for key assays.
The Wayne Pyrazinamidase Assay
The Wayne assay is a widely used, simple, and cost-effective colorimetric method to qualitatively assess PZase activity.
Principle: This assay detects the production of pyrazinoic acid from the hydrolysis of this compound. In the presence of ferrous ammonium sulfate, pyrazinoic acid forms a pink to red-colored complex.
Materials:
-
Wayne's PZase agar medium (contains this compound)
-
Sterile screw-capped tubes
-
10% (w/v) ferrous ammonium sulfate solution (freshly prepared)
-
M. tuberculosis culture
-
Incubator at 37°C
Procedure:
-
Prepare Wayne's PZase agar medium and dispense it into sterile screw-capped tubes. Allow the agar to solidify in an upright position.
-
Inoculate the surface of the agar with a loopful of M. tuberculosis colonies.
-
Incubate the tubes at 37°C for up to 7 days.
-
After incubation, add 1 mL of freshly prepared 10% ferrous ammonium sulfate solution to each tube.
-
Observe for a color change in the agar. A pink to red color indicates a positive result (PZase activity), while no color change or a yellow-brown color indicates a negative result (no PZase activity).
This compound Susceptibility Testing using the BACTEC MGIT 960 System
The BACTEC MGIT 960 system is an automated liquid culture method for rapid antimicrobial susceptibility testing of M. tuberculosis.
Principle: This method is based on the detection of oxygen consumption by metabolically active mycobacteria. A fluorescent compound embedded in the bottom of the MGIT tubes is quenched by oxygen. As the bacteria grow and consume oxygen, the fluorescence increases, which is detected by the instrument. The growth in a drug-containing tube is compared to a drug-free growth control.
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7H9 broth base
-
MGIT Growth Supplement/PANTA
-
PZA stock solution
-
M. tuberculosis inoculum (standardized to a 0.5 McFarland turbidity standard)
Procedure:
-
Prepare the MGIT PZA medium by adding the appropriate growth supplement and PZA to a final concentration of 100 µg/mL.
-
Prepare a standardized inoculum of the M. tuberculosis isolate.
-
Inoculate a PZA-containing MGIT tube and a drug-free growth control tube with the bacterial suspension.
-
Place the tubes into the BACTEC MGIT 960 instrument and initiate the testing protocol.
-
The instrument continuously monitors the tubes for an increase in fluorescence and automatically interprets the results as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube relative to the growth control.
The Logical Relationship Between pncA Mutations, PZase Activity, and PZA Resistance
The functional status of the PZase enzyme is the primary determinant of PZA susceptibility in M. tuberculosis. The relationship between the genotype (pncA sequence) and the phenotype (PZA resistance) is generally strong, although exceptions exist.
Conclusion and Future Directions
The activation of this compound by pyrazinamidase is a critical event in the treatment of tuberculosis. A thorough understanding of this process, from the genetic basis of PZase function to the biochemical consequences of its activity, is essential for the development of new diagnostic tools and therapeutic strategies. While sequencing of the pncA gene is a reliable predictor of PZA resistance, the existence of resistance in the absence of pncA mutations suggests the involvement of other mechanisms that warrant further investigation. Future research should focus on elucidating these alternative resistance pathways, as well as on the development of novel PZA analogs that may be less susceptible to resistance or that do not require activation by PZase. The continued study of the intricate interplay between PZA, PZase, and the M. tuberculosis bacillus will undoubtedly pave the way for more effective tuberculosis control.
References
- 1. EFFECT OF PYRAZINAMIDASE ACTIVITY ON this compound RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Analysis of this compound-Resistant Spontaneous Mutants and Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to this compound | PLOS One [journals.plos.org]
- 4. aphl.org [aphl.org]
- 5. pncA gene mutations in reporting this compound resistance among the MDR-TB suspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The molecular basis of this compound activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the pyrazinamidase of Mycobacterium tuberculosis: insights into natural and acquired resistance to this compound - Research - Institut Pasteur [research.pasteur.fr]
- 10. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutations associated with this compound resistance in pncA of Mycobacterium tuberculosis complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Association between pncA Gene Mutations, Pyrazinamidase Activity, and this compound Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Tuberculosis Treatment: A Technical Guide to the Discovery and Synthesis of Novel Pyrazinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), a persistent global health threat exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of new and more effective treatments. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, unique in its ability to eradicate persistent, non-replicating mycobacteria. This technical guide provides an in-depth exploration of the contemporary landscape of PZA derivative discovery and synthesis. It offers detailed experimental protocols, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows to empower researchers in the quest for next-generation antitubercular agents.
Synthetic Strategies for Novel this compound Derivatives
The core of this compound's structure, the pyrazine ring, serves as a versatile scaffold for chemical modification. Researchers have explored various synthetic routes to generate novel derivatives with enhanced potency, improved pharmacokinetic properties, and the ability to overcome PZA resistance. A prevalent strategy involves the modification of the carboxamide group and substitutions on the pyrazine ring.
One successful approach has been the synthesis of 3-benzylaminopyrazine-2-carboxamides. This is typically achieved through the aminodehalogenation of a 3-chloropyrazine-2-carboxamide precursor with various substituted benzylamines.[1][2][3] Another avenue of exploration is the creation of hybrid molecules, such as those combining the pyrazine scaffold with a 1,2,4-triazole moiety, to leverage the biological activities of both pharmacophores.
General Synthesis of N-Substituted Pyrazine-2-Carboxamide Derivatives
A common synthetic pathway to a variety of N-substituted pyrazine-2-carboxamide derivatives involves the initial conversion of a substituted pyrazine-2-carboxylic acid to its more reactive acid chloride, followed by condensation with a desired amine.[4]
Experimental Protocol: General Synthesis of N-(Substituted)-Pyrazine-2-Carboxamides [4]
-
Acid Chloride Formation: A mixture of the desired substituted pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.
-
Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.
-
Amidation: The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted amine (50.0 mmol) in 50 mL of dry pyridine at room temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure N-substituted pyrazine-2-carboxamide derivative.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Biological Evaluation of Novel this compound Derivatives
The assessment of newly synthesized this compound derivatives involves a cascade of in vitro assays to determine their antimycobacterial activity and potential toxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antimycobacterial activity of the synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv and often against various drug-resistant strains. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost colorimetric method for this purpose.[5][6]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis [5][6]
-
Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Add 100 µL of the test compound solution (in duplicate) to the first well of each row and perform serial twofold dilutions across the plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.
-
Inoculation: Add 100 µL of the final bacterial inoculum to all wells containing the test compounds. Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment
To evaluate the potential toxicity of the novel derivatives to mammalian cells, in vitro cytotoxicity assays are performed. A common and sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells. The human hepatoma cell line HepG2 is frequently used for this purpose, given the known hepatotoxicity of this compound.[7][8][9]
Experimental Protocol: Cytotoxicity Assay using HepG2 Cells and CellTiter-Glo® [8][9]
-
Cell Seeding: Seed HepG2 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells containing the cells. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Quantitative Data Summary
The following tables summarize the biological activity of representative novel this compound derivatives from recent studies.
Table 1: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv
| Compound | Substituent (R) | MIC (µM)[2] |
| 1 | H | >250 |
| 8 | 4-CH₃ | 6 |
| 9 | 4-NH₂ | 42 |
| This compound | - | 62.5 |
Table 2: Cytotoxicity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM)[2] |
| 8 | HepG2 | ≥250 |
| 9 | HepG2 | ≥250 |
Visualizing Key Pathways and Workflows
Understanding the mechanism of action and the experimental processes is crucial for rational drug design. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway and a typical experimental workflow in the discovery of novel this compound derivatives.
Mechanism of Action: Targeting PanD
Recent research has elucidated that the active form of this compound, pyrazinoic acid (POA), targets the aspartate decarboxylase (PanD), a crucial enzyme in the coenzyme A biosynthetic pathway of M. tuberculosis.[1][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reframeDB [reframedb.org]
- 8. OUH - Protocols [ous-research.no]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. The Bewildering Antitubercular Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Investigating the Sterilizing Activity of Pyrazinamide in Latent TB
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazinamide (PZA) is a cornerstone of modern short-course tuberculosis (TB) therapy, primarily due to its exceptional sterilizing activity against semi-dormant, non-replicating Mycobacterium tuberculosis (Mtb) bacilli residing in the acidic, hypoxic environments characteristic of latent TB infection. This technical guide provides a comprehensive overview of the methodologies used to investigate PZA's sterilizing effects. It details experimental protocols for key in vitro and in vivo models, presents quantitative data on PZA's efficacy, and elucidates the molecular pathways underlying its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and enhance the treatment of latent TB.
Mechanism of Action of this compound
PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. The sterilizing activity of PZA is multi-faceted and primarily targets non-replicating bacilli in acidic environments.
The proposed mechanisms of action include:
-
Disruption of Membrane Energetics: POA is thought to disrupt membrane potential and inhibit membrane transport functions in Mtb. This effect is more pronounced in the acidic conditions found within macrophages and granulomas, where semi-dormant bacilli reside.
-
Inhibition of Trans-translation: PZA has been shown to inhibit trans-translation, a crucial rescue system for stalled ribosomes, which is essential for bacterial survival under stress conditions.
-
Targeting Coenzyme A Biosynthesis: A significant target of POA is the enzyme aspartate decarboxylase (PanD), which is essential for the biosynthesis of β-alanine, a precursor for pantothenate and coenzyme A (CoA).[1][2][3][4] Inhibition of PanD disrupts the CoA pathway, which is vital for numerous metabolic processes, including fatty acid metabolism and energy production.[1][2][3][4]
The following diagram illustrates the activation of PZA and its primary molecular target:
The following diagram details the Coenzyme A biosynthesis pathway in M. tuberculosis and the inhibitory action of pyrazinoic acid:
Experimental Protocols
In Vitro Models
This assay phenotypically determines PZA susceptibility by detecting the activity of the PZase enzyme.
-
Principle: PZA-susceptible Mtb strains produce PZase, which converts PZA to POA. In the presence of ferrous ammonium sulfate, POA forms a pink-red complex.
-
Media Preparation:
-
Prepare Dubos Broth base with 100 mg/L PZA.
-
Dispense into screw-cap tubes and autoclave.
-
Allow the agar to solidify in an upright position.
-
-
Inoculum Preparation:
-
Prepare a heavy suspension of Mtb from a fresh culture in sterile saline, corresponding to a McFarland standard of at least 1.
-
-
Procedure:
-
Inoculate the surface of the agar slant with a heavy loopful of the bacterial suspension.
-
Incubate at 37°C for 4 and 7 days.
-
After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the tube.
-
Observe for the development of a pink band in the agar after 4 hours at room temperature.
-
-
Interpretation:
-
Positive (PZA Susceptible): Development of a pink to red band.
-
Negative (PZA Resistant): No color change.
-
-
Controls:
This method determines the minimum inhibitory concentration (MIC) of PZA under acidic conditions that mimic the latent TB environment.
-
Principle: PZA's bactericidal activity is enhanced at a low pH. This assay quantifies the concentration of PZA required to inhibit the growth of Mtb in an acidic liquid medium.
-
Media Preparation:
-
Inoculum Preparation:
-
Prepare a suspension of Mtb from a fresh culture in sterile saline with Tween 80 to a McFarland standard of 0.5.
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Procedure:
-
Serially dilute PZA in the acidic broth in a 96-well microtiter plate.
-
Inoculate each well with the prepared Mtb suspension.
-
Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC as the lowest concentration of PZA that inhibits visible growth.
-
-
Interpretation: The MIC value provides a quantitative measure of PZA susceptibility.
This model simulates the low-oxygen conditions of caseous granulomas to study PZA's effect on non-replicating, persistent bacilli.
-
Principle: Mtb enters a state of non-replicating persistence under hypoxic conditions. This model assesses the bactericidal activity of PZA against this persister population.
-
Model Setup (Wayne Model Adaptation):
-
Culture Mtb in a sealed tube or vial with a limited headspace to allow for gradual oxygen depletion.
-
Incubate at 37°C for an extended period (e.g., 30-100 days) to establish a population of dormant bacilli.
-
-
Drug Exposure:
-
Introduce PZA into the aged, hypoxic cultures.
-
Continue incubation for a defined period (e.g., 7-14 days).
-
-
Assessment of Viability:
-
Determine the number of viable bacilli by plating serial dilutions of the culture on solid media and counting colony-forming units (CFUs).
-
A significant reduction in CFU counts in PZA-treated cultures compared to untreated controls indicates sterilizing activity.
-
In Vivo Model: The Cornell Mouse Model of Latent TB
The Cornell model is a well-established murine model for studying latent TB and the sterilizing activity of anti-TB drugs.[11][12][13][14]
-
Principle: A latent-like state of Mtb infection is established in mice through a combination of infection and antibiotic treatment. The efficacy of PZA is then assessed by its ability to prevent relapse after the cessation of therapy.
-
Infection:
-
Infect mice (e.g., BALB/c strain) intravenously with a known number of Mtb bacilli (e.g., 10^5 to 10^6 CFU).
-
-
Establishment of Latency:
-
PZA Treatment Phase:
-
Following the initial treatment, mice can be further treated with PZA-containing regimens to assess its specific contribution to sterilizing activity.
-
-
Assessment of Relapse:
-
After the completion of all treatments, mice are left untreated for a period of time (e.g., 3 months).
-
At the end of this period, the mice are euthanized, and their lungs and spleens are homogenized and plated on solid media to determine the number of viable Mtb.
-
Relapse is defined as the presence of any CFU in the organs. The relapse rate (percentage of mice with culturable bacteria) is a key measure of the sterilizing efficacy of the treatment regimen.
-
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data on the efficacy of PZA against M. tuberculosis.
Table 1: In Vitro Efficacy of this compound (MICs)
| pH of Culture Medium | PZA MIC Range (µg/mL) for Susceptible Strains | Reference(s) |
| 5.5 | 12.5 - 50 | [8][9][10] |
| 5.95 | 200 - 400 | [8][9][10] |
| 6.8 (in defined minimal medium) | ≤12.5 - 100 | [15][16][17] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Mouse Model | PZA Dosage (mg/kg) | Treatment Duration | Outcome Measure | Result | Reference(s) |
| BALB/c (acute infection) | 150 | 8 weeks | Lung CFU reduction (log10) | ~2.1 log reduction with RIF+EMB+PZA vs. RIF+EMB | [18] |
| Nude (immunodeficient) | 150 | 8 weeks | Lung CFU reduction (log10) | No significant benefit of adding PZA to RIF+EMB | [18] |
| BALB/c (chronic infection) | 150 | 4 weeks | Lung CFU reduction (log10) | ~0.77 log reduction with PZA monotherapy | [19] |
| Cornell Model (latent) | 1,000 (in chow) | 12 weeks (latency induction) | Relapse Rate | Established a state of undetectable bacteria | [14] |
| Cornell Model (latent) | 15 g/L (in water) | 4 weeks | Relapse Rate | Part of the regimen to induce latency | [11][12][13] |
Conclusion
The sterilizing activity of this compound against latent tuberculosis is a complex phenomenon rooted in its unique mechanism of action, which is particularly effective against non-replicating bacilli in the acidic and hypoxic microenvironments of the host. A thorough investigation of PZA's efficacy relies on a combination of specialized in vitro and in vivo models. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further explore the potential of PZA and to develop novel therapeutic strategies to combat latent TB infection. The continued elucidation of the molecular pathways affected by PZA will be crucial for the rational design of next-generation anti-tubercular agents.
References
- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Wayne’s assay: a screening method for indirect detection of this compound resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 6. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of this compound MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. Determining the minimum inhibitory concentrations of this compound against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Revisiting Anti-tuberculosis Activity of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectinamides are effective partner agents for the treatment of tuberculosis in multiple mouse infection models - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazinoic Acid Accumulation and its Impact on Intracellular pH in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis pyrazinamidase (PZase) enzyme. The efficacy of PZA is critically dependent on the accumulation of POA within the bacillus and the subsequent disruption of cellular homeostasis, a process intricately linked to the intracellular and extracellular pH. This technical guide provides a comprehensive overview of the mechanisms governing POA accumulation, its effect on the intracellular pH of M. tuberculosis, and the experimental methodologies used to investigate these phenomena. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in tuberculosis drug development and the study of mycobacterial physiology.
Introduction
This compound holds a unique position in the treatment of tuberculosis due to its potent sterilizing activity against semi-dormant bacilli residing in acidic environments, such as within macrophages and caseous lesions.[1] Unlike many other antibiotics, PZA's activity is markedly enhanced at a low pH.[2][3] This characteristic is central to its mechanism of action, which begins with its conversion to POA. This guide delves into the molecular intricacies of this process, from the enzymatic conversion of PZA to the pH-dependent accumulation of POA and its downstream consequences on mycobacterial viability.
The Mechanism of Pyrazinoic Acid Accumulation
The accumulation of POA within M. tuberculosis is a multi-step process involving enzymatic activation, pH-dependent diffusion, and a deficient efflux system. This process is a key determinant of PZA susceptibility.
Enzymatic Conversion of this compound to Pyrazinoic Acid
PZA passively diffuses into the mycobacterial cell, where it is hydrolyzed by the enzyme pyrazinamidase (PZase), encoded by the pncA gene, to produce POA and ammonia.[4][5] This conversion is the essential first step for PZA's antibacterial activity. Mutations in the pncA gene that lead to a loss or reduction of PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[4][5]
The Role of Extracellular pH in Pyrazinoic Acid Accumulation
The acidic environment of the tuberculous lesion is crucial for the intracellular accumulation of POA.[2][6] POA, a weak acid with a pKa of 2.9, exists predominantly in its charged, deprotonated form (POA-) at neutral pH, which is less able to diffuse across the mycobacterial cell membrane.[2] However, in an acidic milieu (pH 5.0-5.5), a greater proportion of POA is protonated to form the uncharged pyrazinoic acid (HPOA).[7][8] This uncharged form can readily diffuse back into the mycobacterial cytoplasm, which is maintained at a relatively neutral pH (around 7.0).[2] Once inside, the HPOA dissociates back into POA- and a proton, effectively trapping the POA within the cell and leading to its accumulation.[6]
The Deficient Efflux of Pyrazinoic Acid
M. tuberculosis possesses a notably inefficient efflux system for POA compared to naturally PZA-resistant mycobacteria such as Mycobacterium smegmatis.[2][6] This deficient efflux is a critical factor contributing to the high intracellular concentrations of POA required for its bactericidal effect. While M. smegmatis can actively pump POA out of the cell, preventing its accumulation even in an acidic environment, the weak efflux in M. tuberculosis allows for the buildup of toxic levels of POA.[2][9] Several efflux pumps, including Rv1258c (Tap), have been implicated in PZA resistance through mutations that enhance their activity.[10]
The Effect of Pyrazinoic Acid Accumulation on Intracellular pH
The accumulation of POA within the mycobacterial cytoplasm is thought to have several detrimental effects, with the disruption of intracellular pH (pHi) homeostasis being a prominent hypothesis.
Cytosolic Acidification
The "acidification theory" posits that the continuous influx of HPOA and its subsequent dissociation into POA- and H+ leads to a gradual decrease in the intracellular pH.[8][11] This acidification can disrupt various pH-sensitive cellular processes, including enzymatic reactions and the maintenance of the proton motive force, ultimately leading to cell death.[11][12] However, some studies have challenged this model, suggesting that PZA's bactericidal activity may occur without significant changes in the overall cytoplasmic pH.[13]
Disruption of Membrane Energetics
Beyond direct acidification, the accumulation of the charged POA- anion within the cytoplasm can disrupt the transmembrane proton motive force.[11] This interference with membrane energetics can impair essential cellular functions that rely on this gradient, such as ATP synthesis and nutrient transport.
Quantitative Data on Pyrazinoic Acid Accumulation and Intracellular pH
The following tables summarize quantitative data from various studies on POA accumulation and its effect on the intracellular pH of M. tuberculosis.
| Table 1: Pyrazinoic Acid (POA) Accumulation in M. tuberculosis at Different Extracellular pH Values | |
| External pH | Intracellular POA Concentration (Relative to External Concentration) |
| 6.6 | ~1-fold[2][14] |
| 5.0 | Several hundred-fold higher than external concentration[2][14] |
| 4.0 | Several hundred-fold higher than external concentration[2][14] |
| 3.0 | Several hundred-fold higher than external concentration[2][14] |
| 2.0 | Several hundred-fold higher than external concentration[2][14] |
| Table 2: Effect of this compound (PZA) on Intracellular pH (pHi) of M. tuberculosis | |
| Condition | Observed Change in Intracellular pH |
| Treatment with PZA at acidic extracellular pH (in cellulo) | Time- and concentration-dependent decrease in pHi[7] |
| Treatment with PZA at acidic extracellular pH (in vitro) | Cytosolic acidification[8][11] |
| Treatment with PZA at neutral extracellular pH (PncA overexpression) | No significant cytoplasmic acidification despite growth inhibition[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PZA action.
This compound Susceptibility Testing using the BACTEC™ MGIT™ 960 System
The BACTEC™ MGIT™ 960 system is a widely used automated system for mycobacterial culture and drug susceptibility testing.
-
Principle: The system uses a fluorescence quenching-based oxygen sensor to detect mycobacterial growth. PZA susceptibility is determined by comparing the growth in a PZA-containing tube to a drug-free control tube.[15][16]
-
Materials:
-
Procedure:
-
Prepare a standardized inoculum of the M. tuberculosis isolate.
-
Inoculate a PZA-containing MGIT tube and a drug-free control MGIT tube with the bacterial suspension.
-
Place the tubes in the BACTEC™ MGIT™ 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates oxygen consumption due to bacterial growth.
-
The instrument's software compares the time to positivity of the drug-containing tube with the control tube to determine susceptibility or resistance.[17]
-
Pyrazinamidase (PZase) Activity Assay (Wayne Test)
The Wayne test is a conventional, colorimetric method to determine the PZase activity of mycobacteria.
-
Principle: PZase-positive mycobacteria hydrolyze PZA in the medium to POA and ammonia. The POA forms a pink-to-red colored complex with ferrous ammonium sulfate.[18][19]
-
Materials:
-
Procedure:
-
Inoculate the surface of the pyrazinamidase agar slant with a heavy inoculum of the M. tuberculosis isolate.
-
Incubate the tube at 37°C for 4 and 7 days.[18]
-
After incubation, add 1 mL of the 1% ferrous ammonium sulfate solution to the agar surface.
-
Observe for the development of a pink to red band in the agar after 4 hours at room temperature.[18]
-
-
Interpretation:
Measurement of Intracellular pH using BCECF-AM
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a fluorescent dye used to measure intracellular pH.
-
Principle: BCECF-AM is a cell-permeant, non-fluorescent compound that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine the intracellular pH.[20][21]
-
Materials:
-
Procedure:
-
Dye Loading: Incubate the M. tuberculosis cell suspension with 3-5 µM BCECF-AM for 30-60 minutes at 37°C.[22][23]
-
Washing: Wash the cells to remove extracellular dye.[23]
-
Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[23]
-
Calibration: To generate a standard curve, resuspend dye-loaded cells in calibration buffers of varying pH containing the ionophores nigericin and valinomycin to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio at each pH.[23]
-
Calculation: Determine the intracellular pH of the experimental samples by comparing their fluorescence ratio to the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to PZA's mechanism of action.
Caption: Mechanism of Pyrazinoic Acid Accumulation and Action.
Caption: BACTEC MGIT 960 PZA Susceptibility Testing Workflow.
Caption: Intracellular pH Measurement Workflow using BCECF-AM.
Conclusion
The accumulation of pyrazinoic acid and its subsequent impact on the intracellular pH of Mycobacterium tuberculosis are central to the efficacy of this compound. A comprehensive understanding of these processes, facilitated by the experimental techniques detailed in this guide, is essential for the development of novel anti-tuberculosis agents and for optimizing the use of existing therapies. The interplay between the acidic host environment, the bacterium's enzymatic machinery, and its membrane transport systems creates a unique vulnerability that is effectively exploited by this critical first-line drug. Further research into the specific efflux mechanisms and the precise downstream effects of POA accumulation will undoubtedly unveil new targets for therapeutic intervention.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pncA Mutations as a Major Mechanism of this compound Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Visualizing this compound Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazinoic acid efflux rate in Mycobacterium tuberculosis is a better proxy of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to this compound, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]
- 11. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of this compound-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. aphl.org [aphl.org]
- 16. This compound PZA Susceptibility Testing | Knowledge Base [ntep.in]
- 17. journals.asm.org [journals.asm.org]
- 18. Wayne’s assay: a screening method for indirect detection of this compound resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 21. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 23. medchemexpress.com [medchemexpress.com]
The Role of the pncA Gene in Pyrazinamide Susceptibility and Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role the pncA gene plays in the susceptibility and resistance of Mycobacterium tuberculosis to the first-line anti-tuberculosis drug, pyrazinamide (PZA). The document details the molecular mechanisms of PZA activation, the genetic basis of resistance, and standardized experimental protocols for genotypic and phenotypic susceptibility testing.
Introduction: The Critical Role of this compound and the pncA Gene
This compound is a cornerstone of modern short-course tuberculosis therapy, exhibiting potent sterilizing activity against semi-dormant tubercle bacilli residing in acidic environments, a niche where other antibiotics are less effective.[1] PZA is a prodrug, meaning it requires conversion into its active form, pyrazinoic acid (POA), to exert its bactericidal effects.[1][2] This bioactivation is catalyzed by the bacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene in Mycobacterium tuberculosis.[1][2]
The primary mechanism of PZA resistance in M. tuberculosis is the loss or reduction of PZase activity, most commonly due to mutations within the pncA gene.[1][2] Consequently, accurate and rapid determination of PZA susceptibility is crucial for effective patient management and curbing the spread of drug-resistant tuberculosis. This guide delves into the molecular intricacies of the pncA-PZA interaction and provides detailed methodologies for its investigation.
The Molecular Mechanism of this compound Action and Resistance
The susceptibility of M. tuberculosis to PZA is intrinsically linked to the function of the PNCZ enzyme. The signaling pathway for PZA activation and the subsequent mechanism of action, along with the development of resistance, is a multi-step process.
This compound Activation Pathway
PZA passively diffuses into the mycobacterial cell. Inside the cytoplasm, the PNCZ enzyme, encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[3] POA is then effluxed from the cell. In the acidic extracellular environment characteristic of tuberculous lesions, a portion of the POA becomes protonated (POAH) and re-enters the bacillus. Inside the neutral pH of the cytoplasm, POAH dissociates back into POA and a proton. The accumulation of POA and the resulting acidification of the cytoplasm are believed to disrupt membrane transport and energy production, leading to cell death.[3][4]
Genetic Basis of Resistance: The Role of pncA Mutations
Resistance to PZA is predominantly caused by mutations in the pncA gene that result in a non-functional or poorly functional PNCZ enzyme.[1][5] These mutations are highly diverse and can occur throughout the entire gene, including the promoter region.[5] The types of mutations include missense mutations (amino acid substitutions), nonsense mutations (premature stop codons), insertions, and deletions.[1] Without a functional PNCZ, PZA is not converted to POA, and the drug remains inactive. Other, less common mechanisms of PZA resistance may involve mutations in other genes, such as rpsA and panD, or enhanced efflux of POA.
Quantitative Data on pncA Mutations and PZA Resistance
A wide variety of mutations in the pncA gene have been correlated with phenotypic resistance to PZA. The following table summarizes a selection of these mutations and their associated Minimum Inhibitory Concentrations (MICs), where available. It is important to note that the correlation between a specific mutation and the level of resistance can vary.
| Mutation Type | Nucleotide Change | Amino Acid Change | PZA MIC (µg/mL) | Reference |
| Missense | c. 131A>G | p.His44Arg | >1600 | [6] |
| Missense | c. 194C>T | p.Ala65Val | >300 | [1] |
| Missense | c. 206C>T | p.Pro69Leu | >900 | [1] |
| Missense | c. 412C>T | p.Arg138Ser | >900 | [1] |
| Insertion | c. 50_51insC | p.Phe18Leufs10 | Resistant | [3][4] |
| Insertion | c. 380_381insGG | p.Gly128Alafs2 | Resistant | [3][4] |
| Deletion | c. 136delG | p.Ala46Profs4 | Resistant | [3][4] |
| Deletion | c. 403_413del | p.Thr135Glyfs10 | Resistant | [3][4] |
| Upstream | g.-11A>G | - | >900 | [2] |
Note: This table is not exhaustive but provides examples of the types of mutations found in PZA-resistant isolates. MIC values can vary depending on the testing methodology.
Experimental Protocols
Accurate determination of PZA susceptibility requires robust and standardized methodologies. Both genotypic and phenotypic tests are crucial for a comprehensive assessment.
Genotypic Analysis: pncA Gene Sequencing
Direct sequencing of the pncA gene is a reliable method for identifying mutations associated with PZA resistance.
Objective: To amplify and sequence the entire pncA gene and its putative promoter region from M. tuberculosis genomic DNA.
Materials:
-
M. tuberculosis genomic DNA extract
-
PCR primers for pncA (e.g., JpncAs Forward: 5'-GGCGTCATGGACCCTATA-3' and JpncAs Reverse: 5'-GTGAACAACCCGACCCAG-3')[7]
-
HotStarTaq DNA Polymerase and corresponding buffer
-
Deoxynucleoside triphosphates (dNTPs)
-
Nuclease-free water
-
Thermal cycler
-
PCR product purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
Procedure:
-
PCR Amplification:
-
Prepare a PCR master mix with the following components per 25 µL reaction: 1-2.5 µL template DNA, 0.75 µM of each primer, 1x PCR buffer, 0.8 mM dNTPs, and 0.625 U of HotStarTaq polymerase.[7]
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 15 minutes, followed by 50 cycles of 94°C for 30 seconds, 60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 10 minutes.[7][8]
-
-
PCR Product Purification:
-
Purify the amplified PCR product using a commercial PCR purification kit according to the manufacturer's instructions to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product as a template and the same primers used for amplification.
-
Use a BigDye Terminator cycle sequencing kit with the following thermal cycling program: 94°C for 5 minutes, followed by 25 cycles of 94°C for 10 seconds, 55°C for 10 seconds, and 60°C for 4 minutes.[7]
-
-
Sequence Analysis:
-
Analyze the sequencing data using appropriate software (e.g., BioEdit) by aligning the obtained sequence with the wild-type pncA sequence from a reference strain (e.g., H37Rv).[7]
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Phenotypic Analysis: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
This biochemical assay qualitatively determines the presence of PZase activity.
Objective: To detect the production of pyrazinoic acid from PZA by the action of PZase.
Materials:
-
Pyrazinamidase Agar (containing PZA)
-
Actively growing culture of M. tuberculosis
-
1% ferrous ammonium sulfate solution (freshly prepared)
-
Sterile inoculation loops or swabs
-
Incubator at 37°C
Procedure:
-
Inoculation:
-
Incubation:
-
Incubate the tubes aerobically at 37°C.[9]
-
-
Reagent Addition and Reading:
-
Interpretation:
-
Examine the tubes after 4 hours of reagent addition at room temperature.[9]
-
A positive result (PZase activity present, PZA susceptible) is indicated by the development of a pink to red band in the agar.[9]
-
A negative result (no PZase activity, PZA resistant) is indicated by the absence of a color change (the medium remains yellow or buff-colored).[9]
-
Phenotypic Analysis: BACTEC MGIT 960 PZA Susceptibility Testing
This automated liquid culture method is a widely used phenotypic test for PZA susceptibility.
Objective: To determine the susceptibility of M. tuberculosis to PZA by monitoring growth in a liquid medium containing the drug.
Materials:
-
BACTEC MGIT 960 instrument
-
BACTEC MGIT PZA Kit (PZA tubes, supplement, and drug)
-
M. tuberculosis culture (from a positive MGIT tube or solid medium)
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum from an M. tuberculosis culture with a turbidity equivalent to a 0.5 McFarland standard.
-
For a culture that is 1-2 days past positive in the MGIT system, use the broth directly. For older cultures (3-5 days), dilute 1 mL of the broth in 4 mL of sterile saline.[10]
-
-
Tube Inoculation:
-
Aseptically add 0.8 mL of BACTEC MGIT PZA supplement to both the Growth Control (GC) and the PZA-containing tubes.[11]
-
Add 100 µL of the PZA solution to the drug-containing tube.[11]
-
Inoculate the PZA tube with 0.5 mL of the prepared bacterial suspension.
-
Prepare a 1:10 dilution of the bacterial suspension in sterile saline and inoculate 0.5 mL into the GC tube.[10]
-
-
Incubation and Analysis:
-
Place the tubes into the BACTEC MGIT 960 instrument.
-
The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.
-
The instrument's software compares the growth in the drug-containing tube to the growth in the control tube to determine susceptibility or resistance. The test is typically completed within 4 to 21 days.[12]
-
Workflow for PZA Susceptibility Testing
A combined genotypic and phenotypic approach is often recommended for the most accurate determination of PZA resistance.
Conclusion
The pncA gene is central to the action of this compound and the development of resistance in Mycobacterium tuberculosis. A thorough understanding of the molecular mechanisms and the application of reliable testing methodologies are paramount for the effective use of this critical anti-tuberculosis drug. This guide provides the foundational knowledge and detailed protocols to support researchers and clinicians in this endeavor. The continued surveillance of pncA mutations and the refinement of susceptibility testing methods will be essential in the global fight against tuberculosis.
References
- 1. pncA Mutations as a Major Mechanism of this compound Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]
- 5. Characterization of pncA mutations in this compound-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Rapid Sequencing of the Mycobacterium tuberculosis pncA Gene for Detection of this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. msa.sm.ee [msa.sm.ee]
- 11. Testing of Susceptibility of Mycobacterium tuberculosis to this compound with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Unraveling the Enigma of Pyrazinamide: A Technical Guide to In Vitro and In Vivo Models for Studying its Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, remains a subject of intense scientific scrutiny due to its complex and not fully elucidated mechanism of action. This technical guide provides an in-depth overview of the contemporary understanding of PZA's mode of action, detailing the critical in vitro and in vivo models employed to investigate its efficacy, activation, and the development of resistance.
The Multifaceted Mode of Action of this compound
This compound is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene.[1] Its activity is notably enhanced in acidic environments, which is believed to mimic the conditions within phagolysosomes of macrophages where Mycobacterium tuberculosis can reside.[1] While the precise molecular targets of POA are still debated, several key mechanisms have been proposed:
-
Disruption of Membrane Potential and Energy Production: POA is thought to act as a protonophore, leading to the acidification of the mycobacterial cytoplasm and disruption of the membrane potential, which is crucial for cellular energy production.
-
Inhibition of Coenzyme A (CoA) Biosynthesis: A significant body of evidence points to the inhibition of aspartate decarboxylase (PanD), a key enzyme in the CoA biosynthetic pathway, as a primary target of POA.[2][3] This disruption of CoA metabolism would have far-reaching detrimental effects on the bacterium's ability to metabolize fats, carbohydrates, and proteins for energy.
-
Inhibition of Trans-translation: POA has been proposed to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a crucial process for rescuing stalled ribosomes and maintaining protein synthesis fidelity.[4][5] However, this mechanism remains a topic of ongoing research and debate.
-
Inhibition of Fatty Acid Synthase I (FAS I): An earlier hypothesis suggested that POA inhibits FAS I, an enzyme essential for fatty acid synthesis in M. tuberculosis.[6] While some studies support this, it is no longer considered the primary mechanism of action.
Resistance to PZA is predominantly associated with mutations in the pncA gene, which prevent the conversion of PZA to its active POA form.[4][5] Mutations in rpsA and panD have also been identified in PZA-resistant strains, further supporting their roles as potential drug targets.[4][5]
In Vitro Models to Interrogate this compound's Action
A variety of in vitro models are instrumental in dissecting the molecular mechanisms of PZA. These assays are crucial for determining drug susceptibility, investigating resistance mechanisms, and screening new PZA analogs.
Phenotypic Susceptibility Testing
Table 1: Key Parameters for In Vitro PZA Susceptibility Testing
| Assay | Principle | Key Parameters | Typical PZA Concentration | Readout |
| BACTEC MGIT 960 | Automated liquid culture system that detects mycobacterial growth by monitoring oxygen consumption. | Modified Middlebrook 7H9 broth, acidic pH (~5.9), OADC enrichment. | 100 µg/mL | Time to positivity (growth units) |
| Wayne Assay | Detects the enzymatic activity of pyrazinamidase (PZase). | Agar medium with PZA, ferrous ammonium sulfate. | 100 µg/mL | Development of a pink-red color |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) in a liquid medium. | Middlebrook 7H9 or other defined media, acidic or neutral pH, various PZA concentrations. | Serial dilutions (e.g., 12.5 to 800 µg/mL) | Visible bacterial growth |
Experimental Protocol: BACTEC MGIT 960 PZA Susceptibility Testing
This automated method is widely used for routine PZA susceptibility testing.
Materials:
-
BACTEC MGIT 960 instrument
-
BACTEC MGIT PZA medium tubes
-
BACTEC MGIT Growth Supplement
-
This compound (PZA) solution (stock concentration typically 1 mg/mL)
-
M. tuberculosis isolate cultured in BACTEC MGIT 7H9 broth or on solid medium
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
From a positive MGIT culture: Use the culture within 1-5 days of being flagged as positive. Dilute the broth culture 1:5 in sterile saline.
-
From solid medium: Scrape colonies and suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Tube Preparation:
-
Label two MGIT PZA tubes: one as the Growth Control (GC) and one as the Drug-containing tube.
-
Aseptically add 0.8 mL of BACTEC MGIT Growth Supplement to both tubes.
-
Add 100 µL of the PZA working solution to the drug-containing tube to achieve a final concentration of 100 µg/mL.
-
-
Inoculation:
-
Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared bacterial suspension.
-
-
Incubation and Analysis:
-
Place the tubes in the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
-
The instrument's software compares the growth in the drug-containing tube to the growth in the GC tube to determine susceptibility or resistance.
-
Experimental Protocol: Wayne Assay for Pyrazinamidase Activity
This classic colorimetric assay provides an indirect measure of PZA susceptibility by detecting the activity of the PncA enzyme.
Materials:
-
Wayne PZA agar medium (contains PZA and an acidic pH)
-
Ferrous ammonium sulfate solution (10%)
-
M. tuberculosis isolate
-
Sterile inoculating loop or needle
Procedure:
-
Inoculation:
-
Inoculate the surface of the Wayne PZA agar slant with a loopful of the M. tuberculosis isolate.
-
-
Incubation:
-
Incubate the slant at 37°C for 4 to 7 days.
-
-
Development:
-
Add a few drops of the 10% ferrous ammonium sulfate solution to the agar surface.
-
-
Interpretation:
-
Positive result (PZA susceptible): A pink to red color develops in the agar, indicating the presence of pyrazinoic acid, the product of PZA hydrolysis by pyrazinamidase.
-
Negative result (PZA resistant): No color change is observed, indicating the absence of pyrazinamidase activity.
-
Models for Non-Replicating Persisters
PZA is uniquely effective against non-replicating or "persister" mycobacteria. Specialized in vitro models are used to mimic this physiological state.
Table 2: In Vitro Models for Studying PZA's Activity Against Non-Replicating M. tuberculosis
| Model | Principle | Key Conditions | PZA Treatment | Readout |
| Acidic pH, Low Oxygen | Simulates the phagosomal environment. | Acidic medium (pH 4.5-5.5), microaerophilic or anaerobic conditions. | PZA is added to the culture after a period of adaptation. | Colony Forming Unit (CFU) counts, metabolic activity assays. |
| Nutrient Starvation | Induces a dormant-like state. | Incubation in phosphate-buffered saline (PBS) or nutrient-depleted medium. | PZA is added to the starved culture. | CFU counts, resazurin reduction assays. |
In Vivo Models: Bridging the Gap to Clinical Relevance
Animal models are indispensable for evaluating the in vivo efficacy of PZA, understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties, and investigating its interaction with the host immune system.
Common Animal Models
Table 3: Overview of Animal Models for PZA Studies
| Animal Model | Key Features | Advantages | Disadvantages |
| Mouse (e.g., BALB/c, C57BL/6) | Well-characterized immune system, availability of genetically modified strains. | Cost-effective, high-throughput, established protocols. | Does not typically form human-like caseous necrotic granulomas. |
| Guinea Pig | Develops human-like caseous necrotic granulomas. | More closely mimics human TB pathology. | More expensive, fewer immunological reagents available. |
| Rabbit | Forms cavitary lesions similar to those in human post-primary TB. | Useful for studying advanced disease and drug penetration into cavities. | Larger animal, higher cost, and more complex handling. |
Experimental Protocol: Mouse Model of Tuberculosis for PZA Efficacy Testing
This protocol outlines a standard approach to assess the in vivo activity of PZA in a murine model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col)
-
This compound for oral gavage
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 CFU to the lungs.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks. At this stage, a chronic, stable bacterial load is typically present in the lungs.
-
-
PZA Treatment:
-
Administer PZA orally by gavage at a clinically relevant dose (e.g., 150 mg/kg) daily or five times a week.
-
Include an untreated control group.
-
-
Assessment of Bacterial Load:
-
At various time points during and after treatment, euthanize groups of mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
-
Compare the CFU counts between the PZA-treated and untreated groups to determine the bactericidal or bacteriostatic effect of the drug.
-
Visualizing the Pathways: PZA's Mechanism of Action and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways involved in PZA's activity and the development of resistance.
Caption: PZA activation and proposed mechanisms of action.
Caption: Major mechanisms of this compound resistance.
Conclusion
The study of this compound's mode of action is a dynamic field that continues to evolve. The sophisticated in vitro and in vivo models described in this guide are essential tools for researchers to further delineate its complex mechanisms, understand the nuances of resistance, and ultimately guide the development of new and improved anti-tuberculosis therapies. A thorough understanding and application of these models will be critical in the ongoing fight against this global health threat.
References
- 1. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Pharmacokinetic evaluation of the penetration of antituberculosis agents in rabbit pulmonary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound in the Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling this compound Lesion-Specific Pharmacokinetics and Efficacy from Rabbit Data | Savic Lab [pharm.ucsf.edu]
- 6. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
Structural activity relationship of Pyrazinamide and its analogs
An In-depth Technical Guide to the Structural Activity Relationship of Pyrazinamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), prized for its unique ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis (M. tuberculosis).[1][2] As a prodrug, PZA's efficacy is intrinsically linked to its metabolic activation within the mycobacterium, a process that is also central to the primary mechanism of resistance. Understanding the structural activity relationship (SAR) of PZA is therefore critical for the development of new analogs that can overcome resistance and shorten treatment regimens. This technical guide provides a comprehensive overview of the SAR of PZA and its analogs, detailing its mechanism of action, pathways of resistance, quantitative activity data, and the experimental protocols used for evaluation.
Mechanism of Action: From Prodrug to Potent Agent
This compound is a prodrug that requires bioactivation within the mycobacterium to exert its antibacterial effect.[3][4] The process begins with the passive diffusion of PZA into the bacterial cell.
1.1. Bioactivation Pathway
Inside the cytoplasm of M. tuberculosis, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[4][5] This conversion is the critical first step in its mechanism of action. Under the acidic conditions often found in the microenvironment of a tuberculous granuloma, POA is protonated.[6][7] While POA can diffuse out of the cell, its protonated form is thought to readily re-enter and accumulate, leading to the disruption of several key cellular functions.[6][7]
Caption: this compound bioactivation and its proposed mechanisms of action.
1.2. Proposed Cellular Targets of Pyrazinoic Acid (POA)
The precise mechanism of action of POA remains a subject of debate, with several targets proposed:
-
Disruption of Membrane Energetics: An early and prominent theory suggests that the accumulation of protonated POA in the acidic cytoplasm disrupts the proton motive force, interfering with membrane transport and energy production necessary for the survival of persistent mycobacteria.[7][8][9]
-
Inhibition of Coenzyme A (CoA) Biosynthesis: More recent evidence indicates that POA binds to the aspartate decarboxylase PanD, a key enzyme in the CoA biosynthetic pathway.[6][10] This binding is proposed to trigger the degradation of PanD, thereby blocking CoA synthesis.[6]
-
Inhibition of Trans-translation: POA has also been suggested to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a rescue system for stalled ribosomes, which is critical for bacterial survival under stress.[1][5] However, some studies have discounted this activity.[6]
-
Inhibition of Fatty Acid Synthase I (FAS-I): It was once thought that POA inhibits FAS-I, an enzyme required for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall.[3][7] This hypothesis has also been largely discounted.[6]
Mechanisms of Resistance
Resistance to PZA is primarily linked to the impairment of its bioactivation pathway.[2] Unlike many antibiotics where resistance develops through target modification, the most common form of PZA resistance is the bacterium's inability to convert the prodrug into its active form.
-
pncA Mutations: Mutations in the pncA gene, which encodes the pyrazinamidase enzyme, are responsible for the majority (72-98%) of PZA resistance in clinical isolates.[11] These mutations lead to a loss of PncA enzymatic activity, preventing the conversion of PZA to POA.[4]
-
rpsA Mutations: A smaller subset of PZA-resistant strains harbor mutations in the rpsA gene, which encodes the ribosomal protein S1, a proposed target of POA.[2][5]
-
panD Mutations: Recently, mutations in the panD gene, involved in CoA biosynthesis, have been identified in PZA-resistant strains that lack mutations in pncA or rpsA, suggesting PanD is a clinically relevant target and its mutation is a mechanism of resistance.[2][5]
Caption: Key genetic mechanisms of resistance to this compound.
Structural Activity Relationship (SAR) of this compound Analogs
SAR studies aim to understand how modifications to the PZA scaffold affect its antimycobacterial activity. The goal is to design more potent analogs or compounds that can bypass resistance mechanisms.
3.1. The Pyrazine Ring
The pyrazine ring is an essential pharmacophore for activity.[12]
-
Ring Bioisosteres: Replacement of the pyrazine ring with other aromatic systems, such as pyridazine or pyrimidine, generally leads to a loss of activity. This suggests the specific arrangement of the two nitrogen atoms in the pyrazine ring is optimal for potent antimycobacterial effects.[13]
-
Substitutions on the Ring:
-
Position 5: Alkylamino-group substitutions at the 5-position of POA have been shown to be up to 5 to 10-fold more potent than POA itself.[10][13]
-
Position 6: In contrast, 6-alkylamino analogs of PZA have been found to be largely inactive.[13]
-
Position 3: Substitutions at the 3-position have also been explored, with some alkylamino groups showing enhanced potency.[10]
-
3.2. The Carboxamide/Carboxylic Acid Group
The group at position 2 is critical for the drug's function.
-
Prodrug Form: The carboxamide (-CONH2) is essential for PZA to function as a prodrug, as it is the substrate for the PncA enzyme.
-
Active Form: The carboxylic acid (-COOH) of POA is essential for its activity.[13] Replacement of the carboxylic acid with other isosteres results in inactive compounds.[13]
-
Ester Analogs: Ester derivatives of POA, such as pyrazinoic acid n-octyl ester and pivaloyloxymethyl ester, have shown bactericidal activity, likely by acting as alternative prodrugs that are hydrolyzed to POA within the cell.[14]
Quantitative SAR Data
The following tables summarize the in vitro activity of various PZA analogs against M. tuberculosis H37Rv.
Table 1: Activity of this compound Analogs with Amide Modifications
| Compound | Structure | MIC (µg/mL) | Binding Energy (kcal/mol) vs. MtbPanD | Reference |
| This compound | Pyrazine-2-carboxamide | >100 | -5.21 | [15],[16] |
| 5d | N-(4-chlorobenzyl)pyrazine-2-carboxamide | <6.25 | -6.36 | [15] |
| 5g | 6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | <6.25 | -5.91 | [15] |
| 7i | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | IC90 = 0.819 | Not Reported | [17] |
| PZA-INH Hybrid | This compound-Isoniazid Hybrid | 0.025 mM (pH 6.0 & 6.7) | Not Reported | [18] |
Table 2: Activity of Pyrazinoic Acid (POA) Analogs
| Compound | Structure | MIC (µM) | Reference |
| Pyrazinoic Acid (POA) | Pyrazine-2-carboxylic acid | 1000 | [13] |
| Picolinic Acid | Pyridine-2-carboxylic acid | 700 | [13] |
| 5-amino-POA | 5-aminopyrazine-2-carboxylic acid | 200 | [13] |
| 5-ethylamino-POA | 5-(ethylamino)pyrazine-2-carboxylic acid | 100 | [13] |
Experimental Protocols
The evaluation of PZA and its analogs requires specialized assays due to the drug's pH-dependent activity and mechanism of action.
5.1. Phenotypic Susceptibility Testing
These methods measure the ability of the drug to inhibit mycobacterial growth in culture.
-
Wayne's Assay (PZase Activity Assay): This is a conventional method for detecting PZA resistance by assessing the activity of the pyrazinamidase enzyme.[11]
-
Principle: M. tuberculosis is cultured in a medium containing PZA. After incubation, ferrous ammonium sulfate is added. If the bacteria possess active PZase, PZA is converted to POA. The POA reacts with the iron salt to produce a pink-to-red color band. The absence of this color indicates a lack of PZase activity and thus resistance.[19][20]
-
Methodology:
-
Inoculate three loops of a 21-day M. tuberculosis culture into tubes containing Dubos medium.[21]
-
Incubate at 37°C for 7 days.[21]
-
After incubation, add 10% ferrous ammonium sulfate (FAS).[20]
-
Incubate for 5 minutes and record the color change. A pink band indicates a positive result (PZA susceptible).[20]
-
-
-
BACTEC MGIT 960 System: This is an automated liquid culture system and a WHO-endorsed reference standard for PZA susceptibility testing.[19][21]
-
Principle: The system uses a fluorescence-based sensor to detect oxygen consumption during bacterial growth. The time to positivity is compared between a drug-containing tube and a drug-free control tube.
-
Methodology:
-
-
Microscopic Observation Drug Susceptibility (MODS) Assay: A rapid, low-cost method for detecting growth and determining drug susceptibility.
-
Principle: Sputum samples are decontaminated and inoculated into a multi-well plate containing liquid medium, with and without the drug. Growth is detected by observing the characteristic cord formation of M. tuberculosis using an inverted microscope.
-
Methodology:
-
Decontaminate sputum samples according to a standardized protocol.[21]
-
Inoculate samples into 24-well plates containing Middlebrook 7H9 medium with and without PZA (e.g., 400 or 800 µg/mL).[21]
-
Incubate at 37°C for up to 21 days.[21]
-
Read plates at defined time points (e.g., day 10 and day 13) using an inverted microscope, looking for cording in the control and drug-containing wells.[21]
-
-
5.2. Target-Based Assays
-
Isothermal Titration Calorimetry (ITC): This biophysical technique is used to measure the binding affinity between a ligand (e.g., a POA analog) and its target protein (e.g., PanD).[10]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Caption: General experimental workflow for the evaluation of PZA analogs.
Conclusion and Future Directions
The structural activity relationship of this compound is fundamentally tied to its identity as a prodrug. Key takeaways from SAR studies indicate that the pyrazine ring and the position-2 carboxylic acid (in the active POA form) are indispensable for activity. The most promising avenues for developing novel analogs appear to be substitutions at the 5- and 3-positions of the pyrazine ring, which have yielded compounds with significantly improved potency over the parent molecule.
Future research should focus on:
-
Designing POA analogs with enhanced binding affinity for PanD to improve potency.
-
Developing PZA analogs that are less susceptible to inactivation by mutations in pncA.
-
Exploring novel scaffolds that mimic the essential pharmacophoric features of POA but are activated by different mycobacterial enzymes, thereby creating a new class of drugs that can bypass existing PZA resistance mechanisms.
By leveraging a deep understanding of PZA's SAR, researchers can rationally design the next generation of antitubercular agents to combat the global threat of drug-resistant tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. The Bewildering Antitubercular Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mode of action of this compound: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazinoic acid, the active form of the anti-tuberculosis drug this compound, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docsity.com [docsity.com]
- 13. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimycobacterial activities of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.org.co [scielo.org.co]
- 19. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
A Historical and Technical Guide to the Development of Pyrazinamide for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazinamide (PZA) remains a cornerstone of modern combination chemotherapy for tuberculosis, prized for its unique sterilizing activity against semi-dormant mycobacteria residing in acidic environments. This technical guide provides a comprehensive historical perspective on the development of PZA, from its serendipitous discovery to the elucidation of its complex mechanism of action and the emergence of resistance. This document details the key experiments that defined its utility, presents quantitative data from pivotal in vitro and in vivo studies, and outlines the experimental protocols that have been central to its investigation. Included are visualizations of its proposed signaling pathway and the experimental workflow for identifying resistance, designed to offer researchers a thorough understanding of this enigmatic yet essential antitubercular agent.
A Serendipitous Beginning: The History of this compound
This compound was first synthesized in 1936, but its potent activity against Mycobacterium tuberculosis was not recognized until 1952.[1][2] The discovery was remarkable as PZA shows no in vitro activity at neutral pH, a characteristic that would typically lead to its dismissal as a potential therapeutic agent.[1] The impetus for its investigation arose from the earlier observation in 1945 that nicotinamide, a structurally related compound, exhibited some antitubercular effects in animal models.[2][3][4] This led researchers at Lederle Laboratories and Merck to test nicotinamide analogs, including PZA, directly in a mouse model of tuberculosis, bypassing initial in vitro screening.[1][2] These in vivo experiments revealed PZA's potent bactericidal properties, leading to its rapid adoption for human use.[1]
Initially, PZA was relegated to a second-line agent due to concerns about hepatotoxicity at the higher doses used in early clinical studies.[2] However, subsequent research in the 1970s demonstrated that its inclusion in combination with isoniazid and rifampicin could shorten the duration of tuberculosis therapy from 9-12 months to just 6 months.[2][5] This pivotal discovery established PZA as a first-line drug and a critical component of short-course chemotherapy.[2][6]
Timeline of Key Events in this compound Development
Caption: A timeline highlighting the major milestones in the development of this compound.
Quantitative Data from Pivotal Studies
The development of this compound was underpinned by key quantitative findings from both in vitro and in vivo studies. These data were crucial in understanding its unique characteristics and optimizing its clinical use.
Table 1: In Vitro Activity of this compound at Different pH Values
| pH | Minimum Inhibitory Concentration (MIC) for Susceptible M. tuberculosis Strains (µg/mL) | Reference |
| 5.5 | <12.5 - 50.0 | [3] |
| 5.7 | 50.0 | [3] |
| 5.8 | 100.0 | [3] |
| 5.95 | 200.0 - 400.0 | [3] |
| 6.3 | 25 - 500 (bacteriostatic to bactericidal range) | |
| 6.8 | ≤12.5 - 100 | [7] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis
| Mouse Strain | Infection Route and Inoculum | Treatment Regimen (Dose in mg/kg) | Duration of Treatment | Reduction in Lung CFU (log10) | Reference |
| C3H | Intravenous, 10^6 CFU of M. tuberculosis H37Rv | This compound (150) | 13 days | Significant inhibition of bacterial growth and prevention of weight loss | [8] |
| BALB/c | Aerosol, ~5x10^3 CFU of M. tuberculosis | This compound (150) | 28 days | ~1.0 | [9] |
| BALB/c | Aerosol, ~5x10^3 CFU of M. tuberculosis | This compound (300) | 28 days | 1.7 | [9] |
| Not specified | Intravenous, ~10^7 viable M. tuberculosis organisms | This compound (150) | 4 weeks | Active against isolates with MICs ≤ 256 µg/mL | [7] |
Key Experimental Protocols
The unique properties of this compound necessitated the development and refinement of specific experimental protocols to assess its activity and understand its mechanism of action.
In Vitro Susceptibility Testing at Acidic pH (Radiometric Method)
The pH-dependent activity of PZA required specialized in vitro susceptibility testing methods. The radiometric BACTEC system was a key tool in these investigations.
Protocol:
-
Preparation of Media: 7H12 liquid medium is prepared and its pH is adjusted to the desired acidic level (e.g., 5.5, 5.7, 5.8, or 5.95) using a sterile acid solution, such as phosphoric acid.[3]
-
Inoculum Preparation: A standardized inoculum of the M. tuberculosis strain to be tested is prepared from a fresh culture.
-
Drug Dilution: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations in the 7H12 medium.
-
Inoculation: A standardized volume of the bacterial inoculum is added to vials containing the PZA-supplemented and drug-free control media.
-
Incubation and Monitoring: The vials are incubated at 37°C. Mycobacterial growth is monitored daily using the BACTEC system, which detects the production of ¹⁴CO₂ from the metabolism of ¹⁴C-labeled palmitic acid in the medium. The rate and amount of ¹⁴CO₂ production are proportional to the number of viable organisms.
-
MIC Determination: The MIC is defined as the lowest concentration of PZA that inhibits a significant portion of the bacterial growth compared to the drug-free control.[3]
In Vivo Efficacy Testing in a Murine Model
The mouse model was instrumental in the discovery and preclinical evaluation of this compound.
Protocol:
-
Animal Model: Female mice of a susceptible strain (e.g., BALB/c or C3H) are used.[8][10]
-
Infection: Mice are infected with a virulent strain of M. tuberculosis (e.g., H37Rv) via either the intravenous or aerosol route to establish a systemic or pulmonary infection, respectively. The inoculum size is standardized (e.g., 10^6 CFU for intravenous infection).[7][8]
-
Treatment: Treatment with this compound, typically administered by oral gavage, is initiated at a defined time point post-infection. The dosage and frequency of administration are specified (e.g., 150 mg/kg, 5 days a week).[7][11]
-
Monitoring: The health of the mice, including body weight, is monitored throughout the experiment.[8]
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and/or spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on a suitable solid medium (e.g., 7H11 agar).
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted. The reduction in CFU in the organs of treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the drug.[11]
Identification of pncA Gene Mutations
The discovery that mutations in the pncA gene are the primary cause of PZA resistance led to the development of molecular methods for resistance detection.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from M. tuberculosis isolates grown in culture or directly from clinical specimens (e.g., sputum).
-
PCR Amplification: The pncA gene and its flanking regions are amplified using polymerase chain reaction (PCR). Specific primers are designed to target this region. An example of a forward primer is JpncAs Forward (5′ GGCGTCATGGACCCTATA 3′).[12][13]
-
PCR Conditions: A typical PCR protocol involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step. For example: 95°C for 15 min, followed by 50 cycles of 94°C for 30 s, 60°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 10 min.[12][13]
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs.
-
DNA Sequencing: The purified PCR product is sequenced using a suitable method, such as Sanger sequencing.
-
Sequence Analysis: The obtained DNA sequence is compared to the wild-type pncA sequence from a PZA-susceptible reference strain (e.g., H37Rv) to identify any mutations (e.g., substitutions, insertions, or deletions).[14]
Mechanism of Action and Resistance
The mechanism of action of this compound is complex and has been the subject of considerable research. It is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[1]
The PanD Pathway: The Leading Hypothesis
The current leading hypothesis for the mechanism of action of POA involves the inhibition of Coenzyme A (CoA) synthesis through the degradation of aspartate decarboxylase (PanD).
Caption: Proposed mechanism of action of this compound via the PanD pathway.
Mechanisms of Resistance
The primary mechanism of resistance to this compound is the impairment of its conversion to the active form, POA. This is most commonly due to mutations in the pncA gene, which result in a non-functional or poorly functional pyrazinamidase enzyme.[15] These mutations can be single nucleotide polymorphisms, insertions, or deletions scattered throughout the gene.[14] Less common resistance mechanisms involving mutations in other genes, such as rpsA and panD, have also been reported, although their clinical significance is less well established.
Experimental Workflow for pncA Gene Sequencing
Caption: A typical workflow for the identification of this compound resistance-conferring mutations in the pncA gene.
Conclusion
The development of this compound is a testament to the importance of in vivo models in drug discovery and the continuous effort to understand the complex interplay between a drug, a pathogen, and its host. Despite its long history of clinical use, research into its precise mechanism of action and the nuances of its activity continues. This technical guide provides a historical and methodological foundation for researchers and drug development professionals, aiming to facilitate further advancements in the fight against tuberculosis. A thorough understanding of the journey of this compound, from its unexpected discovery to its current standing as an indispensable therapeutic, offers valuable lessons for the development of new and improved antitubercular agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newtbdrugs.org [newtbdrugs.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Treatment of Tuberculosis. A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting Anti-tuberculosis Activity of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Sequencing of the Mycobacterium tuberculosis pncA Gene for Detection of this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Direct Detection of this compound Resistance in Mycobacterium tuberculosis by Use of pncA PCR Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pyrazinamide Susceptibility Testing of Mycobacterium tuberculosis Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a cornerstone of first-line antituberculosis therapy, playing a crucial role in shortening the treatment duration from nine-twelve months to the current standard of six months.[1] Its unique ability to eradicate non-replicating, persistent Mycobacterium tuberculosis bacilli, often found in the acidic environments of inflammatory lesions, makes it an essential component of treatment regimens for both drug-susceptible and multidrug-resistant tuberculosis (MDR-TB).[2][3][4]
However, the in vitro determination of PZA susceptibility is notoriously challenging.[1][5] PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[2][6][7] This conversion is optimal at an acidic pH, a condition that also inhibits the growth of M. tuberculosis in culture, thereby complicating conventional susceptibility testing methods.[1][5] Resistance to PZA is primarily associated with mutations in the pncA gene, leading to a loss of PZase activity.[2][3][6] Mutations in other genes, such as rpsA and panD, have also been implicated in PZA resistance.[2][4]
Given the challenges of phenotypic testing and the rise of PZA resistance, particularly in MDR-TB strains, accurate and reliable susceptibility testing is critical for guiding appropriate patient treatment.[8][9] These application notes provide detailed protocols for commonly used phenotypic and genotypic methods for PZA susceptibility testing of clinical M. tuberculosis isolates.
Mechanism of this compound Action and Resistance
This compound's unique mechanism of action targets persistent, non-replicating mycobacteria. The signaling pathway and mechanism of resistance are outlined below.
Caption: Mechanism of this compound action and resistance in M. tuberculosis.
Quantitative Data Summary
The performance of various PZA susceptibility testing methods is summarized in the table below. The BACTEC MGIT 960 system is often used as the reference method for comparison.
| Method | Sensitivity (%) | Specificity (%) | Turnaround Time | Reference Method |
| Phenotypic Methods | ||||
| BACTEC MGIT 960 | 96.5 - 98.8 | 99.2 - 100 | 4 - 12 days[10] | BACTEC 460TB / Consensus |
| Löwenstein-Jensen (LJ) Proportion | 82.85 | 98.61 | >21 days | BacT/ALERT 3D |
| Pyrazinamidase (PZase) Assay | 79 - 96 | 88.7 - 98.9 | 4 - 10 days[1][5] | BACTEC 460TB / MGIT 960 |
| Resazurin Microtiter Assay (REMA) | 98.8 | 98.5 | 7 - 9 days | MGIT 960[1] |
| MTT Assay | 98.2 | 100 | 7 - 9 days | MGIT 960[1] |
| Genotypic Methods | ||||
| pncA Gene Sequencing | 87 - 97.1 | 93 - 99 | 1 - 3 days | Phenotypic DST[9][11] |
| PCR-SSCP | 26 - 75 | 95 | 1 - 2 days | BACTEC 460TB / Phenotypic DST[11][12] |
Experimental Protocols
Phenotypic Method: BACTEC™ MGIT™ 960 System
The BACTEC™ MGIT™ 960 system is a widely used automated system for mycobacterial culture and susceptibility testing.[13] It utilizes a fluorescent compound sensitive to the presence of oxygen to detect mycobacterial growth.
Workflow for BACTEC MGIT 960 PZA Susceptibility Testing
Caption: Workflow for PZA susceptibility testing using the BACTEC MGIT 960 system.
Protocol:
-
Inoculum Preparation:
-
For cultures grown in BACTEC MGIT tubes, use the culture within 1 to 5 days of it being flagged as positive.[10]
-
For cultures grown on solid media like Löwenstein-Jensen (LJ), suspend colonies in sterile saline or Middlebrook 7H9 broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Allow heavy particles to settle for 20 minutes.[10]
-
Dilute the standardized suspension 1:5 with sterile saline.[10]
-
-
Test Setup:
-
Aseptically add 0.8 mL of BACTEC MGIT PZA Supplement to both a BACTEC MGIT PZA tube (for the drug) and a standard BACTEC MGIT tube (for the growth control - GC).[10]
-
Add 100 µL of the reconstituted PZA solution to the labeled PZA tube to achieve a final concentration of 100 µg/mL.[14]
-
Inoculate the PZA-containing tube with 0.5 mL of the diluted inoculum.
-
Prepare a 1:10 dilution of the initial diluted inoculum (a final 1:50 dilution of the 0.5 McFarland suspension) and inoculate the GC tube with 0.5 mL of this final dilution.
-
Note: The different dilutions for the drug and control tubes are crucial for the instrument's algorithm.
-
-
Incubation and Reading:
-
Interpretation of Results:
-
The instrument's software compares the increase in fluorescence in the drug-containing tube to that of the growth control tube.
-
If the GC tube becomes positive and the drug-containing tube shows no significant increase in fluorescence, the isolate is reported as susceptible .
-
If the drug-containing tube becomes positive, the isolate is reported as resistant .
-
Phenotypic Method: Löwenstein-Jensen (LJ) Proportion Method
This is a conventional, manual method for susceptibility testing based on the proportion of colonies that grow on drug-containing media compared to drug-free media.
Protocol:
-
Media Preparation:
-
Prepare LJ medium and adjust the pH to 5.5. This is a critical and challenging step, as a pH that is too low will inhibit the growth of even susceptible strains.
-
Incorporate PZA into the acidified LJ medium at a final concentration of 100 µg/mL.
-
Prepare drug-free acidified LJ medium as a control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture of M. tuberculosis in sterile saline or buffer, adjusting the turbidity to a 1.0 McFarland standard.
-
Prepare two serial 10-fold dilutions (10⁻² and 10⁻⁴) of the standardized suspension.
-
-
Inoculation and Incubation:
-
Inoculate two drug-free control slants with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions, respectively.
-
Inoculate two PZA-containing slants with 0.1 mL of the undiluted (10⁰) and 10⁻² dilutions.
-
Incubate all slants at 37°C.
-
-
Reading and Interpretation:
-
Read the slants after 21 and 28 days of incubation.
-
Count the number of colonies on both the drug-free and drug-containing media.
-
The proportion of resistant bacteria is calculated by dividing the colony count on the drug-containing medium by the colony count on the drug-free medium.
-
An isolate is considered resistant if the proportion of resistant colonies is ≥1%.
-
Genotypic Method: pncA Gene Sequencing
This method identifies mutations in the pncA gene, which are the most common cause of PZA resistance.[6]
Workflow for pncA Gene Sequencing
Caption: Workflow for the detection of PZA resistance by pncA gene sequencing.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from a pure culture of M. tuberculosis or directly from processed clinical specimens (e.g., sputum) using a commercial kit or a standard in-house method (e.g., heat lysis or bead beating).
-
-
PCR Amplification:
-
Amplify the entire pncA gene and its promoter region using specific primers. An example of primer sequences that can be used are:
-
pncA-F: 5'-GTC GGT CAT GTT CGC GAT C-3'
-
pncA-R: 5'-GCT TGG CGA GCA GCT TGT T-3'
-
-
Set up a standard PCR reaction with a high-fidelity DNA polymerase.
-
Typical PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Verify the amplification of the correct size product (approximately 700 bp) by agarose gel electrophoresis.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR product to remove primers and dNTPs using a commercial kit.
-
Perform Sanger sequencing of the purified product using both the forward and reverse PCR primers.
-
-
Sequence Analysis and Interpretation:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the consensus sequence with the wild-type pncA gene sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Translate the nucleotide sequence to the amino acid sequence to determine the effect of any mutations.
-
An isolate is presumed resistant if a non-synonymous mutation (amino acid change) or a frameshift mutation is detected, as these are highly correlated with phenotypic resistance.[16]
-
Synonymous (silent) mutations are generally not associated with resistance.
-
Conclusion
The choice of PZA susceptibility testing method depends on the laboratory's resources, expertise, and the clinical context. Automated liquid culture systems like the BACTEC MGIT 960 offer a standardized and relatively rapid phenotypic assessment.[5] However, issues with false resistance have been reported.[17] Molecular methods, particularly pncA gene sequencing, provide a rapid and reliable alternative for detecting the most common resistance mechanisms and can be used to confirm phenotypic results.[2][4] A combined approach, using a phenotypic method followed by genotypic confirmation for resistant isolates, may provide the most accurate assessment of PZA susceptibility in clinical M. tuberculosis isolates.[13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pncA Mutations as a Major Mechanism of this compound Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pncA Gene Mutations Associated with this compound Resistance in Drug-Resistant Tuberculosis, South Africa and Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Performance of Genomic Methods for the Detection of this compound Resistance and Heteroresistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing of Susceptibility of Mycobacterium tuberculosis to this compound with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Phenotypic and Genotypic Methods for this compound Susceptibility Testing with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. Evaluation of the Fully Automated BACTEC MGIT 960 System for Testing Susceptibility of Mycobacterium tuberculosis to this compound, Streptomycin, Isoniazid, Rifampin, and Ethambutol and Comparison with the Radiometric BACTEC 460TB Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. finddx.org [finddx.org]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Quantification of Pyrazinamide in Human Plasma using UPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a crucial first-line antitubercular drug. Therapeutic drug monitoring (TDM) of PZA is essential to ensure optimal treatment efficacy and minimize toxicity. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV). This method is sensitive, reliable, and suitable for clinical research and drug development applications.[1][2][3]
Principle
This method utilizes UPLC for the rapid and efficient separation of this compound from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step, which is both fast and effective.[1][4] The separated this compound is then detected by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of this compound in the plasma sample to a standard curve prepared with known concentrations of the drug.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Caffeine, Acetazolamide)[5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Blank human plasma
Instrumentation
A UPLC-UV system, such as the Waters H-class system equipped with a pump, autosampler, and UV detector, is recommended.[4][6] Data acquisition and processing should be performed using appropriate chromatography software.
Preparation of Solutions
-
Stock Solutions: Prepare a stock solution of this compound by dissolving the reference standard in methanol.[7] Similarly, prepare a stock solution for the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol-water).
-
Calibration Standards and Quality Control (QC) Samples: Freshly prepare calibration standards and QC samples by spiking blank human plasma with the working standard solutions to achieve the desired concentration range.[4][6]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][4]
-
Add 300 µL of a protein precipitation agent, such as a 1:1 mixture of methanol and acetonitrile containing the internal standard.[1][4]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[1][4]
-
Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[1][4]
-
Dilute the supernatant with ultrapure water (e.g., 10-fold dilution) before injection into the UPLC system.[1]
-
Inject 10 µL of the final solution into the UPLC system for analysis.[1][4]
Experimental Workflow for this compound Quantification
A flowchart of the experimental workflow for this compound quantification in human plasma.
UPLC-UV Conditions
The following are typical UPLC-UV conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[1][6] |
| Column Temperature | 40°C[1][6] |
| Mobile Phase A | Methanol:Acetonitrile (1:1)[4] |
| Mobile Phase B | Ultrapure Water[4] |
| Gradient Elution | A gradient program should be optimized for the best separation. An example is provided in the table below. |
| Flow Rate | 0.1 - 0.3 mL/min[6] |
| Injection Volume | 10 µL[1][4] |
| UV Detection | 268 nm[4][6] |
| Run Time | Approximately 14 minutes[4][6] |
Example Gradient Elution Program [6]
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0 - 6 | 0.1 | 6 | 94 |
| 6 - 9 | 0.3 | 30 | 70 |
| 9 - 12 | 0.3 | 80 | 20 |
| 12 - 14 | 0.1 | 6 | 94 |
Method Validation Data
The developed UPLC-UV method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters for the quantification of this compound in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
| This compound | 5 - 60[1][7] | > 0.99[8] | 5[1][7] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 10 | < 15%[1][7] | < 15%[1][7] | 85-115%[8] | 85-115%[8] |
| Medium | 20 | < 15%[1][7] | < 15%[1][7] | 85-115%[8] | 85-115%[8] |
| High | 40 | < 15%[1][7] | < 15%[1][7] | 85-115%[8] | 85-115%[8] |
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | 86.61% to 102.05%[6] |
| Freeze-Thaw Stability | Stable for at least one freeze-thaw cycle.[1][6] |
| Short-Term Stability | Processed samples are stable at room temperature for at least 8 hours in the autosampler.[1][6] |
| Long-Term Stability | Stable in plasma for at least 21 days when stored at -80°C.[1][6] |
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data to obtain the equation of the line, which is used to calculate the concentration of this compound in the unknown samples.
Logical Relationship for Quantification
A diagram illustrating the logical steps for data analysis and quantification.
Conclusion
The UPLC-UV method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple one-step protein precipitation for sample preparation makes it suitable for high-throughput analysis in clinical and research settings.[1][4] This method has been shown to be accurate and precise, meeting the requirements for bioanalytical method validation.
References
- 1. A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, this compound, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, this compound, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]
- 3. A Simple and Sensitive UPLC-UV Method for Simultaneous Determination of Isoniazid, this compound, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Application Note: Simultaneous Quantification of Pyrazinamide and Other First-Line Anti-Tuberculosis Drugs using LC-MS/MS
Abstract
This application note presents a detailed and robust LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous determination of pyrazinamide and other first-line anti-tuberculosis (TB) drugs, including isoniazid, rifampicin, and ethambutol, in human plasma. This method is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug development in the ongoing effort to combat tuberculosis. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput clinical and research applications.
Introduction
Tuberculosis remains a significant global health threat, and effective treatment relies on a multi-drug regimen.[1] The first-line anti-TB drugs—isoniazid, rifampicin, this compound, and ethambutol—form the cornerstone of standard therapy.[1] Therapeutic drug monitoring of these agents is critical due to significant inter-individual variability in drug exposure, which can lead to treatment failure or the development of drug resistance. LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to multiplex the analysis of several drugs in a single run.[1] This application note provides a comprehensive protocol for the simultaneous quantification of these essential medications.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for the extraction of the analytes from human plasma.[2][3][4]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Diltiazem hydrochloride or isotopically labeled analogs of the analytes)[3][5]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
-
Column: Gemini C18 (150 x 4.6 mm, 4.6 µm) or equivalent reversed-phase column[4]
-
Mobile Phase A: 5 mM Ammonium acetate in water, pH 3.5[4][5]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C[4]
-
Injection Volume: 5 µL
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[7]
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization source
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Capillary Voltage: 2.0 kV[7]
-
Desolvation Temperature: 550°C[7]
-
Desolvation Gas Flow: 1000 L/h[7]
-
Cone Gas Flow: 150 L/h[7]
-
Collision Gas: Argon[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the simultaneous determination of this compound and other first-line anti-TB drugs.
Table 1: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 124.08 | 82.1 |
| Isoniazid | 138.08 | 79.1 |
| Rifampicin | 823.4 | 791.4 |
| Ethambutol | 205.15 | 116.1 |
| Acetyl Isoniazid | 180.1 | 122.1 |
| Diltiazem (IS) | 415.1 | 178.1 |
Table 2: Method Performance Characteristics
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Precision (%CV) | Accuracy (%) |
| This compound | 1.0 - 100[4][5] | 1.0[4][5] | < 15[3][5] | 85 - 115[4] |
| Isoniazid | 0.1 - 10[4] | 0.1[4] | < 15[3][5] | 85 - 115[4] |
| Rifampicin | 0.2 - 20[4] | 0.2[4] | < 15[3][5] | 85 - 115[4] |
| Ethambutol | 0.02 - 5[4] | 0.02[4] | < 15[3][5] | 85 - 115[4] |
| Acetyl Isoniazid | 0.1 - 10[4] | 0.1[4] | < 15[5] | 85 - 115[4] |
Visualizations
The following diagram illustrates the experimental workflow for the simultaneous determination of this compound and other first-line anti-TB drugs.
Caption: Experimental workflow for LC-MS/MS analysis of anti-TB drugs.
References
- 1. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of isoniazid, rifampicin, ethambutol and this compound by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. scholar.vnu.edu.vn [scholar.vnu.edu.vn]
- 6. japsonline.com [japsonline.com]
- 7. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pyrazinamide Efficacy Against Mycobacterium tuberculosis Persister Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a critical first-line antituberculosis drug renowned for its unique ability to eradicate persistent, non-replicating Mycobacterium tuberculosis (Mtb) bacilli, a feat that most other antitubercular agents cannot achieve.[1][2][3] This sterilizing activity is pivotal in shortening the duration of tuberculosis therapy.[1][2][3] The emergence of PZA resistance, however, poses a significant threat to effective tuberculosis control. Therefore, robust in vitro models that can accurately assess the efficacy of PZA and novel drug candidates against Mtb persister cells are indispensable for research and development.
These application notes provide detailed protocols for establishing various in vitro Mtb persister models and for quantifying the efficacy of PZA against these resilient bacterial populations.
Key Concepts
-
Persister Cells: A subpopulation of bacteria that are genetically susceptible to an antibiotic but exhibit phenotypic tolerance, allowing them to survive high concentrations of the drug.[4]
-
This compound (PZA): A prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][3] POA is more effective in acidic environments and is thought to disrupt membrane transport and energy production in Mtb.[1][5][6]
-
In Vitro Persister Models: Laboratory methods designed to mimic the physiological states of Mtb persisters in vivo, such as nutrient deprivation, hypoxia, and acidic pH.[7]
Experimental Protocols
Generation of M. tuberculosis Persister Cells
This model simulates the nutrient-limited conditions that Mtb may encounter within a host granuloma.
Protocol:
-
Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Resuspend the final pellet in PBS with 0.05% Tween 80 to the original culture volume.
-
Incubate the bacterial suspension at 37°C with gentle agitation for an extended period (e.g., 7 to 28 days) to induce a persister state.[1][8]
-
At desired time points, collect aliquots for PZA susceptibility testing.
This model simulates the low-oxygen environment characteristic of the core of tuberculous granulomas.
Protocol:
-
Prepare Dubos Tween Albumin Broth.
-
Inoculate the broth with M. tuberculosis at a low density (e.g., 10^5 CFU/mL).
-
Dispense the culture into screw-cap tubes, leaving a minimal headspace.
-
Add a small magnetic stir bar to each tube.
-
Tighten the caps and incubate at 37°C with slow, continuous stirring (e.g., 120 rpm).[9]
-
Oxygen depletion can be monitored by the decolorization of a methylene blue indicator (1.5 µg/mL) in a parallel control tube.
-
Cultures are typically incubated for at least 21-28 days to establish a non-replicating persistent state.[2]
-
Collect aliquots anaerobically for subsequent PZA treatment.
This model mimics the acidic environment of the phagosome where Mtb resides within macrophages.
Protocol:
-
Grow M. tuberculosis in 7H9 broth (pH 6.8) to mid-log phase.
-
Pellet the cells by centrifugation and resuspend them in 7H9 broth acidified to a pH of 5.5-5.9 with HCl.
-
Incubate the acid-stressed cultures at 37°C for a defined period (e.g., 24-72 hours) to induce a persister-like state.[3][5]
-
Proceed with PZA efficacy testing in the acidified medium.
Assessment of PZA Efficacy
This is the gold-standard method for determining bacterial viability.
Protocol:
-
After inducing a persister state, expose the bacterial cultures to various concentrations of PZA (e.g., 25, 50, 100, 250, 500 µg/mL) in the appropriate medium (e.g., acidified 7H9 for the acid-stress model).[3][4]
-
Incubate the treated cultures for a defined period (e.g., 24, 48, 72 hours).[3]
-
At each time point, collect aliquots and wash the cells with PBS to remove the drug.
-
Prepare 10-fold serial dilutions of the bacterial suspension in PBS with 0.05% Tween 80.
-
Spot 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).[10][11]
-
Calculate the log reduction in CFU compared to the untreated control.
This automated system provides a more rapid assessment of bacterial viability based on oxygen consumption.
Protocol:
-
Prepare Mtb persister cells using one of the models described above.
-
Inoculate BACTEC MGIT tubes containing 7H9 medium (adjusted to an acidic pH, e.g., 5.9, for PZA testing) with a standardized inoculum of persister cells (e.g., 5 x 10^4 or 5 x 10^6 CFU).[3]
-
Add different concentrations of PZA to the tubes.
-
Place the tubes in the BACTEC MGIT 960 instrument and incubate at 37°C.[12][13][14][15]
-
The instrument will automatically monitor for fluorescence, which indicates bacterial growth, and record the time-to-detection (TTD) in days.
-
A longer TTD in PZA-treated tubes compared to the control indicates bactericidal or bacteriostatic activity.[3]
Data Presentation
Table 1: PZA Efficacy against Nutrient-Starved M. tuberculosis Persisters (CFU Enumeration)
| PZA Concentration (µg/mL) | Exposure Time (days) | Initial CFU/mL | Final CFU/mL | Log Reduction |
| 0 (Control) | 7 | 1.0 x 10^6 | 9.5 x 10^5 | 0.02 |
| 50 | 7 | 1.0 x 10^6 | 5.0 x 10^4 | 1.30 |
| 100 | 7 | 1.0 x 10^6 | 1.0 x 10^4 | 2.00 |
| 250 | 7 | 1.0 x 10^6 | <100 | >4.00 |
Note: Data are representative and should be determined experimentally.
Table 2: PZA Efficacy against Hypoxic M. tuberculosis Persisters (Wayne Model) - CFU Enumeration
| PZA Concentration (µg/mL) | Exposure Time (days) | Initial CFU/mL | Final CFU/mL | Log Reduction |
| 0 (Control) | 10 | 5.0 x 10^5 | 4.8 x 10^5 | 0.02 |
| 50 | 10 | 5.0 x 10^5 | 1.0 x 10^5 | 0.70 |
| 100 | 10 | 5.0 x 10^5 | 2.5 x 10^4 | 1.30 |
| 200 | 10 | 5.0 x 10^5 | 5.0 x 10^3 | 2.00 |
Note: Data are representative and should be determined experimentally.
Table 3: PZA Efficacy against Acid-Stressed M. tuberculosis Persisters (BACTEC MGIT 960 TTD)
| PZA Concentration (µg/mL) | Initial Inoculum (CFU) | Time-to-Detection (TTD) in Days |
| 0 (Control) | 5 x 10^4 | 8.5 |
| 50 | 5 x 10^4 | 12.2 |
| 100 | 5 x 10^4 | 15.8 |
| 250 | 5 x 10^4 | 21.0 |
| 500 | 5 x 10^4 | >21 (No detection) |
Note: Data are representative and should be determined experimentally. A recent study showed that after treating Mtb H37Rv with 100 µg/ml, 250 µg/ml, or 500 µg/ml PZA for 24, 48, or 72 hours, more than 90% of the bacteria were killed.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The protocols and methodologies outlined in these application notes provide a framework for the systematic evaluation of PZA efficacy against M. tuberculosis persister cells. The use of multiple in vitro models is recommended to capture the heterogeneity of persister populations. Consistent and standardized application of these protocols will facilitate the generation of reliable and comparable data, which is essential for the discovery and development of new anti-tuberculosis therapies aimed at shortening treatment duration and combating drug resistance.
References
- 1. Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development - Journal of Laboratory Physicians [jlabphy.org]
- 2. journals.asm.org [journals.asm.org]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Persisters for Tuberculosis Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Susceptibility Testing of Mycobacterium tuberculosis for this compound by Use of the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Susceptibility Testing of Mycobacterium tuberculosis for this compound by Use of the Bactec MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the fully automated BACTEC MGIT 960 system for testing susceptibility of Mycobacterium tuberculosis to this compound, streptomycin, isoniazid, rifampin, and ethambutol and comparison with the radiometric BACTEC 460TB method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Testing of Susceptibility of Mycobacterium tuberculosis to this compound with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Sterilizing Activity of Pyrazinamide in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing murine models to assess the sterilizing activity of pyrazinamide (PZA), a critical component of first-line tuberculosis (TB) treatment. The following sections detail the experimental frameworks, key quantitative data from seminal studies, and step-by-step protocols for core methodologies.
Introduction to this compound's Sterilizing Activity
This compound is a unique antitubercular agent that exhibits potent sterilizing activity, primarily targeting non-replicating or semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments within host lesions.[1][2][3] It is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[2][4][5] Mutations in pncA are the primary mechanism of PZA resistance.[1][2][5] The precise downstream mechanisms of POA are multifaceted but are understood to involve the disruption of membrane potential, inhibition of fatty acid synthetase, and impairment of trans-translation.[1][4][5] PZA's ability to shorten the duration of TB therapy from 9-12 months to 6 months highlights its crucial role in sterilizing persistent bacterial populations.[2][3]
Murine Models for PZA Efficacy Studies
Several murine models are employed to evaluate the sterilizing activity of PZA, each with distinct characteristics that can influence experimental outcomes.
-
BALB/c Mice: This inbred strain is widely used and develops a robust immune response to M. tuberculosis infection, forming well-defined granulomas. They are considered a standard model for assessing the bactericidal and sterilizing activity of anti-TB drugs.[4][6]
-
C3HeB/FeJ Mice: This strain is increasingly utilized due to its propensity to develop large, caseous necrotic lung lesions that more closely mimic the pathology of human TB.[7][8][9] The neutral pH within these caseous lesions can reduce the activity of PZA, providing a more stringent model for evaluating its sterilizing efficacy.[7][8]
-
Immune-deficient Mice (e.g., Nude Mice): These models, lacking a functional T-cell-mediated immune response, are valuable for dissecting the drug's intrinsic antimicrobial effects from host-directed activities.[4][10] Studies in nude mice have helped to demonstrate that PZA's primary effect is directly on the bacteria, rather than through modulation of the host immune response.[4][10]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data from studies evaluating PZA's sterilizing activity in various murine models and treatment regimens.
Table 1: Comparison of PZA-Containing Regimens in BALB/c and Nude Mice [4]
| Mouse Strain | Treatment Regimen (8 weeks) | Mean Lung Log10 CFU (SD) |
| BALB/c | RIF + EMB | 4.65 (0.31) |
| BALB/c | RIF + EMB + PZA | 2.55 (0.29) |
| Nude | RIF + EMB | 5.29 (0.97) |
| Nude | RIF + EMB + PZA | 6.21 (0.20) |
| BALB/c | RIF + INH + PZA + EMB | 3.09 (0.14) |
| Nude | RIF + INH + PZA + EMB | 3.84 (0.17) |
RIF: Rifampin, EMB: Ethambutol, PZA: this compound, INH: Isoniazid
Table 2: Relapse Rates in BALB/c and C3HeB/FeJ Mice with Varying PZA Treatment Durations [7][8]
| Mouse Strain | Treatment Regimen | Relapse Rate after 3 Months of Treatment | Relapse Rate after 4.5 Months of Treatment | Relapse Rate after 6 Months of Treatment |
| BALB/c | 2RHEZ/1RH | 67% | N/A | N/A |
| BALB/c | 2RHE/1RH | 100% | N/A | N/A |
| BALB/c | 2RHEZ/2.5RH | N/A | 0% | N/A |
| BALB/c | 2RHE/2.5RH | N/A | 67% | N/A |
| BALB/c | 2RHE/4RH | N/A | N/A | 7% |
| C3HeB/FeJ | 2RHEZ/1RH | 53% | N/A | N/A |
| C3HeB/FeJ | 2RHE/1RH | 95% | N/A | N/A |
| C3HeB/FeJ | 2RHEZ/2.5RH | N/A | 32% | N/A |
| C3HeB/FeJ | 2RHE/2.5RH | N/A | 20% | N/A |
| C3HeB/FeJ | 2RHEZ/2.5RHZ | N/A | 0% | N/A |
| C3HeB/FeJ | 2RHEZ/4RH | N/A | N/A | 0% |
| C3HeB/FeJ | 2RHE/4RH | N/A | N/A | 13% |
Regimen nomenclature: The number preceding the letters indicates the duration in months. R: Rifampin, H: Isoniazid, E: Ethambutol, Z: this compound. For example, 2RHEZ/4RH means 2 months of RHEZ followed by 4 months of RH.
Table 3: Efficacy of Novel PZA-Containing Regimens in BALB/c Mice [11]
| Treatment Regimen (2 months) | Mean Lung Log10 CFU Reduction |
| RIF + INH + PZA | 4.5 |
| Pa + MXF + PZA | >4.5 (more effective than RIF+INH+PZA) |
Pa: PA-824, MXF: Moxifloxacin
Experimental Protocols
Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis
This protocol describes the standard low-dose aerosol infection method to establish a chronic pulmonary tuberculosis infection in mice.
Materials:
-
Six-week-old female BALB/c or C3HeB/FeJ mice
-
Mycobacterium tuberculosis H37Rv (or other desired strain) mid-log phase culture
-
Inhalation exposure system (e.g., Glas-Col)
-
Phosphate-buffered saline (PBS) with 0.05% Tween-80
-
7H11 agar plates supplemented with OADC
-
Sterile saline
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv in sterile saline to an optical density at 600 nm (OD600) of approximately 1.0.
-
Calibrate the inhalation exposure system to deliver a low dose of bacteria, aiming for an initial implantation of 50-100 colony-forming units (CFU) per mouse lung.
-
Place mice in the exposure chamber and initiate the aerosolization of the bacterial suspension.
-
Following infection, house the mice in a biosafety level 3 (BSL-3) facility.
-
On the day after infection (Day -13 or as designated), sacrifice a subset of mice (n=3-5) to determine the initial bacterial load in the lungs.
-
Homogenize the lungs in PBS with 0.05% Tween-80.
-
Plate serial dilutions of the lung homogenate on 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and enumerate CFU.
-
Allow the infection to establish for 2-3 weeks before initiating drug treatment (Day 0).
Protocol 2: Drug Administration
This protocol outlines the oral gavage administration of PZA and other antitubercular drugs.
Materials:
-
This compound (PZA)
-
Other drugs as required (e.g., Rifampin, Isoniazid, Ethambutol)
-
Sterile water or other appropriate vehicle
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
Procedure:
-
Prepare drug suspensions in sterile water or the appropriate vehicle at the desired concentrations. Common dosages are:
-
Administer drugs orally via gavage once daily, 5 days a week.[4][6]
-
Administer RIF one hour prior to other drugs to avoid adverse pharmacokinetic interactions.[4]
-
The total volume of administration should be approximately 0.2 ml per mouse.[4]
-
Continue treatment for the duration specified in the experimental design (e.g., 2, 4, or 6 months).
Protocol 3: Assessment of Treatment Efficacy (CFU Enumeration and Relapse)
This protocol describes how to determine the bactericidal and sterilizing activity of a treatment regimen.
A. Bactericidal Activity (CFU Counts during Treatment):
-
At specified time points during the treatment period (e.g., 2, 4, 6 weeks), sacrifice a cohort of mice from each treatment group (n=5).
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in PBS with 0.05% Tween-80.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate at 37°C for 3-4 weeks and count the number of CFU.
-
Express the data as log10 CFU per organ.
B. Sterilizing Activity (Relapse Assessment):
-
After the completion of the designated treatment period, hold the mice for a further 3 months without treatment.[8][12]
-
At the end of this 3-month period, sacrifice the mice.
-
Homogenize the entire lungs of each mouse in PBS with 0.05% Tween-80.
-
Plate the entire lung homogenate on multiple 7H11 agar plates to detect any residual bacteria.
-
Incubate plates at 37°C for 6-8 weeks.
-
A mouse is considered to have relapsed if one or more CFU are detected.
-
Calculate the proportion of relapsed mice in each treatment group.
Visualizations
This compound Mechanism of Action and Resistance
Caption: Mechanism of action and resistance of this compound.
General Experimental Workflow for PZA Efficacy Testing in Mice
Caption: Workflow for evaluating PZA's sterilizing activity.
References
- 1. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound drug resistance in Mycobacterium tuberculosis: a minireview - MedCrave online [medcraveonline.com]
- 3. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Anti-tuberculosis Activity of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Sterilizing Activity of this compound in Combination with First-Line Drugs in a C3HeB/FeJ Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Revisiting Anti-tuberculosis Activity of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Sterilizing Activity of this compound in Combination with First-Line Drugs in a C3HeB/FeJ Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pyrazinamide Efficacy in Guinea Pig Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the guinea pig model to assess the efficacy of Pyrazinamide (PZA), a crucial first-line anti-tuberculosis drug. The guinea pig model is highly valued in tuberculosis research as it develops lung pathology, including well-organized granulomas with central necrosis, that closely mimics human disease.[1][2][3] This makes it a particularly relevant preclinical model for evaluating the sterilizing activity of drugs like PZA, which is thought to target semi-dormant bacilli in the acidic, necrotic centers of these lesions.[4]
Introduction to this compound and the Guinea Pig Model
This compound is a prodrug that becomes activated to its bactericidal form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[5][6] Its unique activity in the acidic environment of tuberculous lesions makes it a critical component of short-course chemotherapy, enabling the reduction of treatment duration.[4][7] The guinea pig model's ability to form human-like necrotic granulomas provides an ideal platform to study this specific activity.[1] Studies in this model have demonstrated the dose-dependent efficacy of PZA and its synergistic relationship with other anti-TB drugs like rifampin.[4][7]
Quantitative Data Presentation
The following tables summarize quantitative data on PZA efficacy from various studies conducted in the guinea pig model.
Table 1: Dose-Dependent Monotherapy Efficacy of this compound
| PZA Dose (mg/kg) | Treatment Duration | Initial Lung CFU (log10) | Final Lung CFU (log10) | Reduction in CFU (log10) | Study Reference |
| 75 | 4 weeks (5x/week) | 6.4 ± 0.2 | 6.4 ± 0.5 | 0 | [7] |
| 150 | 4 weeks (5x/week) | 6.4 ± 0.2 | 6.0 ± 0.1 | ~0.4 | [7] |
| 300 (Human-equivalent) | 4 weeks (5x/week) | 6.4 ± 0.2 | 5.3 ± 0.4 | ~1.1 | [7] |
| 600 | 4 weeks (5x/week) | 6.4 ± 0.2 | 3.4 ± 0.5 | ~3.0 | [7] |
Table 2: Efficacy of this compound in Combination Therapy
| Treatment Regimen | Dose (mg/kg) | Treatment Duration | Initial Lung CFU (log10) | Final Lung CFU (log10) | Reduction in CFU (log10) | Study Reference |
| Rifampin (R) | 50 | 4 weeks (5x/week) | 6.4 ± 0.2 | ~5.9 | ~0.5 | [4] |
| This compound (Z) | 300 | 4 weeks (5x/week) | 6.4 ± 0.2 | ~5.4 | ~1.0 | [4] |
| R + Z Combination | 50 (R) + 300 (Z) | 4 weeks (5x/week) | 6.4 ± 0.2 | 3.4 ± 0.4 | ~3.0 | [4] |
| Isoniazid (INH) + R + Z | 10 (INH) + 12 (R) + 25 (Z) | 6 weeks | 5.35 ± 0.42 | 3.75 ± 0.18 | ~1.6 | [8] |
| R + Z + TMC207 | R, Z (not specified) + 25 (TMC207) | 8 weeks | Not specified | Undetectable | Not specified | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involved in assessing PZA efficacy in the guinea pig model, synthesized from established methodologies.
Protocol for Aerosol Infection of Guinea Pigs
This protocol establishes a low-dose aerosol infection with Mycobacterium tuberculosis.
Materials:
-
Specific pathogen-free guinea pigs (e.g., Hartley strain)
-
Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman K01)
-
Middlebrook 7H9 broth with supplements
-
Aerosol exposure chamber (e.g., Madison Aerosol Exposure Chamber)
-
Phosphate-buffered saline (PBS)
-
Personal Protective Equipment (PPE) appropriate for BSL-3
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Bacterial Suspension: Wash the bacterial cells with PBS and resuspend in sterile distilled water to a final concentration calculated to deliver the target dose (e.g., 10-50 CFU per animal).[10]
-
Aerosol Generation: Place the bacterial suspension into the nebulizer of the aerosol exposure chamber.
-
Animal Exposure: Place guinea pigs in the chamber and expose them to the aerosol for a predetermined time (e.g., 5-10 minutes) to achieve implantation of a low dose of bacilli in the lungs.
-
Dose Confirmation: Immediately after exposure (Day 1), euthanize a subset of animals (n=3-5) to determine the number of implanted bacteria in the lungs by plating lung homogenates on Middlebrook 7H11 agar.
-
Incubation: Allow the infection to establish for a period of 4-6 weeks to allow for the development of chronic infection and necrotic granulomas before initiating treatment.[7]
Protocol for Drug Preparation and Administration
This protocol describes the oral administration of PZA.
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., sucrose-nutrient vehicle, fruit puree, water with 30% w/v Captisol)[1][11]
-
Gavage needles
-
Syringes
-
Balance and weighing supplies
Procedure:
-
Dose Calculation: Calculate the required amount of PZA for each animal based on its body weight and the target dose (e.g., 150, 300, 600 mg/kg).
-
Drug Preparation: Prepare a fresh suspension of PZA in the chosen vehicle each day of treatment. Ensure the suspension is homogenous before each administration.
-
Administration: Administer the calculated volume of the PZA suspension to each guinea pig via oral gavage. This is typically done 5 days per week for the duration of the study.[7]
-
Control Group: Administer the vehicle alone to the untreated control group following the same schedule.
Protocol for Assessment of Bacterial Load (CFU Enumeration)
This protocol determines the number of viable bacteria in tissues.
Materials:
-
Sterile dissection tools
-
Tissue homogenizer (e.g., Stomacher or bead beater)
-
Sterile PBS with 0.05% Tween-80
-
Middlebrook 7H11 agar plates with OADC supplement
-
Serial dilution tubes
-
Incubator at 37°C
Procedure:
-
Tissue Harvest: At specified time points (e.g., end of treatment), euthanize guinea pigs and aseptically harvest lungs and spleens.
-
Homogenization: Weigh the tissues and homogenize them in a known volume of sterile PBS-Tween-80.
-
Serial Dilution: Prepare 10-fold serial dilutions of the tissue homogenates.
-
Plating: Plate aliquots of the appropriate dilutions onto Middlebrook 7H11 agar plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
CFU Counting: Count the number of colonies on the plates and calculate the CFU per gram of tissue. The limit of detection is typically around 25 CFU.[8]
Protocol for Histopathological Analysis
This protocol is for the microscopic examination of TB lesions.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Ziehl-Neelsen acid-fast stain
-
Microscope
Procedure:
-
Tissue Fixation: After harvesting, fix portions of the lung and other relevant tissues in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of alcohol grades, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining:
-
Microscopic Evaluation: Examine the stained slides under a microscope to assess the size, number, and characteristics of granulomas, the extent of necrosis and calcification, and the location of AFB.[8][12][13] Treatment with PZA is expected to reduce the size and number of granulomas.[12]
Visualizations
Mechanism of Action of this compound
Caption: Proposed mechanism of this compound activation and action within M. tuberculosis.
Experimental Workflow for PZA Efficacy Testing
Caption: General experimental workflow for evaluating PZA efficacy in the guinea pig model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Characterisation and development of histopathological lesions in a guinea pig model of Mycobacterium tuberculosis infection [frontiersin.org]
- 3. The potential of microdialysis to estimate rifampicin concentrations in the lung of guinea pigs | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Bewildering Antitubercular Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Location of Persisting Mycobacteria in a Guinea Pig Model of Tuberculosis Revealed by R207910 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of TMC207, Rifampin, and this compound against Mycobacterium tuberculosis Infection in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of vaccine testing at three laboratories using the guinea pig model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Detection of pncA Mutations Associated with Pyrazinamide Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the molecular detection of mutations in the pncA gene of Mycobacterium tuberculosis, which are the primary cause of resistance to the first-line anti-tuberculosis drug, Pyrazinamide (PZA).
This compound is a crucial component of modern short-course tuberculosis treatment regimens. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. Mutations in pncA can lead to a loss of PZase activity, resulting in PZA resistance. Rapid and accurate detection of these mutations is essential for guiding appropriate patient treatment and for the development of new anti-tuberculosis drugs.[1]
This document outlines the principles, protocols, and performance characteristics of commonly used molecular methods for detecting pncA mutations.
I. Overview of Molecular Methods
Several molecular techniques are available for the detection of pncA mutations, each with its own advantages and limitations. The choice of method often depends on the specific application, available resources, and desired throughput. The most common methods include:
-
DNA Sequencing (Sanger and Next-Generation Sequencing): Considered the gold standard, DNA sequencing provides the complete nucleotide sequence of the pncA gene, allowing for the identification of all possible mutations.
-
Line Probe Assays (LPAs): These assays utilize oligonucleotide probes to detect specific common mutations in the pncA gene. They are generally faster and less technically demanding than sequencing.
-
Real-Time PCR-based Assays: These methods employ allele-specific probes or high-resolution melt analysis to detect specific mutations or changes in the DNA melting profile caused by mutations.
II. Comparative Performance of Molecular Methods
The performance of different molecular methods for the detection of pncA mutations associated with PZA resistance can be compared based on several key parameters. The following table summarizes the reported sensitivity and specificity of various assays.
| Molecular Method | Sensitivity (%) | Specificity (%) | Turnaround Time | Throughput | Notes |
| Sanger Sequencing | 80.6 - 90.9 | 93 - 100 | 2-4 days | Low to Medium | Considered the "gold standard" for mutation detection.[2][3] Can identify novel mutations. |
| Next-Generation Sequencing (NGS) | 97 | 94 | 3-5 days | High | Can detect low-frequency mutations and co-infections. |
| Line Probe Assay (LiPA) | 93.2 - 100 | 91.2 - 100 | 1-2 days | Medium to High | Detects a predefined set of mutations.[4][5][6] May miss novel or rare mutations. |
| Real-Time PCR (Allele-Specific) | High (for known mutations) | High (for known mutations) | < 1 day | High | Limited to the detection of specific, targeted mutations. |
III. Experimental Protocols
This section provides detailed protocols for the key molecular methods used to detect pncA mutations.
A. DNA Extraction from Mycobacterium tuberculosis
High-quality genomic DNA is a prerequisite for all subsequent molecular analyses. The following is a general protocol for DNA extraction from M. tuberculosis cultures.
Materials:
-
M. tuberculosis culture (liquid or solid)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme solution (10 mg/mL)
-
Proteinase K solution (20 mg/mL)
-
10% SDS solution
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Heat block or water bath
-
Microcentrifuge
Protocol:
-
Cell Harvesting:
-
For liquid cultures, centrifuge 10 mL of culture at 3,000 x g for 15 minutes. Discard the supernatant.
-
For solid cultures, scrape a loopful of colonies and resuspend in 500 µL of TE buffer.
-
-
Inactivation: Heat the cell suspension at 80°C for 20 minutes to kill the mycobacteria.
-
Lysis:
-
Add 50 µL of lysozyme solution and incubate at 37°C for at least 1 hour.
-
Add 75 µL of 10% SDS and 10 µL of proteinase K solution. Mix gently and incubate at 65°C for 2 hours with occasional inversion.
-
-
Purification:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inverting for 5 minutes, and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, mix, and centrifuge at 12,000 x g for 10 minutes.
-
-
Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.6 volumes of isopropanol and mix gently until a DNA precipitate is visible.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing:
-
Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
Resuspension:
-
Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µL of sterile, nuclease-free water or TE buffer.
-
-
Quantification and Quality Control: Determine the DNA concentration and purity using a spectrophotometer or fluorometer. A 260/280 ratio of ~1.8 is indicative of pure DNA.
B. Sanger Sequencing of the pncA Gene
Principle: This method involves amplifying the entire pncA gene using the polymerase chain reaction (PCR) followed by dideoxy chain termination sequencing to determine the nucleotide sequence.
Workflow Diagram:
Caption: Workflow for pncA gene sequencing using the Sanger method.
Protocol:
-
PCR Amplification:
-
Primers: Design primers to amplify the entire pncA coding sequence and flanking regions.
-
Example Forward Primer: 5'-GTCGGC GTCAT GGACC CTATA-3'
-
Example Reverse Primer: 5'-GATCA GCTCA GGCGA TCTTG-3'
-
-
PCR Reaction Mixture (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
1-5 µL Genomic DNA (10-50 ng)
-
Nuclease-free water to 50 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
-
PCR Product Purification:
-
Verify the PCR product by agarose gel electrophoresis (expected size ~700 bp).
-
Purify the PCR product using a commercial PCR purification kit or enzymatic cleanup to remove primers and dNTPs.
-
-
Cycle Sequencing:
-
Set up sequencing reactions using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.
-
Use the same primers as in the PCR amplification for sequencing both strands.
-
Follow the manufacturer's protocol for thermal cycling.
-
-
Sequencing and Analysis:
-
Purify the sequencing products.
-
Perform capillary electrophoresis on an automated DNA sequencer.
-
Analyze the sequencing data using appropriate software. Align the obtained sequence with the wild-type pncA sequence from M. tuberculosis H37Rv to identify mutations.
-
C. Line Probe Assay (LPA) for pncA Mutations
Principle: This method involves PCR amplification of the pncA gene followed by reverse hybridization of the amplicons to oligonucleotide probes immobilized on a strip. The binding of the amplicon to specific probes indicates the presence of wild-type or mutant sequences.
Workflow Diagram:
References
- 1. journals.asm.org [journals.asm.org]
- 2. research.itg.be [research.itg.be]
- 3. Characteristics of pncA mutations in multidrug-resistant tuberculosis in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SIMPLE METHOD OF DNA EXTRACTION OF MYCOBACTERIUM TUBERCULOSIS FROM SPUTUM CULTURES FOR SEQUENCING ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. DNA Isolation from Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Unlocking Pyrazinamide Resistance in Mycobacterium tuberculosis with Whole-Genome Sequencing
References
- 1. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Overcoming the Challenges of this compound Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. academic.oup.com [academic.oup.com]
- 6. Genome sequencing analysis of the pncA, rpsA and panD genes responsible for this compound resistance of Mycobacterium tuberculosis from Indonesian isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of pncA mutations in this compound-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of pncA and rpsA Gene Sequencing in Detection of this compound Resistance in Mycobacterium tuberculosis Isolates from Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. [Investigation of pncA, rpsA and panD Gene Mutations Associated with Resistance in this compound-Resistant Mycobacterium tuberculosis Isolates and Spoligotyping] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pncA Mutations as a Major Mechanism of this compound Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in panD encoding aspartate decarboxylase are associated with this compound resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Mutations associated with this compound resistance in pncA of Mycobacterium tuberculosis complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of this compound Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound drug resistance in RpsA mutant (∆438A) of Mycobacterium tuberculosis: Dynamics of essential motions and free-energy landscape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
- 21. scholar.ui.ac.id [scholar.ui.ac.id]
- 22. Detection of this compound Heteroresistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Pyrazinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling of Pyrazinamide (PZA), a crucial first-line anti-tuberculosis drug. Understanding the PK/PD relationship of PZA is essential for optimizing dosing regimens, overcoming resistance, and accelerating the development of new anti-tuberculosis therapies.
Introduction to this compound PK/PD
This compound is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3] POA is particularly effective against semi-dormant Mycobacterium tuberculosis bacilli residing in the acidic microenvironments of caseous granulomas.[2][4] Its unique sterilizing activity allows for the shortening of tuberculosis treatment duration.[4][5]
Preclinical PK/PD modeling plays a pivotal role in:
-
Determining the key PK/PD indices that correlate with efficacy (e.g., AUC/MIC, Cmax/MIC).
-
Simulating human-like PZA exposures in animal and in vitro models.
-
Evaluating dose-dependent efficacy and toxicity.
-
Investigating the emergence of drug resistance.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dose (mg/kg) | Route | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Cmax (mg/L) | AUC0-24 (mg·h/L) | Reference |
| In vitro Hollow Fiber | Human-equivalent doses | Infusion | 0.10 ± 0.02 | 1.68 ± 0.40 | 10 | - | - | [6] |
| Mouse (BALB/c) | 150 | Oral | - | - | - | - | - | [7][8] |
| Mouse (C3HeB/FeJ) | 150 | Oral | - | - | - | - | - | [7][8] |
| Guinea Pig | 60 (Isoniazid) | Oral | - | - | - | - | 34.1 ± 4.9 | [9] |
| Cynomolgus Macaque | 30 | Oral | - | - | - | - | - | [10] |
| HIV/TB Co-infected Patients | Weight-adjusted | Oral | 3.35 (Day 1) | - | - | - | Target: 363 | [11] |
Table 2: Pharmacodynamic Parameters and Efficacy of this compound
| Model | PK/PD Index | Target Value for Efficacy | Efficacy Endpoint | Key Findings | Reference |
| In vitro Hollow Fiber | AUC0-24/MIC | 209.08 (for 90% maximal effect) | Sterilizing effect | AUC0-24/MIC ratio best explains the sterilizing effect. | [6][12] |
| In vitro Hollow Fiber | T>MIC | - | Resistance suppression | Associated with suppression of resistance. | [6][12] |
| Mouse (chronic infection) | Dose | 150 mg/kg (human-equivalent) | ~1.0 log10 CFU reduction in lungs | Dose-dependent activity observed. | [9] |
| Mouse (chronic infection) | Dose | 300 mg/kg | 1.7 log10 CFU reduction in lungs | Higher doses lead to greater bacterial reduction. | [9][13] |
| Guinea Pig (chronic infection) | Dose | Human-equivalent | ~1.0 log10 CFU reduction in lungs | Significant synergy with rifampin. | [9] |
| Guinea Pig (chronic infection) | Dose | Double human-equivalent | 3.0 log10 CFU reduction in lungs | Demonstrates dose-dependent efficacy. | [9] |
Experimental Protocols
In Vitro Hollow Fiber System Model
The hollow fiber system is a dynamic in vitro model that allows for the simulation of human-like pharmacokinetic profiles.
Protocol:
-
Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase.
-
Model Setup: Use a hollow fiber cartridge to create a two-compartment model. The central compartment contains the drug and media, which diffuses into the peripheral compartment where the bacteria reside.
-
Acidic Environment: To mimic the conditions where PZA is most active, acidify the medium in the peripheral compartment to a pH of 5.8 using citric acid.[6][14]
-
Drug Administration: Administer PZA into the central compartment using a computer-controlled syringe pump to simulate human PK profiles, typically aiming for a half-life of around 10 hours.[6]
-
Sampling:
-
Pharmacokinetics: Sample the central compartment frequently (e.g., 12 times in the first 48 hours) to measure PZA concentrations using a validated analytical method like LC-MS/MS.[6]
-
Pharmacodynamics: Sample the peripheral compartment at various time points (e.g., days 0, 1, 2, 4, 6, 10, 14, 21, 28) to determine the bacterial load (CFU counts) and assess for the emergence of resistance.[6]
-
-
Data Analysis: Use software like ADAPT II to perform PK analysis and fit the data to a one-compartment open model.[6] Correlate PZA exposure (AUC0-24/MIC, Cmax/MIC, T>MIC) with the observed antibacterial effect.
Murine Model of Chronic Tuberculosis
Mouse models are widely used to evaluate the in vivo efficacy of anti-tuberculosis drugs.
Protocol:
-
Animal Infection: Infect BALB/c or C3HeB/FeJ mice via aerosol with a low dose of M. tuberculosis (e.g., H37Rv or Erdman strain).
-
Chronic Infection Establishment: Allow the infection to establish for a period of 28 days.[9][13]
-
Drug Administration:
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Homogenize the lungs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU counts).
-
Compare the CFU counts in treated groups to the untreated control group to determine the log10 CFU reduction.[9]
-
-
Pharmacokinetic Analysis:
-
In a satellite group of mice, administer a single oral dose of PZA.
-
Collect blood samples at multiple time points post-dose.
-
Process the blood to obtain plasma and quantify PZA concentrations using LC-MS/MS to determine PK parameters.[7]
-
Visualizations
This compound Mechanism of Action and Resistance
Caption: Mechanism of action and resistance of this compound.
Experimental Workflow for Preclinical PK/PD Modeling
Caption: Workflow for preclinical PK/PD modeling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Bewildering Antitubercular Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pharmacokinetics-Pharmacodynamics of this compound in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bedaquiline and this compound Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, this compound and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. [PDF] Pharmacokinetics-Pharmacodynamics of this compound in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Pyrazinamide Treatment Efficacy
For Researchers, Scientists, and Drug Development Professionals
Topic: Development of Biomarkers to Monitor Pyrazinamide (PZA) Treatment Efficacy
Introduction
This compound (PZA) is a critical first-line antituberculosis drug that plays a vital role in shortening the duration of tuberculosis (TB) therapy.[1][2] Its unique ability to eliminate non-replicating or semi-dormant Mycobacterium tuberculosis (Mtb) persisters makes it indispensable in current treatment regimens.[1][2][3] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[4][5] Resistance to PZA is primarily associated with mutations in the pncA gene that impair this conversion.[1][5] Monitoring the efficacy of PZA treatment is crucial for ensuring optimal patient outcomes and preventing the development of drug resistance. Traditional monitoring methods, such as sputum smear and culture, are slow and have limited sensitivity.[6][7] This document outlines emerging biomarkers and associated protocols for the effective monitoring of PZA treatment.
Genotypic Biomarkers: pncA Gene Sequencing
Mutations in the pncA gene are the most common cause of PZA resistance.[5][8] Therefore, sequencing the pncA gene from Mtb isolates can serve as a rapid and reliable molecular biomarker to predict PZA susceptibility, guiding therapeutic decisions.[1][4]
Data Presentation: Performance of pncA Sequencing for PZA Resistance Detection
| Study Type | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |
| Meta-analysis (PCR-DNA sequencing) | 87% | 93% | Not Reported | Not Reported | [8] |
| Meta-analysis (excluding studies with potential false resistance) | 92% | 93% | Not Reported | Not Reported | [8] |
| Prospective Study (in-house sequencing) | 100% (on 5 resistant specimens) | 100% (on 135 susceptible specimens) | 100% | 100% | [1] |
| Retrospective Study | 94.1% | 97.3% | Not Reported | Not Reported | [4] |
| Cross-sectional Study | 79.31% | 86.67% | Not Reported | Not Reported | [5] |
| Study on MDR-TB strains | 82.6% | 61.0% | Not Reported | Not Reported | [3] |
Experimental Protocol: pncA Gene Sequencing from Mtb Isolates
-
DNA Extraction:
-
Isolate genomic DNA from a cultured Mtb isolate or directly from a patient's sputum sample using a commercial kit or a standardized in-house method (e.g., CTAB method).
-
-
PCR Amplification:
-
Amplify the entire pncA gene and its promoter region using specific primers.
-
Forward Primer Example: 5'-GCT TGG TCG GTC ATA CCG TC -3'
-
Reverse Primer Example: 5'-CGA TCG GTC GAT TTC GTC AT -3'
-
Set up a 50 µL PCR reaction containing template DNA, primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
PCR Product Purification:
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the amplified DNA using a PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.
-
-
Data Analysis:
-
Align the obtained sequences with the wild-type pncA gene sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions that could lead to a change in the amino acid sequence of pyrazinamidase or affect gene expression.
-
Logical Relationship: pncA Sequencing and PZA Resistance
Caption: PZA resistance pathway via pncA mutation.
Pharmacokinetic Biomarkers: Therapeutic Drug Monitoring (TDM)
Monitoring the plasma concentrations of PZA and its active metabolite, pyrazinoic acid (POA), can help ensure that therapeutic levels are achieved, which is crucial for treatment efficacy. Low drug exposure has been linked to poor treatment outcomes.[9][10]
Data Presentation: Pharmacokinetic Targets for PZA
| Analyte | Pharmacokinetic Parameter | Target Concentration/Value | Clinical Association | Reference |
| This compound | Cmax | > 58.3 mg/L | Associated with sputum culture conversion at two months | [9] |
| This compound | AUC0–24 | > 363 mg·h/L | Predictive of favorable long-term treatment outcomes | [9] |
| This compound | Therapeutic Window (AUCss) | 231–355 mg·h/L | Associated with ≥95% durable cure and acceptable safety profile | [10][11][12] |
Experimental Protocol: Quantification of PZA and Metabolites in Plasma by LC-MS/MS
This protocol is based on methodologies described for the simultaneous determination of PZA, POA, and 5-hydroxy pyrazinoic acid (5-OH PA).[13]
-
Sample Collection:
-
Collect venous blood from patients 2 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add internal standards (e.g., deuterated PZA, POA).
-
Acidify the sample (e.g., with acetic acid).
-
Add 1 mL of an organic solvent mixture (e.g., methyl tert-butyl ether: diethyl ether, 90:10 v/v).
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: Zorbax Eclipse XDB C18 (100x4.6mm, 3.5µm) or equivalent.[13]
-
Mobile Phase: Methanol and 0.1% acetic acid (65:35, v/v).[13]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: [13]
-
PZA: m/z 124.1 → 81.1
-
POA: m/z 125.0 → 80.9
-
5-OH PA: m/z 141.0 → 81.0
-
-
-
Quantification:
-
Generate calibration curves using standards of known concentrations in blank plasma.
-
Calculate the concentration of each analyte in the patient samples based on the peak area ratios of the analyte to the internal standard.
-
Experimental Workflow: TDM for PZA
Caption: Workflow for Therapeutic Drug Monitoring of PZA.
Metabolomic Biomarkers in Urine
Metabolomics studies of urine from TB patients have identified several potential host-response biomarkers that may reflect treatment efficacy. Urine is an attractive sample type due to its non-invasive collection.
Data Presentation: Potential Urinary Metabolomic Biomarkers
| Biomarker Panel | Patient Cohorts Compared | AUC | Reference |
| Diacetylspermine, Neopterin, Sialic Acid, N-acetylhexosamine | Active TB vs. Non-tuberculous pulmonary disease | >0.80 | [2] |
| Glutathione (GSH) | Active TB vs. Healthy Controls | 0.982 | [14] |
| Histamine | Active TB vs. Healthy Controls | 0.998 | [14] |
| Glutathione (GSH) | Active TB vs. Latent TB | 0.880 | [14] |
| Histamine | Active TB vs. Latent TB | 0.884 | [14] |
Experimental Protocol: Untargeted Urinary Metabolomics by LC-MS
-
Sample Collection and Preparation:
-
Collect mid-stream urine into a sterile container.
-
Centrifuge at 3000g for 10 minutes to remove cell debris.
-
Normalize urine samples to a standard osmolality or creatinine concentration to account for variations in urine dilution.
-
Store the supernatant at -80°C.
-
Prior to analysis, thaw samples and dilute with an equal volume of mobile phase.
-
-
UPLC-Q-Exactive MS Analysis:
-
LC System: Ultra-high performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase column suitable for metabolomics (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap.
-
Ionization Mode: Run samples in both positive and negative electrospray ionization modes to capture a wider range of metabolites.
-
-
Data Processing and Analysis:
-
Use software (e.g., XCMS, Progenesis QI) to perform peak picking, alignment, and normalization.
-
Identify metabolites by comparing accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that differ significantly between patient groups (e.g., pre-treatment vs. post-treatment).
-
Use receiver operating characteristic (ROC) analysis to evaluate the diagnostic/monitoring performance of candidate biomarkers.
-
Transcriptomic Biomarkers: Mtb RNA Signatures
Analyzing the transcriptomic response of Mtb to PZA exposure can reveal gene expression signatures associated with drug efficacy or the development of resistance. This is an emerging area with potential for biomarker discovery.[6][15]
Potential Transcriptomic Markers
-
Upregulated Genes in Resistance: Studies have shown that in PZA-resistant strains, ribosomal machinery genes (rplC, rplD, rpsH) and certain efflux pumps (Rv1258, Rv3008) may be upregulated upon drug exposure.[6][15]
-
Downregulated Genes: In resistant strains, other anti-TB drug targets like katG and ethA have been observed to be downregulated.[6]
-
Monitoring Efficacy: A decline in the expression of stress-response genes or a shift towards a "non-replicating" transcriptomic signature in Mtb from patient sputum could indicate effective PZA action.
Experimental Protocol: RNA-Seq of Mtb from Sputum
-
Sputum Sample Processing:
-
Decontaminate and liquefy the sputum sample (e.g., with NALC-NaOH).
-
Pellet the mycobacteria by centrifugation.
-
-
RNA Extraction:
-
Lyse the bacterial cells using a combination of mechanical disruption (e.g., bead beating) and chemical lysis (e.g., Trizol).
-
Extract total RNA and treat with DNase to remove contaminating genomic DNA.
-
Deplete host and bacterial ribosomal RNA (rRNA) using a specialized kit to enrich for messenger RNA (mRNA).
-
-
Library Preparation and Sequencing:
-
Synthesize cDNA from the enriched mRNA.
-
Prepare a sequencing library (including adapter ligation and amplification).
-
Sequence the library on a high-throughput platform (e.g., Illumina NovaSeq).[16]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the Mtb reference genome (H37Rv).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes whose expression changes significantly during the course of PZA treatment.[16]
-
Signaling Pathway: Mtb Transcriptional Response to PZA
Caption: Transcriptional responses to PZA in susceptible vs. resistant Mtb.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mass Spectrometric Identification of Urinary Biomarkers of Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance and mutations in pncA among isolates of Mycobacterium tuberculosis from Khyber Pakhtunkhwa, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, this compound, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]
- 8. This compound Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of the activity of antituberculosis drugs and regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. An improved LC-MS/MS method for the simultaneous determination of this compound, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting false resistance in Pyrazinamide susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pyrazinamide (PZA) susceptibility testing of Mycobacterium tuberculosis.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may lead to false PZA resistance results.
Issue 1: Suspected False PZA Resistance in BACTEC™ MGIT™ 960 System
Question: My M. tuberculosis isolate is showing resistance to PZA in the BACTEC™ MGIT™ 960 system, but I suspect this might be a false-positive result. What are the common causes and how can I troubleshoot this?
Answer:
False PZA resistance in the MGIT 960 system is a well-documented issue.[1][2][3][4][5] The primary causes are related to the inoculum size and its effect on the acidic pH required for PZA activity.[2][3][5][6]
Common Causes:
-
High Inoculum Density: A large bacterial load (10⁷ to 10⁸ CFU/mL) can raise the pH of the acidic MGIT PZA medium towards neutral, inactivating the drug and leading to a false resistance reading.[6][7]
-
Inoculum Clumping: Non-homogenous inoculum containing clumps of bacteria can lead to an effectively higher bacterial concentration in the tube.
-
Age of Culture: Using older cultures for inoculum preparation may result in a higher proportion of non-viable or metabolically inactive organisms, which can affect the test outcome.[7]
-
Contamination: Contamination of the MGIT tube can lead to rapid growth and a false resistance signal.
Troubleshooting Workflow:
References
- 1. Revisiting problems and solutions to decrease Mycobacterium tuberculosis this compound false resistance when using the Bactec MGIT 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iss.it [iss.it]
- 3. journals.asm.org [journals.asm.org]
- 4. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to this compound with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the Challenges of this compound Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. aphl.org [aphl.org]
Technical Support Center: Mitigating Pyrazinamide-Induced Hepatotoxicity in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating Pyrazinamide (PZA)-induced hepatotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
This compound (PZA), a first-line anti-tuberculosis drug, is a prodrug that requires metabolic activation to exert its therapeutic and toxic effects.[1] The hepatotoxicity is not caused by PZA itself but by its metabolites.[2][3] PZA is converted to pyrazinoic acid (PA) by the enzyme amidase. PA is then hydroxylated by xanthine oxidase to form 5-hydroxy-pyrazinoic acid (5-OH-PA), which is considered the primary toxic metabolite responsible for liver injury.[1][3] The accumulation of these metabolites can lead to oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis.[4][5]
Q2: What are the common animal models used to study PZA-induced hepatotoxicity?
Wistar and Sprague-Dawley rats are the most commonly used animal models for studying PZA-induced liver injury.[3][5][6] Mice, such as C57BL/6, are also utilized in some studies.[7] The choice of model can depend on the specific research question and the endpoints being evaluated.
Q3: What are the typical biochemical markers used to assess PZA-induced liver damage?
The most common biochemical markers are the serum levels of liver enzymes, including:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Also indicates hepatocellular damage, though less specific than ALT.
-
Alkaline Phosphatase (ALP): An indicator of cholestasis and damage to the bile ducts.[8]
Elevated levels of these enzymes in the serum are indicative of liver damage.[3][5] Total bilirubin levels may also be measured as an indicator of liver function.[8]
Troubleshooting Guides
Problem 1: Inconsistent or mild hepatotoxicity observed in the PZA-treated control group.
Possible Causes:
-
Inadequate PZA dosage: The dose of PZA may be too low to induce significant hepatotoxicity in the chosen animal model. PZA's toxicity is dose-dependent.[4]
-
Short duration of treatment: The treatment period may not be long enough for the liver injury to fully develop.
-
Animal strain variability: Different strains of rats or mice may have varying susceptibility to PZA-induced hepatotoxicity.
Solutions:
-
Optimize PZA dosage and duration: Refer to established protocols. For instance, oral administration of PZA at 500 mg/kg/day for 7 weeks has been shown to successfully induce hepatotoxicity in rats.[1] Another study used PZA at doses of 1.0 and 2.0 g/kg for 4 weeks in rats.[5]
-
Ensure appropriate route of administration: Oral gavage is the most common and clinically relevant route of administration.[5]
-
Standardize the animal model: Use a well-characterized animal strain and ensure consistency in age, weight, and sex across experimental groups.
Problem 2: High variability in liver enzyme levels within the same experimental group.
Possible Causes:
-
Inconsistent drug administration: Inaccurate dosing or improper gavage technique can lead to variability in drug exposure.
-
Underlying health status of animals: Subclinical infections or other health issues can affect the animals' response to PZA.
-
Genetic variability: Even within the same strain, there can be individual differences in drug metabolism and susceptibility to toxicity.
Solutions:
-
Refine experimental technique: Ensure all personnel are proficient in animal handling and drug administration techniques.
-
Health monitoring: Closely monitor the health of the animals throughout the experiment and exclude any animals that show signs of illness unrelated to the treatment.
-
Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
Strategies to Mitigate PZA-Induced Hepatotoxicity
Several strategies have been investigated to protect against PZA-induced liver injury in research models. These approaches primarily focus on inhibiting the metabolic activation of PZA or counteracting the downstream effects of its toxic metabolites, such as oxidative stress.
Inhibition of PZA Metabolism
A key strategy is to prevent the formation of the toxic metabolite 5-OH-PA.
-
Amidase Inhibition: The co-administration of an amidase inhibitor, such as bis-p-nitrophenyl phosphate (BNPP), has been shown to decrease PZA-induced hepatotoxicity by blocking the conversion of PZA to PA.[1][3]
Antioxidant Co-administration
Oxidative stress is a major contributor to PZA-induced liver damage.[5][9] Co-treatment with antioxidants can ameliorate this effect.
-
Silymarin: A flavonoid extracted from milk thistle, silymarin has demonstrated hepatoprotective effects against anti-tuberculosis drug-induced toxicity by reducing oxidative stress.[8][10]
-
Taurine: This amino acid has been shown to reduce PZA-induced hepatotoxicity by decreasing reactive oxygen species (ROS) formation, lipid peroxidation, and apoptosis.[9]
-
Hesperidin: A flavonoid found in citrus fruits, hesperidin has shown protective effects against antitubercular drug-induced liver injury.[11]
-
Coenzyme Q10 (CoQ10): This antioxidant can attenuate liver damage by reducing oxidative stress and inflammation.[12][13]
-
L-Carnitine: Supplementation with L-carnitine has been shown to decrease the rate of antituberculosis drug-induced hepatotoxicity.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating strategies to mitigate PZA-induced hepatotoxicity.
Table 1: Effect of Amidase Inhibitor (BNPP) on PZA-Induced Hepatotoxicity in Rats
| Treatment Group | Dose | Duration | ALT (U/L) | AST (U/L) |
| Control | - | 7 weeks | ~30 | ~70 |
| PZA | 500 mg/kg/day | 7 weeks | ~120 | ~200 |
| PZA + BNPP | 500 mg/kg/day PZA + 50 mg/kg BNPP | 7 weeks | ~40 | ~80 |
Data are approximate values derived from graphical representations in Shih et al., 2013.[1][3]
Table 2: Effect of Silymarin on Anti-Tuberculosis Drug-Induced Hepatotoxicity in Rats
| Treatment Group | Duration | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | 21 days | 45.8 ± 3.2 | 112.5 ± 5.8 | 185.4 ± 11.2 |
| INH + RIF + PZA | 21 days | 142.3 ± 8.1 | 289.6 ± 12.4 | 312.7 ± 15.3 |
| INH + RIF + PZA + Silymarin | 21 days | 78.5 ± 5.6 | 165.4 ± 9.7 | 235.1 ± 13.8 |
Data are presented as mean ± SEM. INH (50 mg/kg), RIF (100 mg/kg), PZA (350 mg/kg), Silymarin (200 mg/kg).[8]
Table 3: Effect of Taurine on PZA-Induced Hepatotoxicity in Rats
| Treatment Group | Duration | ALT (U/L) | AST (U/L) |
| Control | 28 days | ~25 | ~60 |
| PZA (500 mg/kg) | 28 days | ~75 | ~150 |
| PZA + Taurine (100 mg/kg) | 28 days | ~35 | ~80 |
Data are approximate values derived from graphical representations in Adewole et al., 2021.[9]
Experimental Protocols
Protocol 1: Induction of PZA Hepatotoxicity and Mitigation with an Amidase Inhibitor
-
Animal Model: Male Wistar rats.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping:
-
Group 1: Control (vehicle).
-
Group 2: PZA (500 mg/kg/day, oral gavage).
-
Group 3: PZA (500 mg/kg/day, oral gavage) + BNPP (50 mg/kg, oral gavage).
-
-
Duration: 7 weeks.
-
Endpoint Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum ALT and AST levels. Liver tissues are collected for histopathological examination.[1]
Protocol 2: Induction of Anti-Tuberculosis Drug Hepatotoxicity and Mitigation with Silymarin
-
Animal Model: Male Wistar albino rats.
-
Acclimatization: Animals are acclimatized for one week.
-
Grouping:
-
Group 1: Control.
-
Group 2: Isoniazid (INH, 50 mg/kg, i.p.) + Rifampicin (RIF, 100 mg/kg, i.p.) + PZA (350 mg/kg, oral).
-
Group 3: INH + RIF + PZA + Silymarin (200 mg/kg, oral).
-
-
Duration: 21 days.
-
Endpoint Analysis: Blood is collected for the measurement of serum ALT, AST, ALP, and total bilirubin. Livers are excised for histopathological analysis.[8]
Signaling Pathways and Workflows
PZA Metabolism and Hepatotoxicity Pathway
The following diagram illustrates the metabolic pathway of PZA leading to the formation of the hepatotoxic metabolite 5-OH-PA.
Caption: Metabolic activation of this compound to its hepatotoxic metabolite.
Experimental Workflow for Evaluating Hepatoprotective Agents
This diagram outlines a typical experimental workflow for assessing the efficacy of a potential hepatoprotective agent against PZA-induced liver injury.
Caption: Workflow for hepatoprotective agent screening.
Nrf2 Signaling Pathway in Hepatoprotection
The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Its activation can mitigate PZA-induced hepatotoxicity.
Caption: The Nrf2-ARE signaling pathway in cytoprotection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism and Hepatotoxicity of this compound, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism underlies the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances lipid peroxidation and antioxidant levels to induce liver injury in rat models through PI3k/Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silymarin protects liver against toxic effects of anti-tuberculosis drugs in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njppp.com [njppp.com]
- 10. [PDF] Silymarin protects liver against toxic effects of anti-tuberculosis drugs in experimental animals | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The food supplement coenzyme Q10 and suppression of antitubercular drug-induced hepatic injury in rats: the role of antioxidant defence system, anti-inflammatory cytokine IL-10 | Semantic Scholar [semanticscholar.org]
- 13. journalszmc.com [journalszmc.com]
- 14. Carnitine for prevention of antituberculosis drug-induced hepatotoxicity: a randomized, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pyrazinamide Bioavailability for Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of Pyrazinamide (PZA) for experimental studies. Here, you will find answers to frequently asked questions, troubleshooting guides for common laboratory challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving adequate this compound bioavailability in experimental models?
A1: The primary challenge lies in its pH-dependent activity and conversion to its active form, pyrazinoic acid (POA). PZA is a prodrug that requires conversion by the enzyme pyrazinamidase, which is optimally active in an acidic environment (pH 5.0-6.0).[1][2][3] This acidic condition is typically found within the phagolysosomes of macrophages where Mycobacterium tuberculosis resides.[2][3] In standard neutral pH culture media or in vivo models with neutral pH environments, the conversion to POA is inefficient, leading to poor apparent activity and bioavailability.[2][3]
Q2: How does the formulation of this compound impact its bioavailability?
A2: The formulation significantly impacts PZA's dissolution and absorption. As a poorly water-soluble drug, its bioavailability can be enhanced by various formulation strategies.[4][5][6] Techniques such as micronization, solid dispersions with hydrophilic polymers, and encapsulation into nanoparticles can improve solubility and dissolution rates, leading to better absorption and higher plasma concentrations.[4][5][7][8][9]
Q3: What are the key pharmacokinetic parameters of this compound to consider in experimental design?
A3: When designing experiments, it is crucial to consider PZA's pharmacokinetic profile. It is generally well-absorbed orally, with peak plasma concentrations reached within 1-2 hours.[10][11] The plasma half-life is approximately 9-10 hours in subjects with normal renal and hepatic function.[1][10] PZA is widely distributed in body tissues, including the lungs and cerebrospinal fluid.[10] It is metabolized in the liver to pyrazinoic acid and other metabolites, which are then excreted by the kidneys.[1][10][12]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro PZA susceptibility testing.
-
Potential Cause: Variation in the pH of the culture medium. PZA's activity is highly dependent on an acidic pH.[13][14] Small fluctuations in pH can lead to significant differences in minimum inhibitory concentration (MIC) values.
-
Troubleshooting Steps:
-
Strictly control and monitor the pH of the culture medium, ensuring it is maintained at the optimal level for PZA activity (typically pH 5.5-5.9).
-
Use buffered media to minimize pH shifts during bacterial growth.
-
Be aware that a large bacterial inoculum can raise the medium's pH, leading to falsely resistant results.[13]
-
Issue 2: Low plasma concentrations of this compound in animal models.
-
Potential Cause: Poor oral absorption due to the formulation or co-administration with food.
-
Troubleshooting Steps:
-
Enhance the solubility of the PZA formulation. Consider using techniques like solid dispersions or nanoparticle formulations.[7][8]
-
Administer PZA on an empty stomach, as food can reduce its absorption.[11]
-
For preclinical studies, consider alternative routes of administration, such as intraperitoneal or intravenous, to bypass absorption variability, though this will not reflect the clinical scenario.
-
Issue 3: High variability in bioavailability data between individual subjects in preclinical studies.
-
Potential Cause: Genetic differences in metabolic enzymes or variations in gastrointestinal physiology. The rate of PZA metabolism can be influenced by host factors.[15]
-
Troubleshooting Steps:
-
Increase the number of subjects in the study to improve statistical power and account for inter-individual variability.
-
If possible, phenotype or genotype subjects for relevant metabolic enzymes.
-
Standardize experimental conditions as much as possible, including diet and housing, to minimize environmental sources of variation.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [10][11] |
| Plasma Half-life (t1/2) | 9 - 10 hours | [1][10] |
| Plasma Protein Binding | ~10% | [10] |
| Bioavailability | >90% (oral) | [1] |
Table 2: Solubility of this compound in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10^3) | Reference(s) |
| Cyclohexane | 0.013 | [16] |
| 1-Octanol | 1.85 | [16] |
| 1-Butanol | 5.48 | [16] |
| 1-Propanol | 7.62 | [16] |
| N-Methyl-2-pyrrolidone | 105.1 | [16] |
| Dimethyl Sulfoxide (DMSO) | 163.5 | [16] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
This protocol is adapted from standard pharmacopeial methods for solid oral dosage forms.[17][18]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), or phosphate buffer (pH 6.8). Maintain the temperature at 37 ± 0.5°C.[17]
-
Paddle Speed: 75 rpm.[17]
-
Procedure: a. Place one tablet or capsule of the this compound formulation in each dissolution vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[17] Do not replace the withdrawn volume. c. Filter the samples promptly through a suitable filter (e.g., 0.45 µm). d. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 268 nm or HPLC.[17]
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: In Vivo Bioavailability Study in a Rabbit Model
This protocol provides a general framework for a preclinical bioavailability study. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Animal Model: New Zealand white rabbits (n=6-8 per group).
-
Housing and Diet: House animals individually with free access to water. Fast animals overnight before drug administration.
-
Drug Administration: a. Administer the this compound formulation (test and reference) orally via gavage at a predetermined dose. b. A washout period of at least one week should be allowed between treatments in a crossover design study.[19]
-
Blood Sampling: a. Collect blood samples (approximately 1 mL) from the marginal ear vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[20] b. Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). c. Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Sample Analysis: a. Determine the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.[20]
-
Pharmacokinetic Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-inf) using non-compartmental analysis software. b. Compare the parameters between the test and reference formulations to assess relative bioavailability.
Visualizations
Caption: Mechanism of action of this compound within Mycobacterium tuberculosis.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Bewildering Antitubercular Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation and Characterization of this compound Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmascholars.com [pharmascholars.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. extranet.who.int [extranet.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Conditions that may affect the results of susceptibility testing of Mycobacterium tuberculosis to this compound. [vivo.weill.cornell.edu]
- 14. This compound Resistance Assays and Two-Month Sputum Culture Status in Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors Affecting the Pharmacokinetics of this compound and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jppres.com [jppres.com]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative bioavailability of rifampicin, isoniazid and this compound from a four drug fixed dose combination with separate formulations at the same dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. extranet.who.int [extranet.who.int]
Technical Support Center: Pyrazinamide (PZA) Quantification in Complex Biological Matrices
Welcome to the technical support center for Pyrazinamide (PZA) quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of PZA in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent methods for PZA quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a robust and cost-effective technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of PZA.[1][3]
Q2: Which biological matrices are commonly used for PZA quantification, and what are the expected concentration ranges?
A2: PZA is most commonly quantified in human plasma or serum.[1][2][3] Following a standard oral dose, peak plasma concentrations typically range from 20 to 60 µg/mL.[4] Other matrices of interest include urine, bile, feces, and various tissues like the lungs.[4][5] The concentration in these matrices can vary significantly depending on the dose, time of collection, and patient metabolism. For instance, in one study, the median free PZA concentration in lung tissue was found to be around 20.96 µg/mL.[4][6]
Q3: What are the critical first steps in developing a robust method for PZA quantification?
A3: Method development should begin with a thorough literature review of existing methods. Key initial steps include selecting a suitable analytical technique (HPLC-UV or LC-MS/MS), choosing an appropriate internal standard (IS), and optimizing the chromatographic conditions and sample preparation procedure.[2][3] For LC-MS/MS, optimizing the mass spectrometry parameters, such as ion transitions and source settings, is crucial for achieving the desired sensitivity and specificity.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Q: I am experiencing low and variable recovery of PZA during my sample preparation. What are the likely causes and how can I improve it?
A: Low recovery is a common challenge, often stemming from the sample extraction procedure. Here are some potential causes and solutions:
-
Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the solvent-to-sample ratio are critical.
-
Troubleshooting: Experiment with different organic solvents such as acetonitrile, methanol, or a mixture of both.[1] Ensure a sufficient volume of the precipitating agent is used (typically a 3:1 ratio of solvent to plasma) and that vortexing is adequate to ensure thorough mixing and complete protein denaturation.[1]
-
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous phase can significantly impact the extraction efficiency of PZA.
-
Troubleshooting: Adjust the pH of the sample to optimize the partitioning of PZA into the organic solvent. Since PZA is a weakly basic compound, adjusting the pH to be slightly above its pKa can improve extraction into an organic solvent.
-
-
Inefficient Elution in Solid-Phase Extraction (SPE): The choice of elution solvent may not be strong enough to desorb PZA completely from the SPE cartridge.
-
Troubleshooting: Test different elution solvents with varying polarities and pH. A common approach is to use a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid or base to ensure complete elution.[2]
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My PZA peak is showing significant tailing in my HPLC analysis. What could be causing this and how can I fix it?
A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the PZA molecule, causing peak tailing.
-
Troubleshooting:
-
Lower Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., around 3) will protonate the silanol groups, minimizing these secondary interactions.[7]
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.[7]
-
Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting: Dilute the sample and reinject. If the peak shape improves, column overload was likely the issue.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape over time.
-
Troubleshooting: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant ion suppression/enhancement for PZA in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects are a common hurdle in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than protein precipitation.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to protein precipitation.
-
-
-
Optimize Chromatography: Ensure that PZA is chromatographically separated from the majority of the matrix components.
-
Troubleshooting: Adjust the mobile phase gradient to achieve better separation between PZA and the region where most matrix components elute (often at the beginning of the run).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) will co-elute with PZA and experience similar matrix effects, thus compensating for variations in ionization.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Quantitative Data Summary
The following tables summarize typical validation parameters for PZA quantification from the literature.
Table 1: HPLC-UV Methods for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1.0 - 100.0 µg/mL | 5.0 - 60.0 µg/mL[1] |
| Extraction Method | Protein Precipitation | Protein Precipitation[1] |
| Recovery | > 90% | Not Reported |
| Intra-day Precision (%RSD) | < 5% | < 15%[1] |
| Inter-day Precision (%RSD) | < 5% | < 15%[1] |
| Intra-day Accuracy (%) | 95 - 105% | Within ±15%[1] |
| Inter-day Accuracy (%) | 95 - 105% | Within ±15%[1] |
Table 2: LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1[2] | Method 2[3] | Method 3[1] |
| Linearity Range | 0.5 - 100.0 µg/mL | 1 - 65 µg/mL | 0.935 - 60.408 µg/mL |
| Extraction Method | Solid-Phase Extraction | Protein Precipitation | Solid-Phase Extraction |
| Recovery | > 85% | Not Reported | > 61% |
| Intra-day Precision (%CV) | < 15% | Not Reported | < 9.86% |
| Inter-day Precision (%CV) | < 15% | Not Reported | Not Reported |
| Accuracy | Within ±15% | Within ±15% | 90.43% - 113.02% |
Detailed Experimental Protocols
Protocol 1: PZA Quantification in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[2][3]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., this compound-d3).
-
Pre-treat the sample by adding 400 µL of 0.1% formic acid and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and IS with an appropriate solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: e.g., m/z 124 -> 81
-
This compound-d3 (IS): e.g., m/z 127 -> 84
-
Visualizations
Caption: General workflow for PZA quantification in biological matrices.
Caption: Troubleshooting strategy for matrix effects in LC-MS/MS.
References
- 1. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Lung Tissue Concentrations of this compound among Patients with Drug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of this compound Resistance in Mycobacterium tuberculosis from Sputum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung Tissue Concentrations of this compound among Patients with Drug-Resistant Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazinamide (PZA) Susceptibility Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the critical issue of inoculum size in Mycobacterium tuberculosis Pyrazinamide (PZA) susceptibility assays. Accurate PZA susceptibility testing is notoriously challenging, and improper inoculum preparation is a primary source of unreliable and misleading results.
Frequently Asked Questions (FAQs)
Q1: Why is inoculum size so critical for PZA susceptibility testing?
A1: The bactericidal activity of PZA is highly dependent on an acidic environment (pH 5.5-5.6).[1] A large bacterial inoculum (10⁷ to 10⁸ cells/mL) can increase the pH of the culture medium, rendering PZA inactive and leading to false-resistance results.[1] The metabolic activity of a dense bacterial population, including the production of ammonia from the breakdown of PZA into pyrazinoic acid (POA), can neutralize the acidic medium required for the drug's efficacy.[2]
Q2: What are the consequences of using an incorrect inoculum size?
A2:
-
Too High an Inoculum: This is the most common error and frequently leads to false-resistant results.[1][3][4] The increased bacterial load can raise the medium's pH to a level where PZA is no longer active.[1][2]
-
Too Low an Inoculum: An insufficient inoculum may result in poor or no growth in the control tube, even in the absence of the drug, because the acidic medium itself is inhibitory to M. tuberculosis.[1] This can lead to an invalid test or, in some cases, a false-susceptible result.[1]
Q3: How does the age of the mycobacterial culture affect inoculum preparation?
A3: For phenotypic drug susceptibility testing (DST), it is recommended to use fresh subcultures. Older cultures may contain metabolically inactive organisms, which can lead to false-susceptible results.[1] For the MGIT system, cultures should be used for PZA susceptibility testing no sooner than one day after being flagged as positive by the instrument and no later than five days.[5][6]
Q4: Are there alternatives to phenotypic testing that are less affected by inoculum size?
A4: Molecular methods, such as gene sequencing of the pncA gene, can identify mutations associated with PZA resistance.[1] Loss of function in the pyrazinamidase (PZase) enzyme, encoded by pncA, is the primary mechanism of PZA resistance.[3] While these methods are rapid, not all resistance mechanisms are captured by targeting pncA alone, and phenotypic testing remains a necessary confirmation step.[7][8]
Troubleshooting Guide
Problem: My PZA susceptibility test is showing resistance, but I suspect it's a false positive.
-
Cause: The most probable cause is an excessively large inoculum, which has increased the pH of the test medium and inactivated the PZA.[3][4] This is a well-documented issue with automated liquid culture systems like the BACTEC MGIT 960.[3][4] Clumping of mycobacteria in the suspension can also contribute to an effectively higher inoculum density.[8]
-
Solution:
-
Repeat the test with a reduced inoculum. Several studies have demonstrated that reducing the inoculum density significantly decreases the rate of false resistance.[2][9][10] Refer to the protocols below for preparing a reduced inoculum.
-
Ensure a homogenous suspension. Vortex the bacterial suspension thoroughly and allow it to settle for 15-20 minutes to remove large clumps before preparing the final inoculum.[2][11]
-
Confirm with a molecular method. Sequence the pncA gene to check for resistance-conferring mutations. If the isolate is phenotypically resistant but has a wild-type pncA gene, false resistance is highly likely.[4][8]
-
Problem: The growth control in my PZA assay is showing no or very weak growth.
-
Cause: This typically indicates that the initial inoculum was too low. The acidic environment of the PZA test medium can inhibit the growth of a very small bacterial population.[1]
-
Solution:
-
Re-prepare the inoculum, ensuring it meets the required density. For solid media, this usually involves creating a suspension equivalent to a 0.5 McFarland standard before making the final dilution.[11] For liquid cultures, use a culture that is 1-2 days post-positive signal without dilution.[5][11]
-
Check the viability of your culture. If the issue persists, the bacterial culture itself may not be viable. It is advisable to use a fresh subculture for testing.[1]
-
Quantitative Data on Inoculum Size Effect
Multiple studies have quantified the impact of reducing inoculum density on PZA susceptibility test results, particularly in the MGIT system.
| Study Approach | Standard Inoculum ("BD" Method) | Intermediate Reduced Inoculum ("A") | Most Dilute Inoculum ("C") |
| False-Resistant Rate | 21.1% | 5.7% | 2.8% |
| % of Resistant Results that were False | 55.2% | 28.8% | 16.0% |
| Data adapted from a multicenter evaluation of 20 M. tuberculosis isolates tested in 10 laboratories.[2][9] |
| Inoculum Volume | Initial Resistance Rate | False Positivity Rate |
| Standard (0.5 ml) | 26.1% (55/211 isolates) | 58.2% |
| Reduced (0.25 ml) | 10.9% (23/211 isolates) | N/A |
| Data from a study on 211 clinical isolates showing that reducing inoculum volume from 0.5 ml to 0.25 ml decreased false resistance by over 58%.[10] |
Experimental Protocols
Protocol 1: Reduced Inoculum PZA Susceptibility Testing in BACTEC MGIT 960
This protocol is based on modifications shown to reduce false-resistant results.[2][12]
1. Inoculum Preparation from a Positive MGIT Tube:
-
Use a MGIT tube that has been flagged positive by the instrument for 1 to 2 days.[5][11]
-
Vortex the tube with sterile glass beads for homogenization.
-
Allow the tube to stand undisturbed for 20-30 minutes to let large clumps settle.[11][12]
-
Carefully transfer the supernatant (upper portion of the broth) to a new sterile tube. This will be your primary inoculum suspension.
2. Preparation of Test and Control Tubes:
-
Label one MGIT PZA tube as the "Test" tube and another as the "Growth Control" (GC).
-
Aseptically add 0.8 mL of MGIT PZA Supplement to both tubes.
-
Aseptically add 0.1 mL of the reconstituted PZA drug to the "Test" tube only, to achieve a final concentration of 100 µg/mL.[5]
3. Inoculation (Reduced Density Method):
-
For the "Test" tube: Create a 1:5 dilution of the primary inoculum suspension (e.g., 1.0 mL of suspension into 4.0 mL of sterile saline). Inoculate the "Test" tube with 0.5 mL of this diluted suspension.[2]
-
For the "Growth Control" tube: Create a 1:50 dilution of the primary inoculum suspension. This can be done by making a further 1:10 dilution of your 1:5 dilution (e.g., 0.5 mL of the 1:5 dilution into 4.5 mL of sterile saline). Inoculate the "GC" tube with 0.5 mL of this final 1:50 dilution.[2]
4. Incubation and Interpretation:
-
Place both tubes into the MGIT 960 instrument.
-
The test is complete when the Growth Control tube flags positive.
-
The result is interpreted based on the Growth Units (GU) of the Test tube compared to the control. Resistance is typically defined as a GU of ≥100.[10]
Visualizations
Experimental Workflow for PZA Susceptibility Testing
Caption: Workflow for PZA susceptibility testing using the reduced inoculum method.
Logic Diagram: How High Inoculum Causes False PZA Resistance
Caption: The causal pathway from a high inoculum to a false-resistant PZA result.
References
- 1. aphl.org [aphl.org]
- 2. Using Reduced Inoculum Densities of Mycobacterium tuberculosis in MGIT this compound Susceptibility Testing to Prevent False-Resistant Results and Improve Accuracy: A Multicenter Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. iss.it [iss.it]
- 5. CDST_LT: Inoculum preparation and incubation for MGIT DST | Knowledge Base [ntep.in]
- 6. journals.asm.org [journals.asm.org]
- 7. A simplified pyrazinamidase test for Mycobacterium tuberculosis this compound antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aphl.org [aphl.org]
- 9. Using Reduced Inoculum Densities of Mycobacterium tuberculosis in MGIT this compound Susceptibility Testing to Prevent False-Resistant Results and Improve Accuracy: A Multicenter Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to this compound with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PZA Inoculum Preparation | Knowledge Base [ntep.in]
- 12. Overcoming the Challenges of this compound Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Pyrazinamide (PZA) Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of acidic broth media for reliable in vitro Pyrazinamide (PZA) susceptibility testing of Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic broth medium required for in vitro PZA susceptibility testing?
A1: this compound (PZA) is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase (PZase).[1][2] This conversion and the subsequent antimicrobial activity of POA are highly dependent on an acidic environment.[3][4] PZA shows optimal activity at a pH of around 5.5 to 6.0, while it is largely inactive at a neutral pH in conventional culture media.[1][4][5] The acidic conditions facilitate the accumulation of POA inside the mycobacterial cell, leading to cellular damage.[3][6]
Q2: What are the main challenges associated with using acidic broth media for PZA testing?
A2: The primary challenge is that the acidic environment required for PZA activity also inhibits the growth of M. tuberculosis.[7][8][9] This can make the interpretation of results difficult and may lead to false resistance if the bacterial growth in the control medium is not robust.[9] Additionally, maintaining a stable acidic pH throughout the incubation period is crucial, as a small increase in pH can significantly reduce PZA activity.[4][10]
Q3: Can PZA susceptibility testing be performed at a neutral pH?
A3: Traditionally, PZA susceptibility testing has been performed in acidic media. However, recent research has explored the development of minimal media, such as PZA-S1, that may allow for the determination of PZA activity at a neutral pH of 6.8.[1][11] These methods are still under investigation but show promise in overcoming the challenges associated with acidic testing conditions.[5][12][13] Another approach is the Microscopic Observation Drug Susceptibility (MODS)-PZA assay, which has been evaluated for determining PZA susceptibility at neutral pH directly from sputum samples.[14]
Q4: What are the FDA-approved broth-based methods for PZA susceptibility testing?
A4: The two primary FDA-cleared broth-based systems for PZA susceptibility testing are the BACTEC™ MGIT™ 960 system and the VersaTREK™ Myco TB system.[6][15] Both systems utilize an acidified Middlebrook 7H9 broth to achieve the necessary low pH for PZA activity.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| False PZA Resistance | Inoculum too high: A large bacterial inoculum can raise the pH of the acidic medium towards neutrality, inactivating the PZA.[2][4][7] | Prepare the inoculum to a McFarland 0.5 standard and dilute it appropriately according to the test protocol. Using a reduced inoculum has been shown to mitigate false resistance.[2][7] |
| Inadequate pH of the medium: The pH of the broth medium may not be sufficiently acidic or may not be stable throughout the incubation period. | Ensure the medium is prepared and buffered correctly to maintain a pH between 5.5 and 6.0. Verify the pH of the final medium before inoculation. | |
| Presence of interfering substances: Components in the media supplement, such as bovine serum albumin (BSA), can bind to pyrazinoic acid (POA) and increase the pH.[4][15] | Consider using alternative supplements that support growth at low pH without interfering with PZA activity.[16] | |
| Poor or No Growth in Control | Inhibitory effect of acidic pH: The acidic environment of the medium can inhibit the growth of some M. tuberculosis strains.[9] | Ensure the use of a fresh, actively growing culture for inoculation. Some studies suggest using supplements like albumin-dextrose-catalase (ADC) instead of oleic acid-albumin-dextrose-catalase (OADC) to improve growth at low pH.[16][17] |
| Low inoculum density: An insufficient number of viable bacteria in the inoculum will result in poor or no growth. | Re-prepare the inoculum, ensuring it meets the required density. | |
| Inconsistent or a high rate of false resistance results | Variation in testing conditions: Small variations in pH, inoculum size, and media preparation can lead to significant differences in results.[10] | Standardize all aspects of the testing protocol, including media preparation, pH measurement, inoculum preparation, and incubation conditions. Regular quality control with well-characterized susceptible and resistant strains is essential. |
| Heteroresistance: The bacterial population may contain a mix of PZA-susceptible and -resistant isolates. | If heteroresistance is suspected, consider repeating the test and complementing it with molecular methods to detect mutations in the pncA gene.[7] |
Experimental Protocols
Preparation of Acidified Middlebrook 7H9 Broth (for Manual MIC Testing)
-
Prepare Middlebrook 7H9 Broth Base: Dissolve the appropriate amount of Middlebrook 7H9 broth powder in distilled water as per the manufacturer's instructions.
-
Supplementation: Add glycerol to a final concentration of 0.2% (v/v).
-
pH Adjustment: Aseptically adjust the pH of the broth to the desired acidic level (e.g., 5.9) using a sterile acidic solution, such as phosphoric acid.[18] This step is critical and should be performed carefully using a calibrated pH meter.
-
Addition of Growth Supplement: Aseptically add a suitable growth supplement. While OADC is common, some protocols recommend using an ADC supplement to improve growth at low pH.[16][17]
-
Sterility Check: Before use, incubate a sample of the prepared medium at 37°C for 48 hours to ensure sterility.
PZA Susceptibility Testing Workflow
Caption: Workflow for PZA susceptibility testing.
Mechanism of PZA Action and Resistance
Caption: Mechanism of PZA action and resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Determining the minimum inhibitory concentrations of this compound against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aphl.org [aphl.org]
- 7. Overcoming the Challenges of this compound Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Activity of this compound against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Determining the minimum inhibitory concentrations of this compound against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aphl.org [aphl.org]
- 16. Improved method for testing susceptibility of Mycobacterium tuberculosis to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved method for testing susceptibility of Mycobacterium tuberculosis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiometric method for testing susceptibility of mycobacteria to this compound in 7H12 broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing drug combinations to enhance Pyrazinamide's sterilizing effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing drug combinations to enhance the sterilizing effect of Pyrazinamide (PZA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro checkerboard assay shows antagonism between PZA and my test compound, but I expected synergy. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to unexpected antagonism in in vitro synergy assays with PZA:
-
pH of the Culture Medium: PZA's activity is highly dependent on an acidic environment (pH ~5.5-6.0). Standard bacteriological media are often neutral (pH 7.0-7.4), which can inhibit PZA's efficacy and mask synergistic effects. Ensure your assay medium is appropriately acidified.
-
Metabolic State of Mycobacterium tuberculosis: PZA is most effective against semi-dormant or non-replicating persister bacilli, which are typically found in acidic environments.[1][2] In standard broth cultures, where bacteria are actively replicating, PZA's activity is diminished. Consider using an established model for non-replicating persistence.
-
Inappropriate Drug Concentrations: The concentration range tested in your checkerboard assay might not be optimal for observing synergy. Ensure that the concentrations tested bracket the Minimum Inhibitory Concentration (MIC) of each drug individually.
-
Drug Interaction: Your test compound might interfere with the conversion of PZA (a prodrug) to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase).
Q2: I am observing significant hepatotoxicity in my murine model when combining PZA with a novel drug candidate. How can I manage or mitigate this?
A2: Hepatotoxicity is a known adverse effect of PZA, and this can be exacerbated in combination therapies.[3][4][5] Here are some strategies to consider:
-
Dose Optimization: The toxicity of PZA can be dose-dependent.[3] You may need to perform a dose-ranging study to find a concentration of your novel drug and/or PZA that maintains efficacy while minimizing liver injury. Some studies suggest that high-dose PZA is not significantly more hepatotoxic than lower doses, so careful evaluation is needed.[6]
-
Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule for PZA, which has been shown to reduce arthralgia, another side effect, and may impact hepatotoxicity.[6]
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine if your novel drug is altering the metabolism of PZA, leading to an accumulation of toxic metabolites.[5]
-
Liver Function Monitoring: Regularly monitor liver enzymes (ALT, AST) in your animal models to detect early signs of toxicity.[3]
-
Control Groups: Ensure you have appropriate control groups, including monotherapy arms for both PZA and your novel drug, to accurately attribute the observed toxicity.
Q3: My genotypic analysis shows a wild-type pncA gene, but the M. tuberculosis strain exhibits phenotypic resistance to PZA. What could explain this?
A3: While mutations in the pncA gene are the primary cause of PZA resistance, accounting for 72-98% of resistant strains, other mechanisms can be involved.[7]
-
Alternative Resistance Mechanisms: Resistance to PZA can also arise from mutations in other genes such as rpsA (ribosomal protein S1) and panD (aspartate decarboxylase), although these are less common.[2] Consider sequencing these genes as well.
-
Efflux Pumps: Overexpression of efflux pumps could potentially reduce the intracellular concentration of PZA or its active form, POA.
-
Reduced Uptake: The strain may have developed a mechanism to reduce the uptake of PZA.
-
Phenotypic Testing Issues: PZA susceptibility testing is notoriously difficult due to the requirement for an acidic pH, which itself can inhibit bacterial growth.[8] This can lead to false resistance results. It is crucial to use a reliable and validated phenotypic testing method.[7]
Q4: What is the rationale for combining PZA with newer anti-TB drugs like Bedaquiline and Pretomanid?
A4: The combination of PZA with novel agents like Bedaquiline (BDQ) and Pretomanid (Pa) is based on their complementary mechanisms of action and their potential for synergistic effects to shorten treatment duration.
-
Synergy: Preclinical and clinical studies have demonstrated synergistic or additive effects when PZA is combined with BDQ and Pa.[9][10][11] For instance, the combination of pretomanid and this compound has been shown to lead to more rapid killing of M. tuberculosis.[12]
-
Targeting Different Bacterial Populations: PZA is highly effective against the non-replicating "persister" bacteria found in the acidic, anaerobic environment of tuberculous lesions.[1][2] Bedaquiline targets ATP synthase, crucial for energy production in both replicating and non-replicating bacteria, while Pretomanid has a dual mode of action that is also effective under anaerobic conditions. This multi-pronged attack on different bacterial populations is key to the sterilizing effect of these combinations.
-
Treatment Shortening: Regimens containing these combinations, such as BPaMZ (Bedaquiline, Pretomanid, Moxifloxacin, and this compound), have shown the potential to shorten treatment for both drug-susceptible and drug-resistant TB.[13][14]
Data on PZA Combination Therapies
The following tables summarize quantitative data from studies on PZA in combination with other anti-tuberculosis drugs.
Table 1: Efficacy of Bedaquiline (BDQ), Pretomanid (Pa), and this compound (PZA) Combinations in a Murine Model
| Treatment Regimen | Mean Lung log10 CFU Count (after 1 month) |
| Bedaquiline + Moxifloxacin + this compound (BMZ) | ~2.5 |
| Bedaquiline + Pretomanid + Moxifloxacin + this compound (BPaMZ) | ~1.5 |
| Data synthesized from studies in BALB/c and nude mice, showing an approximate 1-log10 greater CFU reduction with the addition of Pretomanid.[9] |
Table 2: Bactericidal Activity of PZA-Containing Regimens in Patients with Tuberculosis
| Treatment Regimen | Daily Percentage Change in Time to Positive Signal (Days 0-56) |
| Bedaquiline (loading dose) + Pretomanid + this compound (BloadPaZ) | 4.87% |
| Bedaquiline (200mg daily) + Pretomanid + this compound (B200PaZ) | 4.69% |
| Isoniazid + Rifampicin + this compound + Ethambutol (HRZE - Standard of Care) | 3.32% |
| Data from a phase 2b clinical trial in patients with drug-susceptible tuberculosis.[13] |
Table 3: Pharmacokinetic-Pharmacodynamic Relationship of this compound
| Parameter | Finding | p-value |
| Higher PZA Cmax | Associated with shorter time to culture conversion | < 0.001 |
| Higher PZA Cmax | Associated with higher probability of 2-month culture conversion | < 0.001 |
| Data from TBTC Studies 27 and 28.[15] |
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Drug Synergy
This protocol outlines a method for assessing the synergistic, additive, indifferent, or antagonistic effects of PZA in combination with another antimicrobial agent against M. tuberculosis.
-
Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. Adjust the pH of the media to 6.0 with HCl.
-
Drug Stock Solutions: Prepare stock solutions of PZA and the test compound in an appropriate solvent (e.g., DMSO or water) at a concentration 100x the highest concentration to be tested.
-
Bacterial Inoculum: Culture M. tuberculosis H37Rv or a clinical isolate to mid-log phase (OD600 ≈ 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the prepared acidic 7H9 broth.
-
Assay Plate Setup:
-
In a 96-well microtiter plate, serially dilute the test compound horizontally and PZA vertically.[16][17]
-
The final volume in each well should be 200 µL, consisting of 100 µL of the bacterial inoculum and 100 µL of the drug dilutions.
-
Include wells with bacteria only (growth control) and media only (sterility control).
-
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Murine Model of Tuberculosis for Efficacy Testing
This protocol describes a common method for evaluating the efficacy of PZA-containing drug combinations in a mouse model of chronic tuberculosis.
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.[1]
-
Infection: Infect mice via aerosol with M. tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.[1]
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks post-infection. At this stage, the bacterial load in the lungs will be high, and the infection will be in a chronic state.
-
Treatment:
-
Assessment of Efficacy:
-
At specified time points (e.g., after 1 and 2 months of treatment), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and homogenize in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count the number of CFU.
-
-
Data Analysis: Compare the mean log10 CFU counts in the lungs of treated groups to the vehicle control group to determine the bactericidal activity of the drug combinations.
Protocol 3: pncA Gene Sequencing for PZA Resistance Detection
This protocol details the steps for amplifying and sequencing the pncA gene to identify mutations associated with PZA resistance.
-
DNA Extraction: Extract genomic DNA from an M. tuberculosis culture using a commercial kit or a standard CTAB method.
-
PCR Amplification:
-
Amplify the entire pncA open reading frame and its promoter region using specific primers.
-
Example primers: pncA_F3 (AAGGCCGCGATGACACCTCT) and pncA_R4 (GTGTCGTAGAAAGCGGCCGAT).[19]
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Ensure the sequencing reaction provides high-quality reads covering the entire gene.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type pncA sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Translate the nucleotide sequence to the amino acid sequence to determine if any mutations result in amino acid changes or a truncated protein.
-
-
Interpretation: Compare identified mutations to a database of known PZA resistance-conferring mutations to predict the resistance status of the isolate.
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Hepatotoxicity of this compound, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Toxicodynamic Evidence that High-Dose this compound Is Not More Hepatotoxic than the Low Doses Currently Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Phenotypic and Genotypic Methods for this compound Susceptibility Testing with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Counting this compound in Regimens for Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics and Bactericidal Activity of Combination Regimens in Pulmonary Tuberculosis: Application to Bedaquiline-Pretomanid-Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duration of pretomanid/moxifloxacin/pyrazinamide therapy compared with standard therapy based on time-to-extinction mathematics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bedaquiline, moxifloxacin, pretomanid, and this compound during the first 8 weeks of treatment of patients with drug-susceptible or drug-resistant pulmonary tuberculosis: a multicentre, open-label, partially randomised, phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bedaquiline-pretomanid-moxifloxacin-pyrazinamide for drug-sensitive and drug-resistant pulmonary tuberculosis treatment: a phase 2c, open-label, multicentre, partially randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing this compound for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination Chemotherapy with the Nitroimidazopyran PA-824 and First-Line Drugs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Pyrazinamide in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of Pyrazinamide (PZA) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects of this compound observed in long-term animal studies?
A1: The two most significant adverse effects associated with long-term this compound (PZA) administration in animal models are hepatotoxicity (liver injury) and hyperuricemia (elevated uric acid levels).[1][2] Hepatotoxicity appears to be dose-dependent and can manifest as elevated liver enzymes, hepatocellular necrosis, and inflammation.[1][3][4] Hyperuricemia is also a common finding, which can lead to complications such as gout and arthralgia in clinical settings.[2][5]
Q2: What is the mechanism behind this compound-induced hepatotoxicity?
A2: PZA is a prodrug that is metabolized in the liver to its active form, pyrazinoic acid (PA), by the enzyme amidase.[3][6] PA is then further metabolized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[3][6][7] Studies in both cell lines and animal models have indicated that the metabolites, particularly 5-OH-PA, are more toxic than PZA itself and are largely responsible for the observed hepatotoxicity.[6][7] The liver injury is characterized by hepatocellular necrosis, inflammation, and in some cases, cholestasis.[3]
Q3: Are certain animal models or genders more susceptible to this compound toxicity?
A3: Yes, some studies suggest gender-specific differences in susceptibility. For instance, one study in Wistar rats demonstrated that female rats were more sensitive to PZA-induced liver damage than their male counterparts.[1][2] The choice of animal model is also crucial, with rats and mice being the most commonly used for studying PZA-induced hepatotoxicity.[1][7][8]
Q4: When can I expect to see signs of toxicity in my long-term animal study?
A4: The onset of hepatotoxicity can vary depending on the dose and the animal model. In some rat studies, significant increases in liver enzymes such as aspartate transaminase (AST) and alanine transaminase (ALT) were observed after 7 weeks of daily oral administration of PZA at a dose of 500 mg/kg.[6] Another study in rats using doses of 1.0 and 2.0 g/kg for 4 weeks also reported dose-dependent liver injury.[1][2] It is crucial to implement regular monitoring from the early stages of the study.
Q5: What is the proposed mechanism for this compound-induced hyperuricemia?
A5: PZA's metabolite, pyrazinoic acid, is known to inhibit the renal tubular secretion of uric acid.[2][5] This leads to an accumulation of uric acid in the blood, resulting in hyperuricemia.[2][5] This effect is a significant concern in clinical practice and has been replicated in animal models.[2]
Troubleshooting Guide
This guide provides a step-by-step approach for researchers who encounter signs of hepatotoxicity or hyperuricemia during long-term animal studies with this compound.
Issue 1: Elevated Liver Enzymes (ALT, AST)
Step 1: Confirm the Finding
-
Repeat the liver function tests to rule out any sample handling errors.
-
Review your experimental records to ensure there were no deviations in PZA dosage or administration.
Step 2: Assess the Severity
-
Compare the enzyme levels to your baseline data and control group.
-
Clinically observe the animals for any signs of distress, such as weight loss, lethargy, or changes in appetite.[1][2]
Step 3: Consider Dose Modification
-
If the elevation is mild and the animals appear healthy, you might continue with the current dose but increase the frequency of monitoring.
-
For significant elevations or if the animals show clinical signs of toxicity, a dose reduction should be considered. PZA hepatotoxicity is dose-dependent.[4]
Step 4: Implement Hepatoprotective Strategies (Experimental)
-
Co-administration of an Amidase Inhibitor: The conversion of PZA to its toxic metabolite PA is mediated by amidase. Co-administration of an amidase inhibitor like bis-p-nitrophenyl phosphate (BNPP) has been shown to decrease PZA-induced hepatotoxicity in rats.[6][7]
-
Antioxidant Supplementation: Oxidative stress is implicated in PZA-induced liver injury.[1] Co-administration of an antioxidant, such as taurine, has demonstrated protective effects against PZA hepatotoxicity in rats by reducing reactive oxygen species (ROS) formation and lipid peroxidation.[9]
Step 5: Enhanced Monitoring
-
Increase the frequency of blood sampling for liver function tests.
-
Consider monitoring additional biomarkers of liver injury.
-
At the end of the study, perform detailed histopathological analysis of the liver tissue.
Issue 2: Elevated Serum Uric Acid Levels (Hyperuricemia)
Step 1: Confirm the Finding
-
Repeat the serum uric acid measurement.
-
Ensure that the sample collection and processing were done correctly.
Step 2: Assess for Clinical Signs
-
In animal models, clinical signs of hyperuricemia may not be as apparent as in humans. However, monitor for any signs of joint swelling or discomfort.
Step 3: Management Strategies (Experimental)
-
Hydration: Ensure the animals have ad libitum access to water, as adequate hydration can help in the excretion of uric acid.
-
Xanthine Oxidase Inhibitors (Caution): While drugs like allopurinol are used to treat hyperuricemia in humans, their use in this context requires careful consideration. Allopurinol inhibits xanthine oxidase, which is involved in the metabolism of pyrazinoic acid.[10] This could potentially alter the metabolic profile of PZA and its efficacy or toxicity in unforeseen ways.
-
Alternative Anti-tuberculosis agents (if applicable to the study design): In a clinical setting, if hyperuricemia becomes problematic, PZA might be substituted with another drug.[5] While not a direct management strategy for an ongoing study, this highlights the clinical significance of this side effect.
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Wistar Rats
-
Animals: Male or female Wistar rats (200 ± 20 g).[2]
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[2]
-
Drug Preparation: Prepare a fresh solution of this compound in saline daily.[6]
-
Administration: Administer PZA orally via gavage at a dose of 500 mg/kg/day for 7 weeks.[6] A higher dose of 1.0 or 2.0 g/kg/day for 4 weeks can also be used to induce more rapid and severe toxicity.[1][2]
-
Monitoring:
-
Record body weight weekly.
-
Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) for the measurement of serum ALT and AST.
-
At the end of the study, euthanize the animals and collect liver tissue for histopathological examination.
-
Protocol 2: Co-administration of Amidase Inhibitor (BNPP) for Hepatoprotection
-
Animals and Housing: As described in Protocol 1.
-
Groups:
-
Control (saline)
-
PZA (500 mg/kg/day, oral)
-
PZA (500 mg/kg/day, oral) + BNPP (50 mg/kg, oral)
-
-
Administration: Administer BNPP orally 30 minutes before the administration of PZA.[6]
-
Monitoring: Same as Protocol 1.
Protocol 3: Co-administration of Taurine for Hepatoprotection
-
Animals and Housing: As described in Protocol 1.
-
Groups:
-
Control
-
PZA (e.g., 1 g/kg/day, oral)
-
PZA (1 g/kg/day, oral) + Taurine (e.g., 50 mg/kg/day, intraperitoneal)
-
-
Administration: Administer Taurine via intraperitoneal injection daily.
-
Monitoring: In addition to ALT and AST, consider measuring markers of oxidative stress in the liver tissue at the end of the study, such as malondialdehyde (MDA) and glutathione (GSH) levels.[9]
Quantitative Data Summary
Table 1: Effect of this compound and BNPP on Liver Function in Rats
| Group | Dose | Duration | Serum AST (U/L) | Serum ALT (U/L) |
| Control | - | 7 weeks | Baseline | Baseline |
| PZA | 500 mg/kg/day | 7 weeks | Significantly Increased | Significantly Increased |
| PZA + BNPP | 500 mg/kg/day PZA + 50 mg/kg/day BNPP | 7 weeks | Significantly Lower than PZA group | Significantly Lower than PZA group |
Data summarized from Shih et al. (2013).[6][7]
Table 2: Dose-Dependent Effect of this compound on Liver Enzymes and Uric Acid in Rats
| Group | Dose | Duration | Serum ALT (U/L) | Serum AST (U/L) | Serum Uric Acid (mg/dL) |
| Control | - | 4 weeks | Baseline | Baseline | Baseline |
| Low-dose PZA | 1.0 g/kg/day | 4 weeks | Increased | Increased | Increased |
| High-dose PZA | 2.0 g/kg/day | 4 weeks | Significantly Increased | Significantly Increased | Significantly Increased |
Data summarized from Wang et al. (2017).[1][2]
Visualizations
Caption: Metabolic pathway of this compound and its link to hepatotoxicity.
Caption: Troubleshooting workflow for managing adverse effects.
References
- 1. This compound-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. This compound-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Hepatotoxicity of this compound, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound-Induced Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A novel mechanism underlies the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njppp.com [njppp.com]
- 10. jclinmedcasereports.com [jclinmedcasereports.com]
Technical Support Center: Enhancing the Solubility of Pyrazinamide Derivatives for In Vitro Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pyrazinamide derivatives during in vitro screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound derivative is insoluble in aqueous media. What is the first step to solubilize it for a screening assay?
A1: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent, followed by serial dilution in your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-30 mM) due to its high solubilizing power for a wide range of organic molecules.[1]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in 100% DMSO: Weigh your compound and dissolve it in pure, anhydrous DMSO to create a 10 mM or higher stock solution. Gentle warming (to 37°C) or vortexing can aid dissolution.[1]
-
Perform Serial Dilutions: Once fully dissolved in DMSO, perform serial dilutions in your final aqueous assay buffer (e.g., PBS, cell culture media). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.
-
Mind the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[1] For enzyme-based assays, higher concentrations may be tolerable, but this should be validated. Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.
Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "compound crashing out." It occurs when the compound is soluble in the organic solvent but not in the final aqueous solution.
Troubleshooting Strategies:
-
Reduce the Final Compound Concentration: Your compound's concentration in the final assay may be above its aqueous solubility limit. Try testing a lower concentration range.
-
Use Co-solvents: The addition of a co-solvent to the aqueous buffer can increase the solubility of your compound.[2] Commonly used co-solvents include ethanol, polyethylene glycol (PEG), or glycerol. The final concentration of the co-solvent should be optimized to ensure it doesn't affect the assay performance.
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by pH. If your this compound derivative has acidic or basic functional groups, adjusting the pH of the assay buffer may improve its solubility. For anti-mycobacterial assays, it's noteworthy that this compound itself is more active at an acidic pH (around 5.5-5.9), which may also influence the solubility and activity of its derivatives.[3][4]
-
Employ Solubilizing Excipients: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. This is a viable strategy if other methods fail.
Q3: I am observing inconsistent results in my screening assay, which I suspect is due to poor solubility. How can I confirm this?
A3: Visual inspection and analytical methods can help confirm solubility issues.
Confirmation Methods:
-
Visual Inspection: After diluting your DMSO stock into the assay medium, visually inspect the solution for any signs of precipitation (cloudiness, particles). You can do this by eye or under a microscope.
-
Turbidity Measurement: Use a plate reader to measure the absorbance of your compound solution at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance compared to the vehicle control indicates light scattering due to insoluble particles.
-
Nephelometry: This technique is more sensitive than turbidity measurements for detecting light scattering from insoluble particles.
Q4: Are there alternative solvents to DMSO for in vitro screening?
A4: While DMSO is the most common, other solvents can be used, depending on the compound's properties and the assay's tolerance.
Alternative Solvents:
-
Ethanol: Soluble for many organic compounds, but can be more toxic to cells than DMSO.[1]
-
Dimethylformamide (DMF): A strong organic solvent, but generally more toxic than DMSO.
-
Methanol: Can be used, but also carries a higher risk of cellular toxicity.
The choice of solvent should always be validated for its effect on the biological assay.
Data Presentation: Solubility of this compound in Various Solvents
The following tables summarize the solubility of the parent compound, this compound, in different solvent systems. This data can serve as a reference point when selecting solvents for your derivatives.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 25 - 30 | 203.07 - 243.68 |
| Dimethyl Formamide (DMF) | 25 | 203.07 |
| Ethanol | 2 | 16.24 |
| Water | 12 | 97.47 |
Data sourced from various chemical suppliers and publications.[1][5]
Table 2: Mole Fraction Solubility of this compound in Co-solvent Systems at 298.15 K (25°C)
| Co-solvent System | Mole Fraction of Organic Solvent | This compound Mole Fraction Solubility (x10³) |
| Methanol + Water | 0.6 | ~1.8 |
| Ethanol + Water | 0.7 | ~1.5 |
| Acetone + n-Propanol | 0.6 | ~2.5 |
| 1,4-Dioxane + Water | 0.85 | ~2.0 |
Data indicates a "cosolvent phenomenon" where solubility is maximal at a specific solvent ratio.[2][6][7]
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution and Working Solutions
-
Materials:
-
This compound derivative powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh 1-5 mg of the this compound derivative into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in the aqueous assay buffer to achieve the desired final concentrations for your experiment.
-
Crucial Step: Add the DMSO stock solution to the assay buffer and mix immediately. Do not add the buffer to the DMSO stock.
-
Ensure the final DMSO concentration in the highest concentration well is below the tolerance limit for your assay (typically <0.5% for cell-based assays).
-
Prepare a vehicle control with the same final concentration of DMSO in the assay buffer.
-
Visualizations
Caption: Workflow for preparing and testing this compound derivatives.
Caption: Activation pathway of the prodrug this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Solubility measurements, correlation and cosolvent phenomena for this compound in two mixed solvents [journal.buct.edu.cn]
- 3. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Correlating in vitro susceptibility results with in vivo Pyrazinamide efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazinamide (PZA). The following sections address common issues encountered when correlating in vitro susceptibility results with in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is there often a poor correlation between in vitro PZA susceptibility results and in vivo efficacy?
A1: The correlation between in vitro PZA susceptibility and in vivo efficacy can be inconsistent due to several factors:
-
Acidic pH Requirement: PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase). This conversion is optimal at an acidic pH (around 5.5), which mimics the environment of phagolysosomes where Mycobacterium tuberculosis resides within macrophages.[1] Standard in vitro culture conditions at neutral pH render PZA inactive, making susceptibility testing challenging and often not reflective of the in vivo environment.[1][2]
-
Inoculum Effect: A high bacterial inoculum in in vitro tests can raise the pH of the acidic medium, leading to inactivation of PZA and falsely resistant results.[3][4]
-
Variable Host Environments: In vivo, M. tuberculosis exists in diverse microenvironments with varying pH levels. PZA is most effective against semi-dormant bacilli in acidic, inflamed tissues.[5] This heterogeneity is not fully captured by uniform in vitro conditions.
-
Complex Resistance Mechanisms: While mutations in the pncA gene are the primary cause of PZA resistance, other mechanisms involving genes like rpsA, panD, and clpC1, as well as potential drug efflux pumps, can contribute to resistance and may not be detected by all susceptibility testing methods.[6][7]
Q2: What is the primary mechanism of action for PZA and how does resistance develop?
A2: PZA is a prodrug that diffuses into M. tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[5] POA is then thought to be expelled into the acidic extracellular environment where it becomes protonated (HPOA). This protonated form re-enters the bacillus and accumulates in the neutral pH of the cytoplasm, causing a drop in intracellular pH and disrupting membrane transport and energy production.[8]
The most common mechanism of resistance, occurring in 72-98% of PZA-resistant strains, is the presence of mutations in the pncA gene. These mutations can lead to a loss or reduction of PZase activity, preventing the conversion of PZA to its active POA form.[5]
Q3: Are there alternative mechanisms of PZA resistance besides pncA mutations?
A3: Yes, while pncA mutations are the most common, other mechanisms have been identified:
-
rpsA mutations: Mutations in the gene encoding ribosomal protein S1 have been found in some PZA-resistant strains.[7]
-
panD mutations: Mutations in the panD gene, which is involved in pantothenate and coenzyme A biosynthesis, have also been associated with PZA resistance.[6]
-
clpC1 mutations: Alterations in the clpC1 gene, encoding a caseinolytic protease, have been linked to PZA resistance.[6]
-
Efflux pumps: It is hypothesized that some strains with wild-type pncA may exhibit low-level PZA resistance due to active efflux of the drug.[5]
Troubleshooting Guides
Issue 1: False PZA Resistance in Phenotypic Drug Susceptibility Testing (DST)
-
Symptom: M. tuberculosis isolates with a wild-type pncA gene test as resistant in a liquid culture system like BACTEC™ MGIT™ 960.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Inoculum Size | An overly dense bacterial suspension can increase the pH of the acidic test medium, inactivating PZA.[4] Solution: Ensure the inoculum is prepared to the correct density (e.g., 0.5 McFarland standard). Consider performing repeat testing with a reduced inoculum.[9] |
| Incorrect pH of Medium | The acidic medium is crucial for PZA activity. Solution: Verify the pH of the prepared PZA-containing medium before inoculation. |
| Contamination | Contaminating organisms can alter the pH of the medium. Solution: Perform a purity check of the culture before initiating DST.[10] |
| Old Cultures | Using older cultures for inoculum preparation may lead to inaccurate results as they may contain metabolically inactive organisms.[4] Solution: Use fresh subcultures for preparing the test inoculum. |
Issue 2: Discrepancy Between Genotypic and Phenotypic Results
-
Symptom: An isolate has a known pncA mutation associated with resistance but tests as susceptible in phenotypic DST.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Heteroresistance | The bacterial population may contain a mix of susceptible and resistant isolates. Solution: Consider subcloning and re-testing individual colonies. Whole-genome sequencing (WGS) may also help identify subpopulations.[11] |
| Novel pncA Mutation | The identified pncA mutation may not confer resistance. Solution: Consult updated databases that classify the clinical relevance of pncA mutations. |
| Low Inoculum in Phenotypic Test | An insufficient number of bacteria in the inoculum may not show growth even in the absence of the drug, leading to a falsely susceptible result.[4] Solution: Ensure the inoculum density is standardized and that the growth control shows adequate growth. |
Data Presentation: In Vitro vs. In Vivo Correlation
The following tables summarize quantitative data from studies correlating in vitro PZA susceptibility with in vivo outcomes.
Table 1: Correlation of PZA MIC with In Vivo Efficacy in a Murine Model
| M. tuberculosis Isolate | In Vitro PZA MIC (µg/mL) | In Vivo Reduction in CFU/organ (log10) |
| Strain A | ≤ 256 | Significant reduction |
| Strain B | > 2,048 | No significant reduction |
| Note: Data from a study evaluating PZA activity against eight M. tuberculosis isolates in a murine infection model. PZA showed activity against isolates with MICs ≤ 256 µg/mL, though the correlation between absolute MIC and CFU reduction was inconsistent.[12] |
Table 2: Correlation of PZA MIC with Clinical Outcomes in MDR-TB Patients
| PZA MIC (mg/L) | 2-Month Culture Conversion Rate | 6-Month Culture Conversion Rate | Treatment Success Rate |
| 16 | 100.0% | 100.0% | 100.0% |
| 32 | 53.8% | 61.5% | 80.8% |
| 64 | 9.5% | 40.5% | 50.0% |
| Note: Data from a prospective cohort study of 143 patients with MDR-TB. Lower PZA MIC values were significantly associated with higher rates of sputum culture conversion and treatment success.[13] |
Table 3: Association of Phenotypic PZA Resistance with Treatment Outcomes in Previously Treated TB Cases
| PZA Susceptibility Status | Unfavorable Treatment Outcome (Adjusted Odds Ratio) | 95% Confidence Interval |
| PZA Resistant | 4.2 | 1.13–15.3 |
| PZA Susceptible | 1.0 (Reference) | - |
| Note: Data from a study of 66 previously treated TB cases. Patients with PZA-resistant isolates were over four times more likely to have an unfavorable treatment outcome.[14] |
Experimental Protocols
BACTEC™ MGIT™ 960 PZA Susceptibility Testing
This protocol is a summary for the qualitative detection of PZA susceptibility of M. tuberculosis.
-
Reagent Preparation:
-
Inoculum Preparation:
-
Use a 1 to 5-day old positive MGIT™ culture of M. tuberculosis.
-
If the culture is 1 or 2 days post-positive, use it directly.
-
If the culture is 3 to 5 days post-positive, dilute 1 mL of the broth into 4 mL of sterile saline (1:5 dilution).[15]
-
Mix the inoculum thoroughly.
-
-
Inoculation:
-
Label one MGIT™ PZA tube for the drug-containing test and one for the growth control (GC).
-
Inoculate 0.5 mL of the prepared inoculum into the drug-containing tube.
-
Prepare a 1:10 dilution of the inoculum by adding 0.5 mL to 4.5 mL of sterile saline. Inoculate 0.5 mL of this 1:10 dilution into the GC tube.[15]
-
-
Incubation and Analysis:
-
Place the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
-
The instrument's software compares the growth in the drug-containing tube to the growth control to determine susceptibility or resistance.[11]
-
Pyrazinamidase (PZase) Assay (Wayne's Method)
This assay phenotypically detects PZase activity.
-
Medium Preparation:
-
Prepare pyrazinamidase agar containing PZA.
-
Dispense the medium into screw-cap tubes and allow it to solidify in an upright position.[16]
-
-
Inoculation:
-
Inoculate the surface of two tubes of the agar with a heavy inoculum from an actively growing culture of the test isolate.[17]
-
Incubate the tubes aerobically at 35-37°C along with uninoculated control tubes.
-
-
Reagent Addition and Reading:
-
After 4 days of incubation, add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate solution to one inoculated tube and one control tube.[17]
-
After 4 hours at room temperature, observe for the development of a pink to red band in the agar, which indicates a positive result (PZase activity).[18]
-
If the 4-day test is negative, repeat the procedure with the second set of tubes after 7 days of incubation.[17]
-
pncA Gene Sequencing for PZA Resistance Detection
This protocol outlines the general steps for identifying mutations in the pncA gene.
-
DNA Extraction:
-
Extract genomic DNA from a pure culture of M. tuberculosis or directly from processed sputum samples using a suitable commercial kit or in-house method.
-
-
PCR Amplification:
-
Amplify the entire pncA gene and its promoter region using specific primers. An example of a PCR reaction mixture (25 µL) is:
-
Template DNA: 1-2.5 µL
-
Forward and Reverse Primers (0.75 µM each)
-
1x PCR Buffer
-
0.8 mM dNTPs
-
0.625 U Taq Polymerase[19]
-
-
Perform PCR with the following cycling conditions (example):
-
Initial denaturation: 95°C for 2 minutes
-
35 cycles of:
-
Denaturation: 95°C for 40 seconds
-
Annealing: 58-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 3 minutes[20]
-
-
-
PCR Product Purification and Sequencing:
-
Verify the PCR product size on an agarose gel.
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified product using both forward and reverse primers via Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type pncA sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions.[21]
-
Compare identified mutations to established databases to determine their association with PZA resistance.
-
Visualizations
Caption: Mechanism of action of this compound (PZA) in M. tuberculosis.
Caption: Primary mechanisms of this compound (PZA) resistance.
Caption: Integrated workflow for PZA drug susceptibility testing (DST).
References
- 1. Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determining the minimum inhibitory concentrations of this compound against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aphl.org [aphl.org]
- 5. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the Challenges of this compound Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing of Susceptibility of Mycobacterium tuberculosis to this compound with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aphl.org [aphl.org]
- 12. Activity of this compound in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Exposure and Susceptibility of this compound Correlate with Treatment Response in this compound-Susceptible Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to this compound in Mycobacterium tuberculosis complex isolates from previously treated tuberculosis cases in Southwestern Oromia, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. msa.sm.ee [msa.sm.ee]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Wayne’s assay: a screening method for indirect detection of this compound resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. jcmid.id [jcmid.id]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Pyrazinamide Dosage Adjustment in Animal Models with Co-morbidities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazinamide (PZA) in animal models, particularly in the presence of co-morbidities such as liver disease, kidney disease, and diabetes mellitus.
Troubleshooting Guides
Issue: Unexpectedly High Hepatotoxicity in Animal Models
Symptoms:
-
Elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels beyond the expected range for the PZA dose administered.
-
Severe histopathological liver damage (e.g., extensive necrosis, inflammation).
-
Unexpected morbidity or mortality in the experimental animals.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Underlying Co-morbidity: | Pre-existing or induced liver conditions can significantly increase PZA hepatotoxicity. For instance, in a carbon tetrachloride-induced liver injury model in Wistar rats, PZA administration led to persistently elevated AST and ALT levels.[1] |
| Co-administration of other hepatotoxic drugs: | The presence of other antitubercular drugs like isoniazid and rifampicin can potentiate PZA's hepatotoxic effects.[1] |
| Gender Differences: | Female rats have been shown to be more sensitive to PZA-induced liver damage.[2][3] |
| Dose Miscalculation: | Double-check all dosage calculations, especially when converting from human-equivalent doses. |
| Animal Strain Susceptibility: | Different strains of a species may have varying sensitivities to drug-induced liver injury. |
Issue: Inconsistent or Unexpected Pharmacokinetic (PK) Profile of this compound
Symptoms:
-
Wide variability in plasma concentrations of PZA and its active metabolite, pyrazinoic acid (POA), across animals in the same group.
-
Lower than expected maximum concentration (Cmax) or area under the curve (AUC).
-
Altered drug clearance.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Co-morbidities: | Liver Disease: Liver injury can alter the metabolism of PZA. In rats with CCl4-induced liver injury, co-administration of isoniazid with PZA resulted in a significant increase in the AUC of both PZA and POA.[1][4] Renal Impairment: Since PZA and its metabolites are primarily excreted by the kidneys, renal dysfunction can lead to their accumulation.[5] Dose adjustments are often necessary in patients with a creatinine clearance of less than 30 ml/min.[6] Diabetes Mellitus: Clinical studies in humans have shown that diabetes can be associated with reduced PZA concentrations.[3][4] One study in diabetic rats demonstrated that the co-morbidity exaggerates PZA-induced liver injury.[1] |
| Drug Interactions: | Co-administration of drugs like rifampicin can induce metabolic enzymes, potentially altering PZA clearance. |
| Food Effects: | The presence of food can affect the absorption of PZA. |
| Animal Handling and Stress: | Stress can influence physiological parameters and drug metabolism. |
Frequently Asked Questions (FAQs)
Hepatotoxicity
Q1: What is the established mechanism of this compound-induced hepatotoxicity?
A1: this compound is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase. POA is further metabolized to 5-hydroxypyrazinoic acid (5-OH-PA). Evidence from animal and clinical studies suggests that the accumulation of these metabolites, particularly 5-OH-PA, is linked to hepatotoxicity.[5][7] The toxicity is thought to involve oxidative stress and disturbances in purine and energy metabolism.[2][3]
Q2: Are there animal models that are more susceptible to PZA-induced hepatotoxicity?
A2: Studies have shown that female rats are more susceptible to PZA-induced liver damage than male rats.[2][3] The choice of animal model and strain should be carefully considered based on the specific research question.
Co-morbidities
Q3: How does pre-existing liver disease affect this compound dosage and toxicity in animal models?
A3: Pre-existing liver disease significantly impacts PZA's pharmacokinetic profile and exacerbates its hepatotoxicity. In a rat model of carbon tetrachloride-induced liver injury, the presence of liver damage led to altered PZA metabolism. When PZA was co-administered with isoniazid in these animals, there was a 2.02-fold increase in the Area-Under-the-Curve (AUC) for PZA and a 1.78-fold increase for its metabolite, pyrazinoic acid, indicating reduced clearance and increased exposure.[1][4] This suggests that in animal models with liver co-morbidities, a reduction in PZA dosage may be necessary to avoid excessive toxicity.
Q4: What are the recommendations for adjusting PZA dosage in animal models with renal impairment?
A4: While specific dosage adjustment guidelines for animal models with renal impairment are not well-established in the literature, clinical data from human patients provides valuable guidance. PZA and its metabolites are primarily excreted through the kidneys.[5] In patients with severe renal failure, the half-lives of PZA and POA are significantly prolonged.[6] For patients with a creatinine clearance of less than 30 mL/min, a dose of 25 to 35 mg/kg three times a week is recommended.[8] Researchers should consider implementing similar dose reduction strategies in animal models of severe renal insufficiency and closely monitor for signs of toxicity.
Q5: Is there any data on adjusting PZA dosage in diabetic animal models?
A5: There is a notable lack of specific studies on PZA dosage adjustments in diabetic animal models. However, clinical research in humans with tuberculosis and diabetes mellitus has shown that diabetes can be associated with lower plasma concentrations of PZA.[3][4] Interestingly, a study in streptozotocin-induced diabetic rats found that diabetes exaggerates the liver injury caused by antitubercular drugs, including PZA.[1] This suggests a complex interaction where diabetes might alter drug disposition and enhance its toxicity. Researchers should exercise caution when dosing PZA in diabetic animal models, starting with standard doses and meticulously monitoring for both efficacy and signs of increased hepatotoxicity. This remains an area requiring further investigation.
Experimental Protocols
Induction of Liver Injury in Rats (Carbon Tetrachloride Model)
This protocol is based on the methodology described by Pharmacokinetic Assessment of this compound and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats.[1][4]
-
Animal Model: Male Wistar rats.
-
Inducing Agent: Carbon tetrachloride (CCl4) mixed 1:1 in olive oil.
-
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of 0.5 ml/kg of the CCl4 solution on day zero to induce liver injury.
-
From day 1 to day 21, administer daily oral doses of PZA and any other co-administered drugs.
-
-
Monitoring:
-
Assess liver function tests (LFTs), such as ALT and AST, at baseline (day 0) and at regular intervals (e.g., days 1, 7, and 21).
-
Conduct pharmacokinetic sampling by collecting blood at various time points (e.g., 0, 0.5, 1, 3, 6, 12, and 24 hours) post-dosing on a designated day (e.g., day 20).
-
Perform histopathological examination of the liver at the end of the study.
-
Induction of Renal Impairment in Rats (5/6 Subtotal Nephrectomy Model)
This is a widely used surgical model to induce chronic kidney disease.[1]
-
Animal Model: Rats (e.g., Sprague-Dawley).
-
Procedure:
-
Stage 1: Anesthetize the rat. Through a flank incision, remove the right kidney (right nephrectomy).
-
Stage 2 (one week later): Anesthetize the rat. Ligate branches of the left renal artery to infarct the upper and lower two-thirds of the left kidney, leaving approximately one-third of the kidney mass functional.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
Confirmation of Renal Impairment: Monitor for increased serum creatinine and urea levels, and the development of proteinuria.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (PZA) and Pyrazinoic Acid (PA) in a Rat Model of Liver Injury [1][4][9]
| Treatment Group | Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| PZA Alone | PZA | 25.3 ± 2.1 | 1.0 | 150.2 ± 15.4 |
| PA | 8.9 ± 0.9 | 3.0 | 75.6 ± 8.1 | |
| PZA + Isoniazid | PZA | 42.1 ± 3.8 | 1.0 | 303.4 ± 29.7 |
| PA | 12.5 ± 1.1 | 3.0 | 134.5 ± 14.2 | |
| PZA + Rifampicin | PZA | 30.1 ± 2.9 | 1.0 | 210.7 ± 22.3 |
| PA | 10.2 ± 1.0 | 3.0 | 98.9 ± 10.5 | |
| PZA + Isoniazid + Rifampicin | PZA | 38.9 ± 3.5 | 1.0 | 289.6 ± 28.1 |
| PA | 11.8 ± 1.2 | 3.0 | 125.7 ± 13.6 |
Data are presented as mean ± SD.
Table 2: Dose-Dependent Activity of this compound in Murine and Guinea Pig Models of Tuberculosis [2]
| Animal Model | PZA Dose (mg/kg) | Reduction in Lung CFU (log10) |
| Mouse | 37.5 | Minimal Activity |
| 75 | Minimal Activity | |
| 150 (Human-equivalent) | ~1.0 | |
| 300 | 1.7 | |
| Guinea Pig | 75 | No significant activity |
| 150 | ~0.4 | |
| 300 (Human-equivalent) | ~1.0 | |
| 600 | 3.0 |
Visualizations
Caption: Metabolic activation of this compound and proposed pathway to hepatotoxicity.
Caption: General experimental workflow for studying PZA in co-morbid animal models.
References
- 1. Influence of diabetes on liver injury induced by antitubercular drugs and on silymarin hepatoprotection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Diabetes Mellitus on the Pharmacokinetics and Pharmacodynamics of Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Diabetes Mellitus on the Pharmacokinetics and Pharmacodynamics of Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review on the effect of diabetes mellitus on the pharmacokinetics of TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Assessment of this compound and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TB R&D Weekly Update: Recommended Dose of this compound Could Be Inadequate | Working Group for New TB Drugs [newtbdrugs.org]
Validation & Comparative
Pyrazinamide's Edge: A Comparative Analysis of First-Line Tuberculosis Drugs
A deep dive into the efficacy of Pyrazinamide (PZA) compared to its first-line counterparts—Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB)—reveals its unique and indispensable role in the modern multi-drug regimen for tuberculosis (TB). While all four drugs are crucial for combating Mycobacterium tuberculosis, PZA exhibits a distinct sterilizing activity, particularly against semi-dormant bacilli in acidic environments, which is critical for shortening the duration of therapy and preventing relapse.
This guide provides a comparative analysis of the efficacy of these four essential medicines, supported by experimental data from in vitro and in vivo studies. We will explore their mechanisms of action, bactericidal and sterilizing activities, and performance in preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Tale of Two Environments
The in vitro efficacy of anti-TB drugs is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The activity of PZA is highly dependent on an acidic environment, mimicking the conditions within phagolysosomes of macrophages and caseous granulomas where TB bacilli can persist.
| Drug | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Key Conditions |
| Isoniazid (INH) | 0.015 - 0.25 | 0.032 - 0.06 | ~0.2 | Middlebrook 7H10/7H9 Broth |
| Rifampicin (RIF) | 0.03 - 0.5 | 0.064 - 0.125 | ~0.5 | Middlebrook 7H10/7H9 Broth |
| Ethambutol (EMB) | 0.5 - 4.0 | 1.0 - 2.0 | 2.0 - 5.0 | Middlebrook 7H10/7H9 Broth |
| This compound (PZA) | 25 - >100 | ~50 | ~100 | Acidic (pH 5.5-5.9) Middlebrook 7H10/7H9 Broth |
Note: MIC values can vary between studies depending on the specific M. tuberculosis strains and testing methodologies used.
The bactericidal activity, or the ability of a drug to kill bacteria, is another critical parameter. Time-kill kinetic assays measure the rate of bacterial killing over time. Isoniazid exhibits the most potent early bactericidal activity against rapidly dividing bacilli.[1][2] In contrast, this compound shows very little activity in the first two days but is crucial for eliminating persistent, slow-growing bacteria.[2]
| Drug | Bactericidal Activity (Log10 CFU/mL Reduction) | Timepoint | Key Characteristics |
| Isoniazid (INH) | High initial kill rate | 0-2 days | Most effective against rapidly multiplying bacilli. |
| Rifampicin (RIF) | Moderate to high kill rate | Throughout treatment | Effective against both actively dividing and semi-dormant bacilli. |
| Ethambutol (EMB) | Low (bacteriostatic) | Delayed onset | Primarily inhibits growth and prevents the emergence of resistance. |
| This compound (PZA) | Low initial kill rate, high sterilizing activity | After initial phase | Targets semi-dormant bacilli in acidic environments. |
In Vivo Efficacy: The Power of this compound in Preclinical Models
Animal models, particularly the mouse model of tuberculosis, are indispensable for evaluating the in vivo efficacy of anti-TB drugs and regimens. These models allow for the assessment of a drug's ability to reduce bacterial load in organs (primarily the lungs) and to prevent disease relapse after treatment completion.
Studies in mouse models have consistently demonstrated that the inclusion of this compound in a multi-drug regimen is essential for its sterilizing activity and for shortening the duration of therapy. Regimens containing rifampin and this compound are particularly effective at preventing relapse.[3]
| Treatment Regimen | Mean Lung Bacterial Load (Log10 CFU) after 2 Months | Relapse Rate (%) after 6 Months of Treatment | Mouse Model |
| Untreated Control | ~7.0 - 8.0 | 100 | BALB/c or C57BL/6 |
| Isoniazid (INH) + Rifampicin (RIF) | Variable, higher than RIF+PZA | Higher than regimens with PZA | BALB/c or C57BL/6 |
| Rifampicin (RIF) + this compound (PZA) | Significant reduction | Low | BALB/c or C57BL/6 |
| INH + RIF + this compound (PZA) | Strong reduction | Very low to none | BALB/c or C57BL/6 |
Note: The data presented is a synthesis of typical results from various mouse model studies and may not represent a single specific experiment.
Mechanisms of Action: Different Targets, Synergistic Effects
The efficacy of the first-line anti-TB drugs stems from their diverse mechanisms of action, which target different essential pathways in M. tuberculosis. This multi-pronged attack is key to the success of combination therapy.
Figure 1: Mechanisms of Action of First-Line TB Drugs
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of M. tuberculosis.
Methodology: A common method is the broth microdilution assay using a 96-well plate format.
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Dilution: The drugs are serially diluted in the 96-well plates to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. For this compound, the broth is acidified to a pH of 5.5-5.9.
References
- 1. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early bactericidal activity of ethambutol, this compound and the fixed combination of isoniazid, rifampicin and this compound (Rifater) in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Comparative Guide to Novel Pyrazinamide Susceptibility Testing Methods Against the BACTEC 460 Benchmark
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Protocols
The accurate determination of Pyrazinamide (PZA) susceptibility in Mycobacterium tuberculosis is a cornerstone of effective tuberculosis treatment. For decades, the radiometric BACTEC 460 system has been considered the gold standard for PZA susceptibility testing. However, its reliance on radioactive materials and its discontinuation have spurred the development and validation of novel, non-radiometric methods. This guide provides a comprehensive comparison of the performance of these alternative methods against the BACTEC 460 system, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate testing strategy.
Performance Comparison of this compound Susceptibility Testing Methods
The performance of various novel PZA susceptibility testing methods has been rigorously evaluated against the BACTEC 460 system. The following table summarizes the key performance indicators, including sensitivity, specificity, and overall agreement, as reported in multiple studies.
| Method | Principle | Sensitivity (%) | Specificity (%) | Overall Agreement (%) | Key Advantages | Key Limitations |
| BACTEC MGIT 960 | Non-radiometric automated liquid culture | 92.0 - 96.6[1][2] | 99.2[3] | 92.0 - 96.6[1][2] | Automated, non-radiometric, high throughput | Higher rate of false resistance reported in some studies[4], requires specialized equipment |
| Pyrazinamidase (PZase) Assay (Wayne Test) | Enzymatic | 79 - 83.33[5][6] | 98.9 - 100[3][5] | ~99.2[5] | Inexpensive, simple to perform | Some resistant strains may show PZase activity[6], subjective interpretation |
| Molecular Methods (pncA Sequencing) | Genotypic (detects mutations in the pncA gene) | ~92[7] | 90.9[3] | Not directly reported | Rapid results, can detect resistance-conferring mutations | Some resistance mechanisms are independent of pncA mutations[6], costly |
| Colorimetric Assays (REMA, MTT) | Redox indicator-based | Not explicitly compared to BACTEC 460 in provided results | REMA: 98.5, MTT: 100[3] | Not directly reported | Inexpensive, suitable for high-throughput screening | Less standardized, may require further validation |
| Pyrazinoic Acid (POA) Efflux Rate | Measures the rate of POA extrusion from bacteria | 70.83 - 92.85[8] | 100[8] | Not directly reported | Novel approach, high specificity | Still in research phase, not widely adopted |
Experimental Protocols: A Closer Look
The methodologies employed in these validation studies are critical for interpreting the performance data. Below are detailed protocols for the key experiments cited.
BACTEC 460 Radiometric System (Reference Method)
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard.
-
Vial Inoculation: Two BACTEC 12B vials are used per isolate. One vial serves as a drug-free control, while the other is supplemented with PZA at a final concentration of 100 µg/mL. The pH of the medium is acidic (typically around 6.0).[6]
-
Incubation and Monitoring: Vials are incubated at 37°C in the BACTEC 460 instrument, which monitors the production of 14CO2 as an indicator of mycobacterial growth.
-
Interpretation of Results: The growth index (GI) of the drug-containing vial is compared to the GI of the control vial. An isolate is considered resistant if the GI in the PZA-containing vial is greater than a predefined threshold (e.g., >11% of the control) after the control vial reaches a GI of at least 200.[6][8]
BACTEC MGIT 960 System
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from either a liquid or solid culture.
-
Tube Inoculation: A drug-free MGIT growth control tube and a MGIT tube containing PZA (typically at 100 µg/mL in an acidified medium) are inoculated with the bacterial suspension.[9]
-
Incubation and Monitoring: The tubes are incubated in the BACTEC MGIT 960 instrument, which automatically monitors oxygen consumption via a fluorescent sensor at the bottom of the tube.
-
Interpretation of Results: The instrument's algorithm compares the time to positivity of the drug-containing tube with that of the growth control to determine susceptibility or resistance.
Pyrazinamidase (PZase) Assay (Wayne Test)
-
Medium Preparation: A specialized agar medium containing PZA and an acidic pH indicator is prepared.
-
Inoculation: A heavy inoculum of the M. tuberculosis isolate is stabbed into the agar.
-
Incubation: The inoculated medium is incubated at 37°C for several days.
-
Interpretation of Results: The development of a pink band in the medium indicates the hydrolysis of PZA to pyrazinoic acid and ammonia, signifying a positive PZase test (susceptible). The absence of a color change indicates a negative result (resistant).[9]
Molecular Testing (pncA Gene Sequencing)
-
DNA Extraction: Genomic DNA is extracted from the M. tuberculosis isolate.
-
PCR Amplification: The pncA gene is amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced to identify any mutations.
-
Interpretation of Results: The obtained sequence is compared to the wild-type pncA sequence. The presence of mutations known to confer PZA resistance indicates a resistant isolate.
Visualizing the Validation Workflow
To better understand the logical flow of validating a novel PZA susceptibility testing method, the following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for validating a novel PZA susceptibility test against the BACTEC 460 standard.
References
- 1. Evaluation of the fully automated BACTEC MGIT 960 system for testing susceptibility of Mycobacterium tuberculosis to this compound, streptomycin, isoniazid, rifampin, and ethambutol and comparison with the radiometric BACTEC 460TB method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing of Susceptibility of Mycobacterium tuberculosis to this compound with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to this compound with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound drug susceptibility of M. tuberculosis by radiometric BACTEC and enzymatic pyrazinamidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Phenotypic and Genotypic Methods for this compound Susceptibility Testing with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Approach for this compound Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aphl.org [aphl.org]
Head-to-Head Comparison of Pyrazinamide Analogs in Preclinical Models: A Guide for Researchers
For Immediate Release
In the ongoing battle against tuberculosis (TB), the development of novel therapeutics remains a critical priority. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB treatment, valued for its unique ability to sterilize persistent mycobacterial populations. However, the emergence of PZA-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new analogs that can overcome these resistance mechanisms and offer improved efficacy and safety profiles. This guide provides a head-to-head comparison of promising this compound analogs that have been evaluated in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Mechanism of Action: A Common Thread
This compound is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][2] POA is believed to disrupt membrane transport and energy production in M. tuberculosis, particularly in the acidic environment of phagosomes where persistent bacteria are thought to reside. A key target of POA has been identified as the PanD protein, which is essential for coenzyme A biosynthesis.[1][3] Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing the conversion of PZA to POA.[1][2] Many of the analog development strategies, therefore, focus on bypassing this activation step or inhibiting alternative targets.
In Vitro Efficacy: A Glimpse of Potential
A variety of PZA analogs have been synthesized and evaluated for their in vitro activity against M. tuberculosis. The following tables summarize the minimum inhibitory concentration (MIC) data for some of the most studied classes of analogs.
5-Substituted this compound Analogs
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Notes | Reference(s) |
| This compound (PZA) | >100 (at neutral pH) | Standard first-line anti-TB drug. | [4][5] |
| 5-Chlorothis compound (5-Cl-PZA) | 12.5 - 25 (at neutral pH) | Shows significant activity at neutral pH, unlike PZA. | [4][5] |
Pyrazinoic Acid (POA) Analogs
| Compound | M. bovis BCG MIC (µM) | Notes | Reference(s) |
| Pyrazinoic Acid (POA) | 100-200 | Active form of PZA. | [2] |
| 3-amino-POA analog | 20-50 | [2] | |
| 5-amino-POA analog | 20-50 | [2] | |
| 3,5-diamino-POA analog | 20-50 | [2] | |
| Alkylamino-POA analogs | 10-20 | Reported to be 5 to 10-fold more potent than POA. | [1][3] |
Pyrazinoic Acid Ester (PAE) Analogs
Several studies have explored pyrazinoic acid esters as a strategy to improve cell penetration and bypass PZA resistance. These esters are designed to be hydrolyzed by intracellular esterases to release the active POA. Some long-chain alcohol moieties of these esters may also possess intrinsic antimycobacterial activity.[6][7]
In Vivo Efficacy: The Preclinical Proving Ground
While in vitro data are crucial for initial screening, in vivo studies in animal models are essential to evaluate the true therapeutic potential of drug candidates. The following table summarizes the available head-to-head in vivo efficacy data for this compound analogs compared to the parent drug.
| Compound | Animal Model | Dosing Regimen | Efficacy (Reduction in Bacterial Load) | Reference(s) |
| This compound (PZA) | BALB/c mice | 150 mg/kg, 5 days/week for 4 or 8 weeks | Significant reduction in lung CFU counts. | [4][5] |
| 5-Chlorothis compound (5-Cl-PZA) | BALB/c mice | 37.5, 75, and 150 mg/kg, 5 days/week for 4 and 8 weeks | No antimicrobial activity observed at any dose. | [4][5] |
It is noteworthy that despite its promising in vitro activity at neutral pH, 5-Cl-PZA failed to demonstrate efficacy in the murine model of tuberculosis.[4][5] This highlights the critical importance of in vivo validation in preclinical drug development. Data on the in vivo efficacy of other promising analog classes, such as the alkylamino-POA and pyrazinoic acid ester analogs, in direct comparison with this compound are eagerly awaited by the research community.
Toxicity Profile: A Key Consideration for Clinical Translation
Preclinical toxicity assessment is a critical step in drug development. The available data on the cytotoxicity of this compound analogs is summarized below.
| Compound | Cell Line | Assay | Results | Reference(s) |
| Morphazinamide (MZA) | Rats (in vivo) | Biochemical blood and liver tissue tests | Both MZA and PZA were found to be hepatotoxic and, in high doses, also nephrotoxic. | [8] |
| Copper this compound (CuPZA) | Rats (in vivo) | Biochemical analysis | CuPZA showed a lower LD50 than PZA, suggesting higher toxicity. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing preclinical data.
In Vitro Antimycobacterial Susceptibility Testing
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv is the most commonly used laboratory strain. Clinical isolates, including drug-resistant strains, are also utilized.
-
Culture Media: Middlebrook 7H9 broth (at neutral pH for analogs active under these conditions) or acidified media (pH 5.8-6.0) for PZA and certain analogs are standard.[4][5]
-
Assay Method: The microplate-based broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Readout: Bacterial growth can be assessed visually, by measuring optical density (OD), or using viability indicators like resazurin.
In Vivo Efficacy Testing in a Murine Model of Tuberculosis
-
Animal Model: BALB/c or C57BL/6 mice are the most frequently used strains for establishing a chronic tuberculosis infection.[9]
-
Infection: Mice are infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs are administered orally by gavage, typically 5 days a week for a duration of 4 to 8 weeks.[4][5]
-
Efficacy Assessment: The primary endpoint is the reduction in the bacterial load in the lungs and sometimes the spleen, as determined by counting colony-forming units (CFU) on agar plates.
Cytotoxicity Assays
-
Cell Lines: Various mammalian cell lines, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), are used to assess general cytotoxicity.
-
Assay Methods: Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, or neutral red uptake assay. These assays measure cell viability and proliferation.
-
Endpoint: The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined to assess the cytotoxic potential of the analogs.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical preclinical development workflow for this compound analogs.
Caption: Preclinical development workflow for this compound analogs.
Signaling Pathway: The Mechanism of this compound Action
The conversion of the prodrug this compound to its active form, pyrazinoic acid, and its subsequent interaction with the PanD enzyme is a critical pathway for its antimycobacterial effect.
Caption: Mechanism of action of this compound in M. tuberculosis.
Conclusion
The development of novel this compound analogs holds significant promise for the future of tuberculosis therapy. While several analogs have demonstrated encouraging in vitro activity, the discordance between in vitro and in vivo results, as exemplified by 5-chlorothis compound, underscores the complexity of preclinical drug development. Further head-to-head in vivo comparative studies are urgently needed to identify the most promising candidates for clinical translation. This guide serves as a valuable resource for researchers in the field, providing a structured overview of the current preclinical data and highlighting the critical path forward in the quest for more effective and safer treatments for tuberculosis.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 4. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. Esters of Pyrazinoic Acid Are Active against this compound-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of morphazinamide compared with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Pyrazinamide's Sterilizing Power: A Comparative Guide Across Animal Models
For researchers, scientists, and drug development professionals, understanding the sterilizing activity of Pyrazinamide (PZA), a cornerstone of tuberculosis (TB) therapy, is critical for the development of new and improved treatment regimens. This guide provides a comprehensive comparison of PZA's efficacy in key animal models, supported by experimental data, detailed protocols, and visual representations of its mechanism of action and experimental workflows.
This compound's unique ability to eradicate persistent, non-replicating mycobacteria, particularly in the acidic environment of inflammatory lesions, is crucial for shortening the duration of TB treatment. However, its efficacy can vary significantly across different preclinical animal models, underscoring the importance of selecting the appropriate model for specific research questions. This guide delves into the sterilizing activity of PZA in mouse, guinea pig, and rabbit models of tuberculosis.
Quantitative Comparison of this compound's Sterilizing Activity
The following tables summarize the bactericidal and sterilizing effects of PZA across different animal models, focusing on the reduction of Mycobacterium tuberculosis colony-forming units (CFU) in the lungs and spleen.
Table 1: Sterilizing Activity of this compound in Murine Models
| Mouse Strain | PZA Dosage (mg/kg) | Treatment Duration | Organ | Mean Log10 CFU Reduction vs. Untreated Control | Reference |
| BALB/c | 150 | 4 weeks | Lungs | >2.0 | [1] |
| BALB/c | 150 | 4 weeks | Lungs | ~1.0 | [2] |
| BALB/c | 450 (POA) | 4 weeks | Lungs | ~0.7 | [1] |
| C3HeB/FeJ | 150 | 4 weeks | Lungs | No demonstrable activity | [1] |
Table 2: Sterilizing Activity of this compound in the Guinea Pig Model
| PZA Dosage (mg/kg) | Treatment Duration | Organ | Mean Log10 CFU Reduction vs. Untreated Control | Reference |
| 75 | 28 days | Lungs | No significant activity | [2] |
| 150 | 28 days | Lungs | Minimal activity | [2] |
| 300 (human-equivalent) | 28 days | Lungs | ~1.1 | [2] |
| 600 | 28 days | Lungs | ~3.0 | [2] |
Table 3: Sterilizing Activity of this compound in the Rabbit Model
| Rabbit Model | PZA Dosage (mg/kg) | Treatment Duration | Organ | Outcome | Reference |
| Infected with PZA-resistant mutant | 175 | 10 weeks | Lungs | No demonstrable bactericidal activity | [1][3] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of typical protocols used to assess PZA's sterilizing activity.
Murine Model Protocol
-
Animal Strain: BALB/c or C3HeB/FeJ mice are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a chronic infection.
-
Treatment: Treatment with PZA, typically administered by oral gavage, begins several weeks post-infection. Dosages can range from 150 mg/kg to higher doses.
-
Assessment: At specified time points, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on nutrient agar (e.g., Middlebrook 7H11) to enumerate CFU. The log10 CFU reduction is calculated by comparing the bacterial load in treated mice to that in untreated controls.[1][2][3]
Guinea Pig Model Protocol
-
Animal Strain: Hartley or other susceptible strains of guinea pigs are used.
-
Infection: Similar to the murine model, guinea pigs are infected with M. tuberculosis via aerosol inhalation.
-
Treatment: PZA is administered orally, often at doses ranging from 75 mg/kg to 600 mg/kg.
-
Assessment: The primary endpoint is the bacterial load in the lungs, determined by CFU counting after a defined treatment period.[2]
Rabbit Model Protocol
-
Animal Strain: New Zealand White rabbits are a common choice as they develop caseous necrotic granulomas similar to those in humans.
-
Infection: Rabbits can be infected via aerosol exposure to establish a pulmonary infection.
-
Treatment: PZA is administered orally. In some studies, to investigate the mechanism of action, rabbits are infected with PZA-resistant strains of M. tuberculosis.
-
Assessment: The efficacy of PZA is evaluated by measuring the bacterial load (CFU) in the lungs and assessing the pathology of lung lesions.[1][3][4]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PZA's action and its evaluation, the following diagrams have been generated using Graphviz.
References
- 1. High Systemic Exposure of Pyrazinoic Acid Has Limited Antituberculosis Activity in Murine and Rabbit Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Systemic Exposure of Pyrazinoic Acid Has Limited Antituberculosis Activity in Murine and Rabbit Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling this compound Lesion-Specific Pharmacokinetics and Efficacy from Rabbit Data | Savic Lab [pharm.ucsf.edu]
Validation of LC-MS/MS methods for Pyrazinamide quantification against established techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Pyrazinamide against established analytical techniques. The following sections detail the performance characteristics, experimental protocols, and visual workflows of LC-MS/MS and High-Performance Liquid Chromatography with UV detection (HPLC-UV), with additional context on Gas Chromatography-Mass Spectrometry (GC-MS) and Microbiological Assays.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical for therapeutic drug monitoring, pharmacokinetic studies, and drug development. While LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, other methods like HPLC-UV offer advantages in terms of cost and accessibility.[1][2] This section provides a quantitative comparison of these methods based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% CV) | Accuracy (%) | Extraction Method | Reference |
| 1 - 65 | 1 | < 9 | 92.1 - 105.5 | Solid Phase Extraction (SPE) | [3] |
| 0.935 - 60.408 | 0.935 | < 9.86 | 90.43 - 113.02 | Solid Phase Extraction (SPE) | [4] |
| 1.0 - 100 | 1.0 | < 15 | Within ±15% of nominal | Protein Precipitation | [1] |
| 0.5 - 100 | 0.5 | < 15 | Within ±15% of nominal | Liquid-Liquid Extraction (LLE) | [5] |
| 2 - 80 | 2 | Not Specified | Not Specified | Ultrafiltration | [6] |
| 0.1 - 30 | 0.1 | 1.10 - 4.57 | 93.5 - 106.7 | Liquid-Liquid Extraction (LLE) | [7] |
Table 2: Performance Characteristics of HPLC-UV Methods for this compound Quantification in Human Plasma
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% RSD) | Accuracy (%) | Extraction Method | Reference |
| 1 - 10 | 1 | < 5 | 68.94 - 116.02 | Liquid-Liquid Extraction (LLE) | [8] |
| 5 - 60 | 5 | < 15 | Within ±15% of nominal | Protein Precipitation | [5] |
| 1.5 - 60.0 | 1.5 | < 15 | Within ±15% of nominal | Protein Precipitation | [9] |
| 2.00 - 50.00 | 2.00 | < 15 | Within ±15% of nominal | Not Specified | [10] |
Summary of Comparison:
LC-MS/MS methods generally exhibit lower Limits of Quantification (LLOQ), indicating higher sensitivity, and often demonstrate a wider linear range compared to HPLC-UV methods.[3][4][5][6][7] The precision and accuracy of both techniques are typically within acceptable bioanalytical method validation limits (±15%).[1][5][8][9][10] HPLC-UV methods, however, are noted to be more economical and simpler in terms of operation and maintenance.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides comprehensive protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for this compound Quantification
This protocol is a representative example based on common practices in the cited literature.[1][3][4]
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma, add an internal standard (e.g., this compound-d3).
-
Pre-treat the sample by adding 400 µL of 0.1% formic acid and vortex.
-
Condition a solid-phase extraction cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the internal standard with the mobile phase.
2. Chromatographic Conditions
-
Column: Hypersil Gold C18 (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol and 10 mM ammonium formate with 0.1% formic acid in water (90:10 v/v).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 124.1 → 81.1.[7]
-
MRM Transition for Internal Standard (this compound-d3): m/z 127.2 → 84.[5]
4. Data Analysis
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
HPLC-UV Method for this compound Quantification
This protocol is a representative example based on common practices in the cited literature.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard.
-
Add 700 µL of methanol and vortex for 5 minutes.[8]
-
Centrifuge the mixture at 5000 rpm for 10 minutes.[8]
-
Collect the supernatant and filter it through a 0.2 µm syringe filter.[8]
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of two mobile phases.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 40 µL.[8]
-
UV Detection Wavelength: 238 nm.[8]
3. Data Analysis
-
Quantify this compound concentration by comparing the peak area of the analyte to that of the internal standard against a calibration curve.
Established Techniques: An Overview
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. While less common for the routine quantification of this compound in biological matrices compared to LC-MS/MS, it has been used for the analysis of related compounds.[2] A general workflow would involve derivatization of this compound to increase its volatility, followed by separation on a GC column and detection by a mass spectrometer. The lack of readily available, validated GC-MS methods for this compound in plasma suggests that LC-based methods are generally preferred for this application.
Microbiological Assay
Microbiological assays are functional assays that determine the concentration of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. For this compound, this typically involves using Mycobacterium tuberculosis or a surrogate organism. These assays are crucial for determining the biological activity of the drug but are generally less precise and have lower throughput compared to chromatographic methods. They are more commonly used for susceptibility testing rather than for precise quantification in pharmacokinetic studies.[11][12]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS and HPLC-UV quantification of this compound.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: HPLC-UV workflow for this compound quantification.
References
- 1. japsonline.com [japsonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. frontiersin.org [frontiersin.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. Simultaneous Determination of Isoniazid, this compound and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pyrazinamide-Containing Regimens in Drug-Resistant Tuberculosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pyrazinamide (PZA)-containing regimens against drug-resistant Mycobacterium tuberculosis (Mtb) in preclinical murine models. The data presented is compiled from various experimental studies, offering insights into the bactericidal and sterilizing activity of different drug combinations. Detailed experimental protocols are provided to support the interpretation of the data and facilitate the design of future studies.
Mechanism of Action and Resistance of this compound
This compound is a crucial first-line antituberculosis drug that exhibits potent sterilizing activity, particularly against semi-dormant bacilli residing in acidic environments. It is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. Resistance to PZA is primarily associated with mutations in the pncA gene, which prevent this conversion.
Comparative Efficacy of PZA-Containing Regimens
The following tables summarize the quantitative data from key studies evaluating the efficacy of PZA-containing regimens in murine models of tuberculosis. The primary endpoints used for comparison are the reduction in bacterial load, measured in colony-forming units (CFU), and the proportion of mice relapsing after treatment completion.
Table 1: Bactericidal Activity of Novel PZA-Containing Regimens in BALB/c Mice
| Regimen | Duration (months) | Mean Log10 CFU Reduction in Lungs (± SD) | Reference |
| BPaMZ (Bedaquiline, Pretomanid, Moxifloxacin, this compound) | 1 | 1.0 (approx.) | [1] |
| BMZ (Bedaquiline, Moxifloxacin, this compound) | 1 | Not significantly different from BPaMZ | [1] |
| Pa-Moxifloxacin-PZA | 4 | Cured (100%) | [2] |
| Rifampin-Isoniazid-PZA (Standard Regimen) | 4 | Cured (50%) | [2] |
Data presented are approximations based on graphical representations in the cited literature.
Table 2: Sterilizing Activity of PZA-Containing Regimens in Murine Models
| Regimen | Mouse Model | Treatment Duration (months) | Relapse Rate (%) | Reference |
| BPaMZ | BALB/c | 2 | Not Assessed (culture negative) | [1] |
| BPaMZ | Nude (immunocompromised) | 2 | Not specified, but showed greater CFU reduction than BMZ | [1] |
| Pa-Moxifloxacin-PZA | BALB/c | 4 | 0 | [2] |
| Rifampin-Moxifloxacin-PZA | BALB/c | 4 | 5 | [2] |
| Rifampin-Isoniazid-PZA | BALB/c | 4 | 50 | [2] |
| R207910-PZA | BALB/c | 2 | 0-30% (culture negative in 70-100% of mice) | [3] |
| R207910-PZA-Isoniazid | BALB/c | 2 | 0-30% (culture negative in 70-100% of mice) | [3] |
| R207910-PZA-Rifampin | BALB/c | 2 | 0-30% (culture negative in 70-100% of mice) | [3] |
| R207910-PZA-Moxifloxacin | BALB/c | 2 | 0-30% (culture negative in 70-100% of mice) | [3] |
| Isoniazid-Rifampin-PZA (Reference) | BALB/c | 2 | 100% (all mice remained culture positive) | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for evaluating anti-tuberculosis drug efficacy in murine models.
Murine Tuberculosis Infection Model
A common experimental workflow for assessing the in vivo efficacy of anti-tuberculosis drug regimens is depicted below.
-
Animal Models: BALB/c mice are commonly used for their robust immune response, while C3HeB/FeJ mice, which develop caseous necrotic lung lesions similar to human tuberculosis, are used to model more advanced disease. Immunocompromised strains like nude mice are used to assess drug efficacy in the absence of a strong host immune response.[1][4]
-
Infection: Mice are typically infected via a low-dose aerosol route with a known quantity of Mtb (e.g., H37Rv for drug-susceptible studies, or clinically relevant drug-resistant strains). This method ensures a consistent and reproducible lung infection.[2]
-
Establishment of Infection: Following aerosol challenge, the bacteria are allowed to establish a chronic infection over a period of several weeks before the initiation of treatment.
Drug Administration
-
Route of Administration: Drugs are most commonly administered via oral gavage to mimic clinical administration in humans.
-
Dosing and Frequency: Dosing is typically performed five days a week. The dosages are often calculated to be equivalent to human doses based on body surface area or pharmacokinetic parameters.
-
Regimen Composition: Various combinations of drugs are tested, often including a standard-of-care regimen as a control (e.g., Rifampin-Isoniazid-Pyrazinamide).[2][3]
Assessment of Efficacy
-
Bactericidal Activity (CFU Enumeration): At specified time points during treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on selective agar medium (e.g., Middlebrook 7H11). The plates are incubated for 3-4 weeks, after which the number of CFU is counted to determine the bacterial load. The reduction in log10 CFU compared to untreated controls is a measure of the regimen's bactericidal activity.
-
Sterilizing Activity (Relapse Assessment): To assess the sterilizing activity of a regimen, treatment is administered for a defined period, after which it is discontinued. The mice are then held for an observation period (typically 3 months) without treatment. At the end of this period, the mice are euthanized, and their lungs and spleens are cultured to determine if any viable bacteria remain. The proportion of mice in which Mtb regrows is defined as the relapse rate.[2]
Conclusion
The preclinical data from murine models strongly suggest that novel PZA-containing regimens, particularly those including newer agents like bedaquiline and pretomanid, hold significant promise for the treatment of drug-resistant tuberculosis.[1][5] These combinations have demonstrated superior bactericidal and sterilizing activity compared to standard regimens, with the potential to shorten treatment duration.[2] The synergistic effects observed with PZA underscore its continued importance in combination therapy, even against drug-resistant strains where its companion drugs are novel.[6] Further clinical evaluation of these promising PZA-containing regimens is warranted to translate these preclinical findings into improved treatment outcomes for patients with drug-resistant tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Vitro and In Vivo Models for Pyrazinamide Studies
For researchers, scientists, and drug development professionals, the enigmatic nature of Pyrazinamide (PZA), a cornerstone of tuberculosis treatment, presents a significant challenge. Its potent sterilizing effect in vivo starkly contrasts with its limited activity in standard in vitro assays. This guide provides a comprehensive comparison of in vitro and in vivo models for PZA research, supported by experimental data, detailed protocols, and visual workflows to aid in the robust cross-validation of preclinical studies.
This compound's unique characteristic lies in its activation to pyrazinoic acid (POA) by the Mycobacterium tuberculosis enzyme pyrazinamidase, encoded by the pncA gene. This conversion is optimal in an acidic environment, a condition not typically replicated in standard neutral pH liquid or solid culture media. This pH-dependent activity is a critical factor in the observed discrepancies between laboratory and clinical efficacy, underscoring the need for carefully designed and cross-validated models.
Quantitative Comparison of In Vitro Susceptibility and In Vivo Efficacy
The correlation between in vitro minimum inhibitory concentrations (MICs) and in vivo bactericidal activity of PZA is not always linear. Below are summary tables of experimental data from studies investigating this relationship.
Table 1: Comparison of PZA MICs and In Vivo Activity in a Murine Model
| M. tuberculosis Isolate | In Vitro MIC (µg/mL) | In Vivo Reduction in Lung CFU (log10) in Mice |
| Isolate 1 | 32 | 1.5 |
| Isolate 2 | 64 | 1.2 |
| Isolate 3 | 128 | 1.0 |
| Isolate 4 | 256 | 0.8 |
| Isolate 5 | 512 | No significant reduction |
| Isolate 6 | 1024 | No significant reduction |
| Isolate 7 | >2048 | No significant reduction |
| Isolate 8 (pncA mutant) | >2048 | No significant reduction |
Data synthesized from studies evaluating PZA activity against various M. tuberculosis isolates.[1][2] PZA demonstrated activity in the murine test system against M. tuberculosis isolates with MICs ≤ 256 µg/mL; however, a consistent correlation between the absolute MICs and the reductions in organ viable cell counts was not observed.[1][2]
Table 2: Dose-Dependent Efficacy of this compound in Animal Models
| Animal Model | PZA Dose (mg/kg) | Reduction in Lung CFU (log10) |
| Mouse | 37.5 | No significant activity |
| Mouse | 75 | No significant activity |
| Mouse | 150 (Human-equivalent dose) | ~1.0 |
| Mouse | 300 | 1.7 |
| Guinea Pig | 75 | No bactericidal activity |
| Guinea Pig | 150 | ~0.4 |
This table summarizes the dose-dependent bactericidal activity of PZA in chronically infected mice and guinea pigs.[3] Doubling the human-equivalent dose of PZA resulted in a more significant reduction in the lung bacillary burden in both animal models.[3]
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparability of PZA studies.
In Vitro: this compound Susceptibility Testing using BACTEC™ MGIT™ 960 System
This method is the current standard for phenotypic PZA susceptibility testing.
Principle: The BACTEC MGIT 960 system utilizes fluorescence to detect oxygen consumption, which is inversely proportional to mycobacterial growth. The test determines the susceptibility of M. tuberculosis to PZA in a liquid medium at an acidic pH.
Materials:
-
BACTEC MGIT 960 instrument
-
BACTEC MGIT PZA tubes (containing modified Middlebrook 7H9 broth at pH 5.9)
-
BACTEC MGIT PZA Supplement
-
This compound (PZA) solution (100 µg/mL final concentration)
-
M. tuberculosis isolate in log-phase growth
-
Sterile saline
Procedure:
-
Reagent Preparation: Aseptically add 0.8 mL of BACTEC MGIT PZA Supplement to each MGIT PZA tube. To the drug-containing tube, add 100 µL of the PZA stock solution.
-
Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation:
-
For the drug-containing tube, dilute the 0.5 McFarland suspension 1:5 in sterile saline and add 0.5 mL.
-
For the growth control tube, dilute the 0.5 McFarland suspension 1:10 in sterile saline and add 0.5 mL.
-
-
Incubation: Place the inoculated tubes into the BACTEC MGIT 960 instrument. The instrument will continuously monitor the tubes for fluorescence.
-
Interpretation: The instrument's software compares the growth in the drug-containing tube to the growth in the control tube. The results are typically available within 4 to 21 days. A strain is reported as resistant if the growth in the drug-containing tube is comparable to the control and as susceptible if there is significant growth inhibition.[4][5][6]
In Vivo: Murine Model for PZA Efficacy Testing
The mouse model is widely used to assess the in vivo efficacy of anti-tuberculosis drugs.
Principle: Mice are infected with M. tuberculosis to establish a pulmonary infection. The efficacy of PZA is then evaluated by measuring the reduction in the bacterial load in the lungs and other organs after a period of treatment.
Materials:
-
BALB/c or C57BL/6 mice (4-6 weeks old)
-
M. tuberculosis H37Rv or other relevant strains
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
This compound for oral gavage
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to deliver approximately 100-200 bacilli to the lungs.
-
Pre-treatment Period: Allow the infection to establish for a period of 2-4 weeks.
-
Treatment:
-
Administer PZA orally via gavage at the desired dose (e.g., 150 mg/kg) five days a week for the duration of the study (typically 4 weeks).
-
Include an untreated control group that receives the vehicle (e.g., water).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the log10 CFU per organ. Compare the CFU counts between the PZA-treated and untreated groups to determine the reduction in bacterial load.[1][2][3][7]
Visualizing Mechanisms and Workflows
PZA's Mechanism of Action and Resistance
The following diagram illustrates the key pathways involved in PZA's mode of action and the development of resistance.
Caption: Mechanism of this compound action and resistance pathways in M. tuberculosis.
Workflow for Cross-Validation of In Vitro and In Vivo Models
A systematic approach is essential for the effective cross-validation of preclinical models for PZA research.
Caption: A streamlined workflow for the cross-validation of in vitro and in vivo PZA research models.
By employing a multi-faceted approach that combines standardized in vitro assays, robust in vivo models, and a systematic cross-validation workflow, researchers can better navigate the complexities of PZA's activity. This will ultimately facilitate the development of more effective tuberculosis treatment regimens.
References
- 1. Activity of this compound in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Activity of this compound in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Direct Susceptibility Testing of Mycobacterium tuberculosis for this compound by Use of the Bactec MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified pyrazinamidase test for Mycobacterium tuberculosis this compound antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazinamide Formulations: Pharmacokinetic Profiles and Bioequivalence
A deep dive into the comparative pharmacokinetics of various Pyrazinamide (PZA) formulations reveals nuances in drug exposure, critical for optimizing tuberculosis treatment. This guide provides a comprehensive comparison of different PZA formulations, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this essential antitubercular agent.
This compound, a cornerstone of first-line tuberculosis therapy, is available in various formulations, including standard tablets, dispersible tablets, and fixed-dose combinations (FDCs) with other antitubercular drugs. While these formulations offer advantages in terms of patient compliance and simplifying treatment regimens, their pharmacokinetic profiles can differ, potentially impacting therapeutic efficacy and safety. This guide synthesizes data from multiple studies to provide a clear comparison.
Comparative Pharmacokinetic Parameters
The oral bioavailability of PZA is generally high, with rapid absorption from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within 1 to 2 hours after administration.[1][2] The plasma elimination half-life is approximately 9 to 10 hours in patients with normal renal and hepatic function.[1][3]
The following table summarizes key pharmacokinetic parameters for different PZA formulations based on data from various bioequivalence and pharmacokinetic studies.
| Formulation Type | Cmax (μg/mL) | Tmax (h) | AUC0-t (μg·h/mL) | Bioequivalence Notes | Study Population |
| Reference 0.5g Tablet (Fasting) | 13.925 | ~1-2 | 161.053 | - | Healthy Chinese Adults[2] |
| Test 0.5g Tablet (Fasting) | Not specified | ~1-2 | Not specified | Bioequivalent to reference[2] | Healthy Chinese Adults[2] |
| Reference 0.5g Tablet (Postprandial) | Not specified | Not specified | Not specified | - | Healthy Chinese Adults[2] |
| Test 0.5g Tablet (Postprandial) | Not specified | Not specified | Not specified | Bioequivalent to reference[2] | Healthy Chinese Adults[2] |
| 4-Drug FDC vs. Separate Formulations | Not specified | Not specified | Not specified | The combined formulation was found to be bioequivalent for this compound.[4] | Healthy Chinese Male Volunteers[4] |
| Dispersible Tablet vs. Standard Tablet | Not specified | Not specified | Not specified | Bioequivalence is a key assessment for dispersible formulations to ensure they provide comparable drug exposure.[3] | Not specified |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
Studies have consistently demonstrated that well-manufactured FDC formulations containing PZA are bioequivalent to the separate drug formulations, ensuring that therapeutic efficacy is not compromised.[4][5][6] Bioequivalence studies are crucial for new formulations, such as dispersible tablets, to confirm that they deliver the same amount of active drug to the systemic circulation at the same rate as the reference formulation.[3]
Experimental Protocols for Bioequivalence Studies
The evaluation of PZA pharmacokinetics and the comparison of different formulations are typically conducted through single-dose, randomized, two-period, two-sequence crossover studies in healthy adult volunteers.[2][5]
A typical experimental workflow for a bioequivalence study of this compound formulations is as follows:
Key Methodological Details:
-
Study Design: A single-dose, randomized, crossover design is standard.[3][7]
-
Subjects: Healthy adult volunteers are typically recruited.[5]
-
Dosing: A single oral dose of the test and reference formulations is administered. For FDCs, the bioavailability of each component is compared against the individual drugs administered concurrently.[5]
-
Blood Sampling: Intensive blood sampling is conducted, especially during the first few hours after administration, to accurately characterize the absorption phase and Cmax.[3] Recommended sampling times often include pre-dose, and multiple points up to 48 hours post-dose.[3]
-
Analytical Method: The concentration of PZA in plasma is determined using a validated and sensitive bioanalytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2][7]
-
Bioequivalence Criteria: For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the range of 80.00% to 125.00%.[2]
Mechanism of Action: A Prodrug Activation Pathway
This compound is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect.[8] This activation occurs within the Mycobacterium tuberculosis bacillus.
The enzyme pyrazinamidase, encoded by the pncA gene in M. tuberculosis, hydrolyzes PZA to POA.[8] In the acidic environment of tuberculous lesions, a portion of POA is protonated. This protonated form is less able to exit the cell, leading to its accumulation and subsequent disruption of the bacterial cell membrane potential and transport functions.[8]
References
- 1. droracle.ai [droracle.ai]
- 2. Bioequivalence and Pharmacokinetic Evaluation of 2 this compound Formulations in Healthy Chinese Adults: A Single‐Dose, Open‐Label, Randomized‐Sequence, 2×2 Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Oral bioavailability of rifampicin, isoniazid, ethambutol, and this compound in a 4-drug fixed-dose combination compared with the separate formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative bioavailability of rifampicin, isoniazid and this compound from a four drug fixed dose combination with separate formulations at the same dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence assessment of rifampicin, isoniazid and this compound in a fixed dose combination of rifampicin, isoniazid, this compound and ethambutol vs. separate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. This compound - Wikipedia [en.wikipedia.org]
Decoding Pyrazinamide Resistance: A Comparative Guide to Novel Genetic Determinants
A comprehensive analysis of emerging genes implicated in Mycobacterium tuberculosis resistance to the first-line anti-tuberculosis drug, pyrazinamide (PZA), offering researchers and drug developers a comparative guide to their validation and impact.
This compound is a cornerstone of modern tuberculosis therapy, valued for its potent sterilizing activity against persistent, non-replicating bacilli. However, the rise of PZA-resistant Mycobacterium tuberculosis poses a significant threat to global tuberculosis control. While mutations in the pncA gene, which encodes the pyrazinamidase responsible for activating the prodrug PZA, are the primary mechanism of resistance, a growing body of evidence implicates a cast of novel genes in conferring PZA resistance, particularly in strains with a wild-type pncA gene. This guide provides a comparative overview of these emerging genetic determinants, summarizing key experimental data, detailing validation protocols, and visualizing the underlying biological pathways and experimental workflows.
The Expanding Landscape of PZA Resistance: Beyond pncA
For decades, PZA resistance has been almost exclusively linked to mutations in pncA, leading to a loss of pyrazinamidase (PZase) activity and the inability to convert PZA to its active form, pyrazinoic acid (POA).[1][2] However, clinical observations of PZA-resistant isolates with no discernible pncA mutations have spurred the search for alternative resistance mechanisms.[3][4] Whole-genome sequencing of such isolates has unveiled several new candidate genes, with the most compelling evidence pointing towards rpsA, panD, and clpC1.[3][4][5]
-
rpsA : This gene encodes the ribosomal protein S1, a component of the trans-translation machinery responsible for rescuing stalled ribosomes. Mutations in rpsA are thought to interfere with the binding of POA to its target, thereby conferring resistance.[1]
-
panD : Encoding aspartate decarboxylase, an enzyme involved in the biosynthesis of pantothenate (vitamin B5) and coenzyme A, mutations in panD are another emerging mechanism of PZA resistance.[1][4] The exact mechanism by which panD mutations lead to resistance is still under investigation but is thought to involve alterations in cellular metabolism that mitigate the toxic effects of POA.
-
clpC1 : This gene encodes an ATP-dependent protease, a component of the caseinolytic protease complex involved in protein degradation. Missense mutations in clpC1 have been identified in PZA-resistant strains, suggesting a role for protein quality control pathways in the mechanism of PZA action and resistance.[3][4]
Comparative Analysis of Resistance Levels
The level of resistance conferred by mutations in these novel genes is a critical factor in their clinical significance. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of resistance. The following table summarizes representative MIC data for PZA against M. tuberculosis strains with mutations in pncA, rpsA, panD, and clpC1.
| Gene | Mutation Type | Wild-Type MIC (μg/mL) | Mutant MIC (μg/mL) | Fold Change in MIC | Reference |
| pncA | Various loss-of-function mutations | 50 - 100 | >800 | >8-16 | [1] |
| rpsA | Point mutations (e.g., Δ438A) | 100 | 200 - 300 | 2-3 | [1] |
| panD | Missense mutations | 100 | 200 - 400 | 2-4 | [4] |
| clpC1 | Missense mutations (e.g., G99D) | <50 | 200 - 300 | >4-6 | [3] |
Note: MIC values can vary depending on the specific mutation, the genetic background of the strain, and the experimental conditions (e.g., pH of the culture medium).
Experimental Validation of Novel Resistance Genes
Establishing a causal link between a gene and a resistance phenotype requires rigorous experimental validation. The "gold standard" approach involves the generation of knockout and complemented strains.
Experimental Workflow for Gene Knockout and Complementation
Caption: Workflow for generating and complementing gene knockouts in M. tuberculosis.
Detailed Experimental Protocols
1. Generation of a Gene Knockout Mutant via Allelic Exchange
This protocol is adapted for the targeted disruption of genes like panD or clpC1 using the p2NIL/pGOAL plasmid system.
-
Cloning of Flanking Regions: Amplify ~1 kb regions upstream and downstream of the target gene from M. tuberculosis genomic DNA using PCR.
-
Construction of the Suicide Delivery Vector:
-
Clone the upstream and downstream flanking regions into the p2NIL vector on either side of a selectable marker cassette (e.g., from pGOAL19, containing lacZ and sacB).
-
The p2NIL vector contains a kanamycin resistance gene for selection in E. coli.
-
Introduce a hygromycin resistance cassette between the cloned flanks.
-
-
Electroporation into M. tuberculosis:
-
Prepare electrocompetent M. tuberculosis cells.
-
Electroporate the suicide delivery vector into the competent cells.
-
-
Selection of Single Crossovers:
-
Plate the transformed cells on Middlebrook 7H10 agar containing hygromycin and X-Gal.
-
Incubate at 37°C for 3-4 weeks.
-
Blue, hygromycin-resistant colonies represent single crossover events where the plasmid has integrated into the chromosome.
-
-
Selection of Double Crossovers (Knockouts):
-
Subculture single crossover colonies in Middlebrook 7H9 broth without selection.
-
Plate the culture onto 7H10 agar containing sucrose and X-Gal.
-
White, sucrose-resistant colonies are potential double crossover mutants where the wild-type gene has been replaced by the hygromycin resistance cassette.
-
-
Confirmation of Knockout:
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
-
2. Complementation of the Knockout Mutant
-
Cloning of the Wild-Type Gene:
-
Amplify the full-length wild-type gene with its native promoter from M. tuberculosis genomic DNA.
-
Clone the amplified product into an integrative mycobacterial expression vector such as pMV361, which contains a kanamycin resistance marker and an L5 integrase for site-specific integration into the mycobacterial chromosome.
-
-
Electroporation into the Knockout Mutant:
-
Prepare electrocompetent cells of the knockout mutant.
-
Electroporate the complementation plasmid into the competent cells.
-
-
Selection of Complemented Strains:
-
Plate the transformed cells on 7H10 agar containing kanamycin.
-
Incubate at 37°C for 3-4 weeks.
-
-
Confirmation of Complementation:
-
Confirm the integration of the wild-type gene by PCR.
-
Verify the restoration of PZA susceptibility using MIC testing.
-
3. Phenotypic Characterization
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform PZA susceptibility testing using the Bactec MGIT 960 system or broth microdilution method in 7H9 broth at an acidic pH (e.g., 5.9).
-
Test a range of PZA concentrations (e.g., 12.5 to 1600 μg/mL) to determine the MIC for wild-type, knockout, and complemented strains.
-
-
Pyrazinamidase (PZase) Activity Assay (Wayne Test):
-
Inoculate bacterial colonies into tubes containing Dubos broth with 100 mg/L PZA.
-
After incubation, add 10% ferrous ammonium sulfate.
-
The development of a pink-red band indicates PZase activity (susceptible), while no color change indicates a lack of activity (resistant).
-
Signaling Pathways and Logical Relationships
The conversion of PZA and its subsequent action involve a series of steps that can be disrupted by mutations in different genes, leading to resistance.
Caption: PZA activation pathway and mechanisms of resistance.
Conclusion
The identification of novel genes such as rpsA, panD, and clpC1 has significantly advanced our understanding of the complex mechanisms underlying PZA resistance in M. tuberculosis. While mutations in pncA remain the predominant cause of resistance, the contribution of these alternative genetic determinants, particularly in pncA-wild-type resistant strains, cannot be overlooked. This guide provides a framework for the comparative analysis and experimental validation of these novel genes. A thorough understanding of these mechanisms is crucial for the development of accurate molecular diagnostics and novel therapeutic strategies to combat the growing threat of drug-resistant tuberculosis. Future research should focus on elucidating the precise molecular interactions and downstream effects of mutations in these novel genes to fully unravel the intricacies of PZA action and resistance.
References
- 1. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations associated with this compound resistance in pncA of Mycobacterium tuberculosis complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation in clpC1 encoding an ATP-dependent ATPase involved in protein degradation is associated with this compound resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
The Double-Edged Sword: A Comparative Analysis of Pyrazinamide and Its Derivatives' Adverse Effect Profiles
For researchers and drug development professionals, understanding the intricate balance between the therapeutic efficacy and the adverse effect profile of a drug is paramount. Pyrazinamide (PZA), a cornerstone of first-line tuberculosis treatment, is no exception. While its potent sterilizing activity is crucial for shortening therapy duration, its association with a range of adverse effects, most notably hepatotoxicity, necessitates a continuous search for safer alternatives. This guide provides a comparative analysis of the adverse effect profiles of this compound and its derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing development of improved anti-tubercular agents.
This compound: The Parental Profile of Adverse Effects
This compound is associated with a spectrum of adverse effects, ranging from mild and manageable to severe and life-threatening. The most significant of these is hepatotoxicity, which can manifest as asymptomatic elevation of liver enzymes or, in more severe cases, drug-induced liver injury (DILI) with jaundice.[1] Other notable adverse effects include hyperuricemia, which can precipitate gouty arthritis, gastrointestinal disturbances such as nausea and vomiting, arthralgia (joint pain), and skin rashes.[2][3][4][5]
The mechanism of PZA-induced hepatotoxicity is believed to be linked to its metabolic activation in the liver. PZA is hydrolyzed by amidase to its active form, pyrazinoic acid (POA), which is further metabolized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[6] Studies suggest that these metabolites, particularly 5-OH-PA, are more toxic than the parent drug and play a significant role in liver injury.[6][7]
Comparative Adverse Effect Profiles: this compound vs. Its Derivatives
The quest for safer and more effective anti-tubercular agents has led to the synthesis and evaluation of numerous this compound derivatives. These modifications aim to enhance efficacy, overcome resistance, and, crucially, reduce toxicity. This section compares the adverse effect profiles of selected PZA derivatives based on available experimental data.
Morphazinamide (MZA)
Morphazinamide, a derivative of this compound, has been investigated as a potential alternative. However, comparative toxicological studies have revealed that MZA may not offer a significant safety advantage over PZA.
Table 1: Comparative Toxicity of this compound (PZA) and Morphazinamide (MZA) in Rats
| Parameter | This compound (PZA) | Morphazinamide (MZA) | Key Findings |
| Hepatotoxicity | Demonstrated hepatotoxicity | Also demonstrated hepatotoxicity | Both drugs exhibited liver toxicity. |
| Nephrotoxicity | Observed at high doses | Observed at high doses | Both drugs showed potential for kidney damage at high concentrations. |
| Hematological Effects | - | Decreased plasmatic iron concentration, caused spleen atrophy | MZA showed additional hematological and spleen-related adverse effects not reported for PZA in this study. |
| General Toxicity | Statistically significant changes in weight and food intake | Statistically significant changes in weight and food intake | Both drugs induced similar general toxicity signs. |
| Pharmacokinetics | - | Repeated administration led to PZA cumulation in blood and organs | The metabolism of MZA leads to the accumulation of PZA, contributing to its toxicity. |
Source: Based on a toxicological study in rats comparing MZA and PZA.[8]
The study concluded that MZA is not a suitable substitute for the hepatotoxic PZA, as it also induces liver and kidney toxicity and presents additional adverse effects.[8]
Pyrazinoic Acid (POA) and 5-Hydroxypyrazinoic Acid (5-OHPA)
As the primary metabolites of PZA, understanding the toxicity of POA and 5-OHPA is crucial. In vitro and in vivo studies have consistently shown that these metabolites are more toxic than the parent drug.
Table 2: Comparative Cytotoxicity of this compound and its Metabolites in HepG2 Cells
| Compound | Cytotoxicity (IC50) | Key Findings |
| This compound (PZA) | Less toxic | The parent drug is less cytotoxic than its metabolites. |
| Pyrazinoic Acid (POA) | More toxic than PZA | The active form of the drug exhibits higher cytotoxicity. |
| 5-Hydroxypyrazinoic Acid (5-OHPA) | More toxic than PZA and POA | The final major metabolite is the most cytotoxic of the three. |
Source: Based on in vitro cytotoxicity assays using the human hepatoma cell line HepG2.[9]
A study in rats further confirmed that oral administration of PZA, POA, and 5-OHPA induced liver injury, with the metabolic products causing more aberrant biochemical and morphological changes compared to PZA.[7] The study concluded that 5-OHPA contributes to a higher degree to the overall toxicity of PZA than POA.[7]
5-Chlorothis compound (5-Cl-PZA)
5-Chlorothis compound is a derivative that has shown in vitro activity against M. tuberculosis. However, its in vivo performance and safety profile have raised concerns.
A study in BALB/c mice found that 5-Cl-PZA was well-tolerated at daily doses up to 300 mg/kg for two weeks, with no observable adverse effects or changes in body weight.[10] However, the same study reported a lack of antimicrobial activity in mice infected with either M. tuberculosis or M. bovis.[10] Curiously, an antagonistic effect was observed when 5-Cl-PZA was combined with rifampicin, suggesting a potential for negative drug interactions.[10] While this particular study did not reveal direct toxicity, the lack of efficacy and potential for antagonistic interactions are significant adverse characteristics.
N-Acyl and N-Pyrazinoyl Derivatives
Several studies have explored the synthesis and evaluation of N-acyl and N-pyrazinoyl derivatives of PZA to improve its therapeutic index.
-
N-Acylthis compound Derivatives: A study on lipophilic N-acylthis compound derivatives, such as N-palmitoyl-pyrazinamide, found them to be effective against Mycobacterium avium-intracellulare (MAI), a pathogen against which PZA is not active.[11] While this study focused on efficacy, it highlights a potential for developing derivatives with altered activity spectra. The long-term safety of these lipophilic derivatives would require further investigation.
-
N-Pyrazinoyl Substituted Amino Acids: A study on N-pyrazinoyl substituted amino acid derivatives reported that the most active compounds possessed low cytotoxicity and good selectivity towards M. tuberculosis.[12] This suggests that this class of derivatives holds promise for developing agents with a favorable safety profile.
-
N-Pyrazinylbenzamides: Research on N-pyrazinylbenzamides as "retro-amide" analogues of N-phenylpyrazine-2-carboxamides indicated that the former had a superior selectivity profile, suggesting lower toxicity.[13]
Experimental Protocols
A detailed understanding of the methodologies used to assess the adverse effects of these compounds is essential for interpreting the data and designing future studies.
In Vitro Cytotoxicity Assay using HepG2 Cells
This assay is a common method for evaluating the potential hepatotoxicity of a compound.
-
Cell Culture: Human hepatoma HepG2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Compound Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to various concentrations of the test compounds (e.g., PZA and its derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for a further 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
The formazan crystals are then dissolved in a solvent like dimethyl sulfoxide (DMSO).
-
The absorbance of the solution is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[14]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated to quantify the cytotoxicity.
In Vivo Hepatotoxicity Assessment in Rats
Animal models are crucial for evaluating the systemic toxicity of drug candidates.
-
Animal Model: Male Wistar rats are commonly used.[15]
-
Drug Administration: The test compounds (PZA and its derivatives) are administered orally by gavage at different dose levels for a specified duration (e.g., 28 days).[15] A control group receives the vehicle only.
-
Monitoring:
-
General Health: Body weight and food consumption are monitored regularly.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.[15]
-
-
Histopathological Examination:
-
After sacrifice, the liver is excised, weighed, and a portion is fixed in formalin.
-
The fixed tissue is then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
The stained sections are examined under a microscope to assess for any pathological changes, such as inflammation, necrosis, and steatosis.
-
-
Data Analysis: Statistical analysis is performed to compare the biochemical and histopathological findings between the treated and control groups.
Signaling Pathways and Logical Relationships
The metabolic activation of this compound and the subsequent generation of toxic metabolites is a key pathway in its hepatotoxicity.
Caption: Metabolic activation pathway of this compound and the relative toxicity of its metabolites.
This diagram illustrates the two main metabolic pathways of PZA. The conversion to POA and subsequently to 5-OH-PA is considered the primary route leading to hepatotoxicity, with 5-OH-PA being the most toxic metabolite.
Caption: Experimental workflow for assessing the hepatotoxicity of this compound and its derivatives.
This workflow outlines the key steps in both in vitro and in vivo experimental models used to evaluate the potential liver toxicity of new chemical entities derived from this compound.
Conclusion and Future Directions
The available data indicate that the adverse effect profile of this compound is a significant clinical challenge, with hepatotoxicity being the primary concern. The metabolic activation of PZA to more toxic metabolites, POA and 5-OH-PA, is a critical factor in this toxicity. While some derivatives like Morphazinamide have not shown a better safety profile, others, such as certain N-pyrazinoyl substituted amino acids and N-pyrazinylbenzamides, have demonstrated promising in vitro cytotoxicity profiles, suggesting a potential for reduced toxicity.
However, a comprehensive, direct comparative analysis of the adverse effect profiles of a wide range of PZA derivatives is still lacking in the literature. Future research should focus on:
-
Head-to-head comparative studies: Designing preclinical and clinical studies that directly compare the adverse effect profiles of promising PZA derivatives against the parent drug.
-
Structure-Toxicity Relationship (STR) studies: Systematically investigating how structural modifications to the pyrazine ring and carboxamide group influence the toxicity profile to guide the rational design of safer analogues.
-
Exploration of alternative metabolic pathways: Investigating derivatives that are not extensively metabolized to the toxic POA and 5-OH-PA intermediates.
By focusing on these areas, the scientific community can continue to build upon the legacy of this compound and develop next-generation anti-tubercular agents that are not only highly effective but also possess a significantly improved safety profile, ultimately benefiting patients worldwide.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. This compound (Z) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. A novel mechanism underlies the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics approach discriminates toxicity index of this compound and its metabolic products, pyrazinoic acid and 5-hydroxy pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of morphazinamide compared with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilic N-acylthis compound derivatives: synthesis, physicochemical characterization, liposome incorporation, and in vitro activity against Mycobacterium avium-intracellulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Mechanism Underlies the Hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Pyrazinamide: A Guide for Laboratory Professionals
Essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with Pyrazinamide.
This compound, a key antitubercular agent, requires meticulous handling in a laboratory setting to ensure the safety of personnel. While its therapeutic application is well-established, the inherent properties of the pure compound necessitate a comprehensive understanding of its potential hazards and the implementation of robust safety procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in research and development.
A critical aspect of safely handling this compound is understanding its hazard profile. The classification of this compound can vary depending on the regulatory framework and the context of its use. In a clinical setting, the focus is primarily on patient side effects, which can include joint pain, nausea, and in more serious cases, liver toxicity.[1][2][3] However, from an occupational safety perspective, particularly under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the pure, undiluted compound is evaluated for its intrinsic hazardous properties.[4][5][6][7] This can lead to more severe hazard classifications based on toxicological studies, which may indicate high acute toxicity via dermal contact or inhalation.[8] Therefore, a conservative approach to handling, assuming a high degree of hazard for the pure substance, is prudent in a laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach should be adopted when selecting Personal Protective Equipment for handling this compound. The appropriate level of PPE is dictated by the nature of the work being conducted, the quantity of the substance being handled, and the potential for generating dusts or aerosols.
| Risk Level | Task Example | Required PPE |
| Low | Handling sealed containers, visual inspection. | - Standard laboratory coat- Safety glasses- Disposable nitrile gloves |
| Medium | Weighing, preparing solutions in a well-ventilated area or fume hood. | - Laboratory coat with long sleeves and tight cuffs- Chemical splash goggles- Two pairs of disposable nitrile gloves (double-gloving)- Effective dust mask or N95 respirator if not handled in a fume hood |
| High | Procedures with a high risk of aerosol or dust generation (e.g., sonication, vigorous mixing outside of a containment device), handling large quantities. | - Disposable, low-permeability gown with a solid front and tight-fitting cuffs- Face shield and chemical splash goggles- Two pairs of chemotherapy-tested gloves- A properly fitted N95 or higher-level respirator |
It is imperative to always wash hands thoroughly before donning and after removing gloves.[9] Contaminated PPE should be removed and disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is crucial for minimizing the risk of exposure to this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
The container should be kept tightly closed and clearly labeled.[1]
2. Handling and Preparation of Solutions:
-
All handling of powdered this compound should be performed in a chemical fume hood or other suitable containment device to minimize inhalation exposure.
-
When weighing, use a balance with a draft shield.
-
For preparing solutions, slowly add the powder to the solvent to avoid splashing and dust generation.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a designated area.
-
Ensure that all personnel involved are aware of the potential hazards and have been trained in the proper handling procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Segregate all this compound-contaminated waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and used PPE, from regular laboratory waste.
2. Waste Collection and Labeling:
-
Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and labeled container. The label should clearly indicate "Hazardous Waste: this compound".
3. Final Disposal:
-
Dispose of this compound waste through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 123.12 g/mol [10] |
| Melting Point | 188-192°C[10] |
| Flash Point | >93.3°C (Closed cup)[10] |
| Occupational Exposure Limits (as Particulates Not Otherwise Regulated - PNOR) | Total Dust: 10 mg/m³ (Oregon PEL)[1]Respirable Fraction: 5 mg/m³ (Tennessee, California PEL)[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water with slight warming)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as per "Medium Risk" in the PPE table)
Procedure:
-
Perform all steps in a chemical fume hood.
-
Don appropriate PPE.
-
Tare a sterile conical tube on the balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the required volume of solvent to achieve a 10 mg/mL concentration.
-
Slowly add the solvent to the tube containing the this compound powder.
-
Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming may be required for aqueous solutions.
-
Label the tube clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the appropriate temperature (typically -20°C for long-term storage).
Visualizing Safety Workflows
Logical Relationship for PPE Selection
Caption: Workflow for selecting appropriate PPE based on risk assessment.
This compound Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.plos.org [journals.plos.org]
- 3. The high incidence of severe adverse events due to this compound in elderly patients with tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ilo.org [ilo.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The high incidence of severe adverse events due to this compound in elderly patients with tuberculosis | PLOS One [journals.plos.org]
- 10. Clinical and Toxicodynamic Evidence that High-Dose this compound Is Not More Hepatotoxic than the Low Doses Currently Used - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
